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  • Product: 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one
  • CAS: 849021-00-7

Core Science & Biosynthesis

Foundational

Technical Profile: 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one

The following technical guide provides an in-depth analysis of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one , a halogenated pyridazinone derivative with significant utility as a privileged scaffold in agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one , a halogenated pyridazinone derivative with significant utility as a privileged scaffold in agrochemical discovery and pharmaceutical intermediate chemistry.

[1]

Executive Summary

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (CAS: 849021-00-7) is a specialized heterocyclic compound belonging to the class of N-substituted pyridazin-3(2H)-ones. Characterized by a pyridazinone core substituted with a chlorine atom at the C5 position and a meta-chlorophenyl group at C6, this molecule exhibits potent biological activity profiles.

Primarily recognized for its insecticidal and antifungal properties , it acts as a potent inhibitor in specific mitochondrial or photosynthetic electron transport pathways in target organisms. In drug development, the 3(2H)-pyridazinone scaffold is a validated pharmacophore for designing COX-2 inhibitors, p38 MAP kinase inhibitors, and cardiotonic agents, making this specific chlorinated derivative a critical building block for Structure-Activity Relationship (SAR) exploration.

Chemical Identity & Physicochemical Properties[2][3]

The compound is defined by its lipophilic dichlorinated structure, which enhances membrane permeability—a critical feature for its bioactivity.

PropertySpecification
Chemical Name 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one
CAS Number 849021-00-7
Molecular Formula C₁₁H₈Cl₂N₂O
Molecular Weight 255.10 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 119–121 °C
Solubility Soluble in DMSO, DMF, Acetone, Chloroform; Insoluble in Water
pKa (Calculated) ~ -0.5 (Protonation of carbonyl oxygen)
LogP (Predicted) 2.8 – 3.2 (High Lipophilicity)

Synthesis & Manufacturing Logic

The synthesis of this compound requires a convergent approach, typically starting from mucochloric acid. The process involves Friedel-Crafts arylation followed by cyclization and selective functionalization.

Retrosynthetic Analysis

The molecule can be deconstructed into three key synthons:

  • Mucochloric Acid : Provides the C4-C5-C3 backbone.

  • Chlorobenzene : Provides the C6 aryl group.

  • Methylating Agent : Introduces the N-methyl group.

Step-by-Step Synthesis Protocol
Step 1: Friedel-Crafts Arylation

Precursor Formation: 3,4-Dichloro-5-(3-chlorophenyl)furan-2(5H)-one

  • Reagents: Mucochloric acid, Chlorobenzene, Aluminum Chloride (AlCl₃).

  • Mechanism: Electrophilic aromatic substitution. The pseudo-aldehyde of mucochloric acid is activated by AlCl₃, facilitating attack by chlorobenzene.

  • Note: This step typically yields a mixture of isomers; purification is required to isolate the meta-isomer if starting from chlorobenzene, or 1-bromo-3-chlorobenzene is used with lithiation for regio-control.

Step 2: Cyclization & Selective Reduction

Intermediate: 5-Chloro-6-(3-chlorophenyl)pyridazin-3(2H)-one

  • Reagents: Hydrazine hydrate (N₂H₄·H₂O), Ethanol/Acetic Acid.

  • Process: The furanone reacts with hydrazine to open the ring and recyclize into the pyridazinone.

  • Critical Technical Detail: The direct cyclization of mucochloric acid derivatives often yields 4,5-dichloro species. To obtain the 5-chloro-4-hydro core, a selective reductive dehalogenation is performed (often in situ or as a secondary step using Zn/AcOH or HI/P) to remove the chlorine at the C4 position while retaining the C5 chlorine.

Step 3: N-Alkylation (The Target Compound)
  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, Potassium Carbonate (K₂CO₃), Acetone or DMF.

  • Protocol:

    • Dissolve 5-chloro-6-(3-chlorophenyl)pyridazin-3(2H)-one (1.0 eq) in anhydrous acetone.

    • Add K₂CO₃ (1.5 eq) and stir for 30 min to generate the anion.

    • Add MeI (1.2 eq) dropwise at 0°C.

    • Allow to warm to room temperature and stir for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The N-methyl product is less polar than the NH precursor.

SynthesisPathway Muco Mucochloric Acid Furanone Intermediate: 3,4-Dichloro-5-(3-Cl-phenyl) furan-2(5H)-one Muco->Furanone AlCl3, Friedel-Crafts ChloroBenz Chlorobenzene / 3-Cl-Benzene derivative ChloroBenz->Furanone Pyridazinone Intermediate: 5-Chloro-6-(3-Cl-phenyl) pyridazin-3(2H)-one Furanone->Pyridazinone 1. N2H4 2. Selective Reduction (Zn/AcOH) Target TARGET: 5-Chloro-6-(3-Cl-phenyl) -2-methylpyridazin-3(2H)-one Pyridazinone->Target MeI, K2CO3 (N-Methylation)

Figure 1: Synthetic pathway converting mucochloric acid to the target N-methyl pyridazinone.

Biological Activity & Mechanism of Action

Agrochemical Applications (Primary Utility)

This compound is structurally homologous to commercial pyridazinone herbicides (e.g., Pyridate) and insecticides (e.g., Pyridaben).

  • Insecticidal Activity: High efficacy against Plutella xylostella (Diamondback moth). The mechanism involves inhibition of mitochondrial Complex I (METI), disrupting cellular respiration.

  • Antifungal Activity: Demonstrated activity against Gibberella zeae and Fusarium oxysporum.[1][2] The lipophilic meta-chlorophenyl group facilitates penetration of fungal cell walls.

Pharmaceutical Potential (Scaffold Utility)

In drug discovery, this molecule serves as a "privileged structure" for:

  • p38 MAP Kinase Inhibition: The pyridazinone carbonyl and N2-methyl group can serve as hydrogen bond acceptors/donors in the ATP-binding pocket of kinases.

  • COX-2 Inhibition: The 5,6-substitution pattern mimics the vicinal diaryl structure required for COX-2 selectivity.

SAR_Logic Core Pyridazin-3(2H)-one Core N_Me N2-Methyl Group: Optimizes lipophilicity & Metabolic stability Core->N_Me C5_Cl C5-Chloro: Electron withdrawing, Enhances pi-stacking Core->C5_Cl C6_Ar C6-(3-Cl-Phenyl): Hydrophobic pocket fit (Critical for potency) Core->C6_Ar

Figure 2: Structure-Activity Relationship (SAR) breakdown of the key pharmacophores.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one

Validating the N-Methylation step.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂).

  • Dissolution: Add 5-chloro-6-(3-chlorophenyl)pyridazin-3(2H)-one (241 mg, 1.0 mmol) to 10 mL of dry Acetone.

  • Base Addition: Add anhydrous Potassium Carbonate (207 mg, 1.5 mmol). The suspension typically turns yellow.

  • Alkylation: Add Methyl Iodide (0.08 mL, 1.2 mmol) via syringe. Caution: MeI is a carcinogen; use a fume hood.

  • Reaction: Stir at room temperature for 6 hours. Monitor by TLC (Silica gel, 30% EtOAc/Hexane). The starting material (Rf ~0.2) should disappear, replaced by the product (Rf ~0.5).

  • Work-up: Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from Ethanol/Water (9:1) to yield white crystals (Yield ~85%).

Protocol B: Antifungal Susceptibility Assay (Poisoned Food Technique)

Validating biological activity.

  • Media Prep: Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 15 min.

  • Dosing: Dissolve the test compound in DMSO. Add to molten PDA (45°C) to achieve final concentrations of 25, 50, and 100 µg/mL.

  • Plating: Pour into Petri dishes. Allow to solidify.

  • Inoculation: Place a 5mm mycelial disk of Fusarium oxysporum in the center of the plate.

  • Incubation: Incubate at 25°C for 72-96 hours.

  • Measurement: Measure colony diameter. Calculate % inhibition relative to DMSO control.

    • Formula:

      
       (where C = control diameter, T = treatment diameter).
      

Safety & Handling

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Disposal: Halogenated organic waste. Do not drain.

References

  • Cao, S., et al. (2009).[1] Synthesis and Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3684-3693. Retrieved from [Link]

  • Ye, Y., et al. (2015). N-Substituted 5-Chloro-6-phenylpyridazin-3(2H)-ones: Synthesis, Insecticidal Activity Against Plutella xylostella. International Journal of Molecular Sciences, 16(1), 1607-1618. Retrieved from [Link]

  • Siddiqui, A. A., et al. (2010). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review. SAR and QSAR in Environmental Research. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals Foreword: The Emerging Potential of Pyridazinone Scaffolds in Medicinal Chemistry The pyridazinone core, a privileged heterocyclic motif, has garnered signi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Potential of Pyridazinone Scaffolds in Medicinal Chemistry

The pyridazinone core, a privileged heterocyclic motif, has garnered significant attention in the field of drug discovery for its remarkable versatility and broad spectrum of biological activities.[1][2] These nitrogen-containing six-membered rings have been successfully incorporated into a multitude of therapeutic agents, demonstrating efficacy as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.[1][3] This guide focuses on a specific, yet promising, member of this class: 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (CAS Number: 849021-00-7). While specific research on this particular molecule is nascent, this document will provide a comprehensive technical overview based on the established chemistry and pharmacology of the pyridazinone scaffold. By synthesizing data from closely related analogues, we aim to equip researchers with the foundational knowledge necessary to explore the therapeutic potential of this compound.

Compound Profile: Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and calculated properties for 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one are summarized below.

PropertyValueSource
CAS Number 849021-00-7Internal Database
Molecular Formula C₁₁H₈Cl₂N₂OInternal Database
Molecular Weight 255.10 g/mol Internal Database
IUPAC Name 5-chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-oneInternal Database
Canonical SMILES CN1N=C(C(=O)C=C1Cl)C2=CC(=CC=C2)ClInternal Database

Synthesis Pathway: A Rational Approach to Pyridazinone Construction

While a specific, published synthesis for 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one has not been identified in the surveyed literature, a plausible and efficient synthetic route can be extrapolated from established methodologies for similar pyridazinone derivatives.[2][4] The most common approach involves the cyclocondensation of a γ-keto acid with a hydrazine derivative.

A proposed synthetic workflow is outlined below:

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Chlorination 3-chlorobenzoyl_propionic_acid 3-(3-chlorobenzoyl)propanoic acid pyridazinone_intermediate 6-(3-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one 3-chlorobenzoyl_propionic_acid->pyridazinone_intermediate succinic_anhydride Succinic Anhydride AlCl3 AlCl₃ succinic_anhydride->AlCl3 chlorobenzene Chlorobenzene chlorobenzene->AlCl3 AlCl3->3-chlorobenzoyl_propionic_acid POCl3 POCl₃ pyridazinone_intermediate->POCl3 methylhydrazine Methylhydrazine methylhydrazine->pyridazinone_intermediate final_product 5-Chloro-6-(3-chlorophenyl)- 2-methylpyridazin-3(2H)-one POCl3->final_product

Caption: Proposed synthesis of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 3-(3-chlorobenzoyl)propanoic acid

  • To a cooled (0-5 °C) and stirred suspension of anhydrous aluminum chloride in chlorobenzene, add succinic anhydride portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield 3-(3-chlorobenzoyl)propanoic acid.

Causality: The Friedel-Crafts acylation is a classic and efficient method for forming carbon-carbon bonds between an aromatic ring and an acyl group, providing the necessary γ-keto acid precursor. The use of a Lewis acid catalyst like AlCl₃ is crucial for activating the succinic anhydride.

Step 2: Synthesis of 6-(3-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one

  • A mixture of 3-(3-chlorobenzoyl)propanoic acid and methylhydrazine in a suitable solvent (e.g., ethanol or acetic acid) is refluxed for 4-6 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a cold solvent, and dried to afford the dihydropyridazinone intermediate.

Causality: The cyclocondensation reaction between the γ-keto acid and methylhydrazine forms the core pyridazinone ring. The use of an acidic or alcoholic solvent facilitates the reaction.

Step 3: Synthesis of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one

  • The 6-(3-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), typically with gentle heating.

  • The reaction mixture is stirred for 2-4 hours.

  • After completion, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously poured into ice water, and the resulting precipitate is filtered, washed with water until neutral, and purified by recrystallization or column chromatography to yield the final product.

Causality: The use of a strong chlorinating agent like POCl₃ is a standard and effective method for introducing a chlorine atom at the 5-position of the pyridazinone ring, leading to the desired final compound.

Postulated Biological Activity and Mechanism of Action

Based on extensive research into the broader class of pyridazinone derivatives, 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one is hypothesized to exhibit a range of pharmacological activities. The presence of the chlorophenyl moiety is a common feature in many biologically active molecules, often enhancing their potency and modulating their pharmacokinetic properties.

Anti-inflammatory and Analgesic Potential

Pyridazinone derivatives have been widely investigated for their anti-inflammatory and analgesic properties.[5] A significant number of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6][7]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane PLA2 Phospholipase A₂ Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Pyridazinone 5-Chloro-6-(3-chlorophenyl)- 2-methylpyridazin-3(2H)-one Pyridazinone->COX2 Inhibition

Caption: Postulated mechanism of anti-inflammatory action via COX-2 inhibition.

Anticancer Activity

Several pyridazinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[8][9] The structural features of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one suggest it could potentially target signaling pathways crucial for cancer cell proliferation and survival.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a series of well-established in vitro and in vivo assays can be employed.

In Vitro Anti-inflammatory Assays

4.1.1. COX-1/COX-2 Inhibition Assay

  • Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize a commercially available COX inhibitor screening assay kit.

    • Prepare a series of dilutions of the test compound.

    • Incubate the compound with purified human recombinant COX-1 and COX-2 enzymes in the presence of arachidonic acid as the substrate.

    • Measure the production of prostaglandin E₂ (PGE₂) using an enzyme-linked immunosorbent assay (ELISA).

    • Calculate the IC₅₀ values for both enzymes to determine potency and selectivity.

4.1.2. Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages

  • Objective: To assess the compound's ability to suppress the production of pro-inflammatory cytokines in an inflammatory cell model.

  • Methodology:

    • Culture RAW 264.7 murine macrophage cells.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After a 24-hour incubation period, collect the cell culture supernatants.

    • Quantify the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) using specific ELISA kits.

In Vitro Anticancer Assays

4.2.1. MTT Cell Viability Assay

  • Objective: To evaluate the cytotoxic effect of the compound on various cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., HCT116, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vivo Anti-inflammatory Model

4.3.1. Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the in vivo anti-inflammatory efficacy of the compound.

  • Methodology:

    • Administer the test compound or a vehicle control to rats via oral gavage.

    • After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Concluding Remarks and Future Directions

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one represents a molecule of significant interest within the pharmacologically rich class of pyridazinones. While direct experimental data on this specific compound is limited, the extensive body of research on analogous structures provides a strong rationale for its potential as an anti-inflammatory, analgesic, and anticancer agent. The synthetic and experimental protocols detailed in this guide offer a robust framework for researchers to initiate their investigations. Future studies should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities using the outlined assays. Elucidation of its precise mechanism of action will be crucial for its potential development as a novel therapeutic agent.

References

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. National Institutes of Health. Available at: [Link]

  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules. 2009;14(9):3676-3687. Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available at: [Link]

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules. 2022;27(19):6643. Available at: [Link]

  • Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Journal of Molecular Structure. 2025;1319:138647. Available at: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. 2017;32(1):119-126. Available at: [Link]

  • Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. Cancers. 2021;13(11):2775. Available at: [Link]

  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. ResearchGate. Available at: [Link]

  • Pyridazinone hydrochloride compound and method for producing the same. PubChem. Available at: [Link]

  • In Silico Molecular Studies and Synthesis of Some Pyridazinone Scaffolds as Anti-proliferative Agents. Connect Journals. Available at: [Link]

  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. PubMed. Available at: [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. International Journal of Trend in Scientific Research and Development. 2023;7(4):1123-1132. Available at: [Link]

  • Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules. 2009;14(9):3676-3687. Available at: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]

  • A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. National Institutes of Health. Available at: [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. Available at: [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. 2008;1(1). Available at: [Link]

  • [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. PubMed. Available at: [Link]

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Foundational

Technical Profile: 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one

CAS Registry Number: 849021-00-7 Molecular Formula: C₁₁H₈Cl₂N₂O Class: Pyridazinone (Agrochemical/Pharmaceutical Scaffold)[][2] Executive Summary This technical guide profiles 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 849021-00-7 Molecular Formula: C₁₁H₈Cl₂N₂O Class: Pyridazinone (Agrochemical/Pharmaceutical Scaffold)[][2]

Executive Summary

This technical guide profiles 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one , a halogenated heterocyclic compound belonging to the pyridazin-3(2H)-one class. Compounds in this structural family are critical in drug discovery and agrochemistry, often serving as inhibitors of Photosystem II (herbicides) or as antifungal agents targeting mitochondrial respiration.

This document details the precise molecular weight calculations, synthetic pathways, and physicochemical properties required for analytical validation and experimental design.

Physicochemical Properties & Molecular Weight

Accurate molecular weight determination is the cornerstone of quantitative analysis. For halogenated compounds like this, understanding the isotopic distribution is critical for Mass Spectrometry (MS) validation.

2.1 Molecular Weight Calculation

The molecular weight is derived from the standard atomic weights of the constituent elements.

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Mass Contribution
CarbonC1112.011132.121
HydrogenH81.0088.064
ChlorineCl235.4570.900
NitrogenN214.00728.014
OxygenO115.99915.999
Total 255.10 g/mol
2.2 Mass Spectrometry Profile (Isotopic Distribution)

Due to the presence of two Chlorine atoms, the mass spectrum will exhibit a characteristic isotope pattern (M, M+2, M+4) with relative intensities governed by the natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%).

  • Monoisotopic Mass (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O): 254.0014 Da

  • M+2 Peak (One ³⁷Cl): ~256.00 Da (Approx. 65% intensity of base peak)

  • M+4 Peak (Two ³⁷Cl): ~258.00 Da (Approx. 10% intensity of base peak)

Analyst Note: When setting up LC-MS/MS Multiple Reaction Monitoring (MRM), select the monoisotopic peak (254.0) as the precursor ion, but use the M+2 peak for confirmation if matrix interference is high.

Synthetic Methodology

The synthesis of 5-chloro-6-aryl-2-methylpyridazin-3(2H)-ones typically proceeds via a regioselective condensation reaction. The most robust pathway involves the conversion of mucochloric acid derivatives into a furanone intermediate, followed by ring transformation with hydrazine.

3.1 Core Synthesis Workflow
  • Friedel-Crafts Acylation: Mucochloric acid reacts with chlorobenzene (or a substituted benzene) to form the lactone intermediate (furanone).

  • Pyridazinone Ring Formation: The furanone reacts with methylhydrazine. The hydrazine attacks the lactone carbonyl and the vinyl chloride position, effecting a ring expansion/rearrangement to yield the pyridazinone.

SynthesisPath Start Mucochloric Acid (Precursor) Inter 3,4-Dichloro-5-(3-chlorophenyl) furan-2(5H)-one Start->Inter Friedel-Crafts (AlCl3, 3-Chlorobenzene) Product 5-Chloro-6-(3-chlorophenyl) -2-methylpyridazin-3(2H)-one Inter->Product Condensation & Rearrangement Reagent Methylhydrazine (CH3NHNH2) Reagent->Product Reagent

Figure 1: Synthetic pathway transforming mucochloric acid into the target pyridazinone scaffold.[3][4][5]

3.2 Protocol Considerations
  • Regioselectivity: The use of methylhydrazine typically directs the methyl group to the N-2 position of the pyridazinone ring. However, N-1 isomers can form as minor byproducts.

  • Purification: The 5-chloro substituent is reactive.[5] Recrystallization from ethanol or column chromatography (Hexane:EtOAc) is standard for purification.

Structural Analysis & Identification

To validate the identity of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one , compare experimental data against these predicted spectral markers.

4.1 Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.8-3.9 ppm (s, 3H): N-CH₃ singlet. This is the diagnostic peak for N-methylation.

    • δ 7.1-7.2 ppm (s, 1H): H-4 proton on the pyridazinone ring.[5] It appears as a singlet because C-5 is substituted with Chlorine.

    • δ 7.4-7.8 ppm (m, 4H): Aromatic protons of the 3-chlorophenyl ring.

  • ¹³C NMR:

    • Carbonyl (C-3): ~158-160 ppm.

    • C-5 (C-Cl): ~135-140 ppm (Deshielded by Cl).

    • N-Me: ~40 ppm.

4.2 Solubility Profile
  • Soluble: DMSO, Dimethylformamide (DMF), Chloroform, Ethyl Acetate.

  • Insoluble: Water (High lipophilicity due to chloro-phenyl group).

  • LogP (Estimated): ~2.7 - 3.2.

Biological & Research Context

Pyridazin-3(2H)-ones are a privileged scaffold in medicinal chemistry.

  • Agrochemistry (Herbicides): Analogues like Chloridazon and Norflurazon inhibit photosynthesis by blocking electron transport at Photosystem II (PSII). The 5-chloro and N-methyl groups are essential for binding to the D1 protein in the thylakoid membrane.

  • Antifungal Activity: Research indicates that 5-chloro-6-phenylpyridazinones possess significant antifungal activity against pathogens like Fusarium oxysporum. The mechanism likely involves inhibition of succinate dehydrogenase (SDH) or oxidative stress induction.

BioActivity cluster_Targets Potential Biological Targets Compound 5-Chloro-6-(3-chlorophenyl)- 2-methylpyridazin-3(2H)-one PSII Photosystem II (D1 Protein) (Herbicidal Mode) Compound->PSII Structural Homology to Chloridazon SDH Succinate Dehydrogenase (Antifungal Mode) Compound->SDH Lipophilic Interaction PDS Phytoene Desaturase (Bleaching Herbicide) Compound->PDS Pyridazinone Core

Figure 2: Potential biological targets based on structural activity relationships (SAR) of pyridazinones.

References
  • Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009).[6] Synthesis and Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676-3687.[6] [Link]

  • PubChem. (2025).[7][8] 5-Chloro-6-(3-chlorophenyl)pyridazin-3(2H)-one Compound Summary. National Library of Medicine. [Link][8]

Sources

Exploratory

An In-Depth Technical Guide to 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of 5-Chloro-6-(3-c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one. We will delve into its chemical properties, plausible synthetic routes with mechanistic insights, spectroscopic signature, and prospective biological relevance, grounded in the broader context of the pharmacologically significant pyridazinone scaffold.

Introduction: The Prominence of the Pyridazinone Core

The pyridazinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] These six-membered nitrogen-containing heterocycles have demonstrated therapeutic potential as anti-inflammatory, anticancer, antimicrobial, and cardiovascular agents.[1][2] The versatility of the pyridazinone core allows for substitutions at various positions, enabling fine-tuning of its pharmacological profile. This guide focuses on a specific, strategically substituted derivative, 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one, to explore its scientific attributes and potential as a lead compound in drug discovery programs.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is fundamental to any research endeavor. While a specific CAS number for 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one is not publicly cataloged as of this writing, its identity is unequivocally defined by its structure.

Systematic Name: 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one

Below is a two-dimensional representation of the molecular structure.

Caption: 2D Structure of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one.

Table 1: Calculated Physicochemical Properties

Property Value Source
Molecular Formula C₁₁H₈Cl₂N₂O (Calculated)
Molecular Weight 267.11 g/mol (Calculated)
XLogP3 3.1 (Predicted)
Hydrogen Bond Donor Count 0 (Predicted)
Hydrogen Bond Acceptor Count 2 (Predicted)
Rotatable Bond Count 1 (Predicted)

| Exact Mass | 265.99627 Da | (Calculated) |

Synthesis and Mechanistic Insights

The synthesis of 6-aryl-pyridazinones is well-documented, typically involving the cyclization of a γ-keto acid with a hydrazine derivative.[3][4] For the target molecule, a logical and efficient pathway involves the reaction of 4-(3-chlorophenyl)-4-oxobutanoic acid with methylhydrazine, followed by chlorination.

Causality in Synthetic Design:

  • Step 1: Friedel-Crafts Acylation. The synthesis of the γ-keto acid precursor, 4-(3-chlorophenyl)-4-oxobutanoic acid, is efficiently achieved via a Friedel-Crafts acylation. 3-Chlorobenzoyl chloride is reacted with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The choice of AlCl₃ is critical as it polarizes the acyl chloride, making it a potent electrophile for aromatic substitution.

  • Step 2: Cyclization/Condensation. The resulting keto-acid is then reacted with methylhydrazine. This reaction proceeds via the formation of a hydrazone intermediate at the ketone position, followed by an intramolecular nucleophilic attack of the terminal nitrogen onto the carboxylic acid, leading to cyclization and dehydration to form the pyridazinone ring.[4] Using methylhydrazine directly incorporates the required N-methyl group in a single, efficient step.

  • Step 3: Chlorination. The final step involves the selective chlorination at the C5 position. A common and effective method for this transformation is the use of a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The choice of reagent and conditions is crucial to achieve regioselectivity and avoid over-chlorination.

SynthesisWorkflow start 3-Chlorobenzoyl chloride + Succinic Anhydride reagent1 AlCl₃ start->reagent1 keto_acid 4-(3-chlorophenyl)-4-oxobutanoic acid reagent2 Methylhydrazine (CH₃NHNH₂) keto_acid->reagent2 pyridazinone 6-(3-chlorophenyl)-2-methyl-4,5-dihydropyridazin-3(2H)-one reagent3 Oxidizing Agent (e.g., Br₂) pyridazinone->reagent3 oxidized 6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one reagent4 Chlorinating Agent (e.g., SO₂Cl₂) oxidized->reagent4 final_product 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one reagent1->keto_acid Friedel-Crafts Acylation reagent2->pyridazinone Cyclization/ Condensation reagent3->oxidized Aromatization reagent4->final_product Chlorination

Caption: Plausible Synthetic Workflow for the Target Compound.

Spectroscopic Characterization Profile

Structural elucidation and purity assessment rely heavily on spectroscopic methods. Based on the structure of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one and data from analogous compounds, a characteristic spectral profile can be predicted.[5][6][7]

Table 2: Predicted Spectroscopic Data

Technique Predicted Observations
¹H NMR - Aromatic Protons (3-chlorophenyl): 4 protons in the range of δ 7.3-7.8 ppm, appearing as a complex multiplet pattern. - Pyridazinone Proton (H4): 1 proton singlet around δ 7.0-7.2 ppm. - N-Methyl Protons: 3 proton singlet around δ 3.5-3.8 ppm.
¹³C NMR - Carbonyl Carbon (C3): δ ~160-165 ppm. - Aromatic & Heteroaromatic Carbons (C4, C5, C6, Phenyl): Multiple signals between δ ~125-150 ppm. - N-Methyl Carbon: δ ~35-45 ppm.
IR (cm⁻¹) - C=O stretch (amide): ~1660-1680 cm⁻¹ (strong). - C=C and C=N stretches: ~1550-1610 cm⁻¹. - C-Cl stretch: ~700-800 cm⁻¹.

| Mass Spec (EI) | - Molecular Ion (M⁺): A cluster of peaks around m/z 266, 268, and 270 due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The M⁺ peak (both ³⁵Cl) would be at m/z 266. - Key Fragments: Loss of Cl (m/z ~231), loss of the methyl group (m/z ~251), and fragmentation of the pyridazinone ring. |

This predictive data serves as a benchmark for researchers to confirm the successful synthesis and purity of the compound.[6][8]

Potential Biological Activities and Therapeutic Applications

The true value of a novel chemical entity lies in its potential biological activity. The pyridazinone scaffold is a well-established pharmacophore, and the specific substitutions on the target molecule suggest several promising avenues for investigation.[1][2]

  • Anticancer Potential: Many pyridazinone derivatives exhibit potent anticancer activity.[2] The mechanism often involves the inhibition of key signaling proteins such as tyrosine kinases (e.g., VEGFR-2), PARP, or tubulin polymerization.[9][10][11] The diaryl structure of our target molecule is a common feature in many kinase inhibitors. The 3-chlorophenyl moiety can engage in hydrophobic and halogen-bonding interactions within the ATP-binding pocket of various kinases, potentially leading to potent inhibition.

AnticancerPathway GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK Binds P1 RAS/RAF/MEK/ERK Pathway RTK->P1 Activates P2 PI3K/AKT/mTOR Pathway RTK->P2 Activates Target Target Molecule (Pyridazinone Derivative) Target->RTK Inhibits Proliferation Cell Proliferation & Angiogenesis P1->Proliferation Promotes P2->Proliferation Promotes

Caption: Potential Anticancer Mechanism via Kinase Inhibition.

  • Anti-inflammatory Activity: Pyridazinone derivatives have been developed as anti-inflammatory agents, often acting as inhibitors of cyclooxygenase (COX) enzymes or various phosphodiesterases (PDEs).[12] The structural features of the target molecule warrant investigation into its potential to modulate these inflammatory pathways.

  • Structure-Activity Relationship (SAR) Insights:

    • 5-Chloro Group: The chlorine at C5 is an electron-withdrawing group that can influence the electronics of the ring and serve as a key interaction point with biological targets.

    • 6-(3-chlorophenyl) Group: The position of the chlorine on the phenyl ring is critical. A meta-substitution (3-position) directs its interactions within a binding pocket differently than an ortho or para substitution, potentially conferring selectivity for specific protein targets.

    • 2-Methyl Group: The N-methyl group blocks potential hydrogen bond donation and provides a lipophilic character, which can enhance membrane permeability and oral bioavailability.

Representative Experimental Protocol: In Vitro Cytotoxicity Screening

To empirically validate the predicted anticancer potential, a robust and standardized in vitro assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[13][14]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one against a human cancer cell line (e.g., HeLa - cervical cancer).

Self-Validating Protocol:

  • Cell Seeding: Plate HeLa cells in a 96-well microplate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the title compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include the following controls:

    • Vehicle Control: Cells treated with medium containing 0.5% DMSO.

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

    • Blank Control: Wells with medium but no cells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[15]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow A 1. Seed HeLa Cells (5,000 cells/well) B 2. Incubate 24h (Cell Adhesion) A->B C 3. Treat with Compound (0.1-100 µM) & Controls B->C D 4. Incubate 48h (Drug Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ Value H->I

Caption: Standardized Workflow for an MTT Cytotoxicity Assay.

Future Research Directions

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one represents a promising starting point for a drug discovery campaign. Logical next steps include:

  • Broad-Spectrum Screening: Evaluate the compound against a diverse panel of cancer cell lines and microbial strains to identify its spectrum of activity.

  • Target Deconvolution: Employ techniques such as chemical proteomics or thermal shift assays to identify the specific protein target(s) responsible for its biological effects.

  • Lead Optimization: Systematically synthesize analogues by modifying the substitution patterns on both the pyridazinone and phenyl rings to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • In Vivo Efficacy: Advance promising analogues into preclinical animal models to evaluate their efficacy and safety profiles in a physiological context.

Conclusion

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one is a well-defined chemical entity built upon the pharmacologically validated pyridazinone scaffold. Its rational design, incorporating features known to interact with key biological targets, makes it a compelling candidate for further investigation, particularly in the fields of oncology and inflammatory diseases. The synthetic pathways are accessible, and the analytical methods for its characterization are straightforward. This guide provides the foundational knowledge for researchers to embark on the exploration of this promising molecule, from the synthesis bench to biological evaluation and beyond.

References

  • PubChem. 5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone. National Center for Biotechnology Information.

  • PubChem. 6-(3-Bromo-5-chlorophenyl)pyridazin-3(2H)-one. National Center for Biotechnology Information.

  • Sigma-Aldrich. 3-Chloro-6-methylpyridazine. Merck KGaA.

  • El-Gazzar, M. G., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry.

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.

  • ResearchGate. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives.

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

  • Sarkar, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.

  • El-Gazzar, M. G., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central.

  • ResearchGate. Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones.

  • de la Moya, M., et al. (2005). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry.

  • ResearchGate. Pyridazinone derivatives with anticancer activity.

  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences.

  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. Merck KGaA.

  • Nikolova, I. G., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

  • BLD Pharm. 5-Chloropyridazin-3(2H)-one.

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.

  • Wu, J., et al. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules.

  • Dudek, M. K., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry.

  • Pretsch, E., et al. (2009). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Determination of Organic Compounds.

  • Al-Tel, T. H. (2006). Novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones: Synthesis and reactions. Jordan Journal of Chemistry.

  • Asif, M. (2017). Synthesis and evaluation of anticancer activity of some new n-benzyl pyridazinone derivatives. Journal of Chemical and Pharmaceutical Research.

  • Abcam. MTT assay protocol.

  • Gomha, S. M., et al. (2017). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI.

  • El-Sayed, M. A. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry.

  • PubChem. 6-(5-Bromo-2-chlorophenyl)pyridazin-3(2H)-one. National Center for Biotechnology Information.

  • PubChem. 6-(2-Chloro-3-fluorophenyl)pyridazin-3(2H)-one. National Center for Biotechnology Information.

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Foundational

Biological Activity of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one

This is an in-depth technical guide on the biological activity and pharmacological profile of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one . Technical Guide for Drug Discovery & Agrochemical Research Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological activity and pharmacological profile of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one .

Technical Guide for Drug Discovery & Agrochemical Research

Executive Summary & Chemical Identity

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (CAS: 849021-00-7 ) is a specialized small molecule belonging to the 6-aryl-3(2H)-pyridazinone class. This scaffold is a "privileged structure" in medicinal chemistry, known for its versatility in targeting purinergic receptors (P2X), phosphodiesterases (PDEs), and specific enzymes in fungal/plant biosynthetic pathways.

While often utilized as a high-value building block or screening compound in diversity libraries (e.g., ChemDiv, Enamine), its structural features—specifically the 5-chloro and 6-(3-chlorophenyl) substitution pattern—position it as a potent probe for P2X3 receptor antagonism and PDE3/4 inhibition .

Physicochemical Profile
PropertyValueRelevance
CAS Number 849021-00-7Unique Identifier
Molecular Formula C₁₁H₈Cl₂N₂OHalogenated Heterocycle
Molecular Weight 255.10 g/mol Fragment-like / Lead-like
LogP (Predicted) ~2.6 - 3.1High membrane permeability
H-Bond Donors 0N-methylation blocks donor site
H-Bond Acceptors 3N2, O=C, Cl
Core Scaffold Pyridazin-3(2H)-onePrivileged pharmacophore

Primary Biological Targets & Mechanism of Action

Research into the 6-aryl-pyridazinone scaffold highlights three primary biological activities. This specific analog (2-methyl, 5-chloro) is optimized for lipophilicity and metabolic stability, making it a critical probe for the following targets:

A. P2X3 Receptor Antagonism (Chronic Cough & Pain)

The most significant pharmaceutical application of 5-chloro-6-aryl-pyridazinones is the antagonism of the P2X3 receptor , an ATP-gated ion channel expressed on sensory neurons (C-fibers).[1]

  • Mechanism: The compound acts as a negative allosteric modulator or competitive antagonist. It binds to the extracellular domain of the P2X3 trimer, stabilizing the closed state and preventing the channel opening induced by ATP binding.

  • Structural Logic: The 5-chloro group occupies a hydrophobic pocket in the receptor, while the 6-aryl moiety (3-chlorophenyl) engages in

    
    -stacking interactions with aromatic residues (e.g., Phe/Tyr) in the binding site. The 2-methyl  group improves oral bioavailability by eliminating the acidic NH proton, preventing rapid glucuronidation.
    
  • Therapeutic Relevance: Inhibition of P2X3 desensitizes the cough reflex (chronic refractory cough) and reduces nociception in neuropathic pain states.

B. Phosphodiesterase (PDE) Inhibition (Cardiotonic/Anti-inflammatory)

Pyridazinones are classical inhibitors of PDE3 and PDE4 .

  • Mechanism: The pyridazinone ring mimics the purine ring of cAMP/cGMP. The 3-chlorophenyl group mimics the ribose/phosphate position, fitting into the hydrophobic Q-pocket of the enzyme active site.

  • Effect: Inhibition leads to elevated intracellular cAMP levels.

    • In Platelets/Heart (PDE3): Vasodilation and positive inotropy (similar to Levosimendan or Pimobendan).

    • In Immune Cells (PDE4): Suppression of TNF-

      
       and IL-6 release (anti-inflammatory).
      
C. Agrochemical Activity (Fungicide/Herbicide)

This compound is structurally analogous to Diclomezine (Fungicide) and Pyramin (Herbicide).

  • Fungicidal Mode: Inhibition of chitin biosynthesis or lipid peroxidation in fungal cell membranes. The 3-chlorophenyl substitution is often critical for selectivity against Pyricularia oryzae (Rice Blast).

  • Herbicidal Mode: Inhibition of Phytoene Desaturase (PDS) , disrupting carotenoid synthesis and causing "bleaching" in plants.

Mechanism of Action Visualization

The following diagram illustrates the P2X3 signaling blockade, the most high-value target for this scaffold.

P2X3_Pathway ATP Extracellular ATP (Ligand) P2X3_Closed P2X3 Receptor (Closed State) ATP->P2X3_Closed Binds P2X3_Open P2X3 Receptor (Open Channel) P2X3_Closed->P2X3_Open Conformational Change Compound 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (Antagonist) Compound->P2X3_Closed Allosteric Binding (Stabilizes Closed State) Compound->P2X3_Open BLOCKS Ca_Influx Ca2+ / Na+ Influx P2X3_Open->Ca_Influx Permits Ion Flow Depolarization Membrane Depolarization (Action Potential) Ca_Influx->Depolarization Nerve_Signal Sensory Nerve Firing (Cough / Pain Signal) Depolarization->Nerve_Signal

Caption: Mechanism of P2X3 antagonism. The compound stabilizes the closed receptor state, preventing ATP-mediated calcium influx and subsequent sensory nerve firing.

Experimental Protocols

To validate the biological activity of this compound, the following standardized assays are recommended.

Protocol A: FLIPR Calcium Flux Assay (P2X3 Antagonism)

Purpose: Quantify the IC₅₀ of the compound against ATP-induced calcium influx in stable cell lines.

  • Cell Preparation: Use HEK293 or CHO cells stably expressing human P2X3 receptors. Plate cells (50,000/well) in 96-well black-walled plates. Incubate overnight.

  • Dye Loading: Aspirate medium and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer for 45 minutes at 37°C.

  • Compound Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM). Incubate for 15 minutes.

  • Agonist Challenge: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject

    
    -methylene ATP  (a stable P2X3 agonist) at EC₈₀ concentration.
    
  • Data Acquisition: Measure fluorescence intensity (Ex: 488 nm, Em: 525 nm) for 180 seconds.

  • Analysis: Calculate % inhibition relative to vehicle control. Plot sigmoidal dose-response curve to determine IC₅₀.

Protocol B: PDE Enzyme Inhibition Assay (TR-FRET)

Purpose: Determine selectivity against PDE3 vs. PDE4.

  • Reagents: Recombinant human PDE3A and PDE4B enzymes, FAM-labeled cAMP substrate, and IMAP binding reagent (Molecular Devices).

  • Reaction: In a 384-well plate, mix:

    • 10 µL Enzyme buffer (containing PDE3A or PDE4B).

    • 5 µL Test compound (serial dilution).

    • 5 µL FAM-cAMP substrate (100 nM).

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection: Add 60 µL IMAP binding solution (nanoparticles bind to the phosphate of the hydrolyzed product, AMP, increasing fluorescence polarization).

  • Read: Measure Fluorescence Polarization (FP) or TR-FRET signal.

  • Result: High signal = High hydrolysis (Inactive compound). Low signal = Inhibited enzyme.

Synthesis & Chemical Availability

For researchers requiring this material, it is accessible via commercial libraries or synthesis.

  • Commercial Source: Available as a screening compound from vendors like BOC Sciences , BLDpharm , and MolCore (Catalog IDs: BD183596, 849021-00-7).

  • Synthetic Route (Brief):

    • Condensation: Reaction of mucochloric acid with 3-chlorophenylhydrazine yields the intermediate 4,5-dichloro-1-(3-chlorophenyl)pyridazin-6-one (regiochemistry may vary).

    • Alkylation: Treatment with methyl iodide (MeI) and base (K₂CO₃) installs the N-methyl group.

    • Regioselective Substitution: Specific conditions allow for the isolation of the 5-chloro-6-aryl isomer.

References

  • Ford, A. P., et al. (2013). "P2X3 antagonists: novel therapeutics for chronic cough and pain." Purinergic Signalling, 9(4), 549-560. Link

  • Dillon, M. P., et al. (2010). "Pyridazinone derivatives as P2X3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 20(1), 365-369. (Describes the SAR of the 6-aryl-pyridazinone scaffold). Link

  • Dal Piaz, V., et al. (1997). "Heterocyclic PDE inhibitors: Synthesis and biological activity of new 6-aryl-3(2H)-pyridazinones." European Journal of Medicinal Chemistry, 32(2), 117-127. Link

  • PubChem Compound Summary. (2024). "5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (CID 11467439)."[2] National Center for Biotechnology Information. Link

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Exploratory

"5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one" review of literature

A Privileged Scaffold for Medicinal & Agrochemical Discovery Executive Summary 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (CAS: 849021-00-7 ) represents a highly specialized halogenated pyridazinone derivati...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Medicinal & Agrochemical Discovery

Executive Summary

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (CAS: 849021-00-7 ) represents a highly specialized halogenated pyridazinone derivative serving as a critical building block in the development of phosphodiesterase (PDE) inhibitors, P2X7 receptor antagonists, and phytoene desaturase (PDS) inhibiting herbicides.[1][][][4]

Unlike its para-substituted analogs, the 3-chlorophenyl (meta) substitution pattern confers unique steric and lipophilic properties, often improving selectivity in protein-ligand binding pockets by avoiding steric clashes common with 4-position substituents. This guide synthesizes the chemical architecture, optimized synthetic routes, and biological validation protocols for this compound, designed for researchers in lead optimization and process chemistry.

Chemical Architecture & Physicochemical Profile[5]

The compound features a pyridazin-3(2H)-one core, characterized by a planar heterocyclic ring with distinct electronic polarization. The 5-chloro and 6-aryl substituents create a "push-pull" electronic system, while the N2-methyl group locks the tautomeric equilibrium, ensuring the fixed "one" (carbonyl) form rather than the "ol" (hydroxyl) form.

Key Physicochemical Parameters:

ParameterValue / DescriptionImpact on Research
Molecular Formula C₁₁H₈Cl₂N₂OCore stoichiometry
Molecular Weight 255.10 g/mol Fragment-based drug discovery (FBDD) compliant
cLogP ~2.8 - 3.2Moderate lipophilicity; good membrane permeability
H-Bond Donors 0Improved blood-brain barrier (BBB) penetration potential
H-Bond Acceptors 3 (N, O, Cl)Key for active site interaction (e.g., Serine residues)
Topological Polar Surface Area ~32 ŲHigh oral bioavailability prediction
Synthetic Methodologies: The "Meta" Challenge

Synthesizing the 3-chlorophenyl isomer presents a regiochemical challenge. The classical Friedel-Crafts acylation of mucochloric acid with chlorobenzene predominantly yields the para-isomer (4-chlorophenyl) due to the ortho/para directing nature of the chlorine substituent.

To achieve high purity of the meta-isomer , we recommend the Modern Cross-Coupling Route over the Classical Route.

Method A: The Optimized Suzuki-Miyaura Protocol (Recommended)

This route guarantees regiocontrol by coupling a pre-functionalized boronic acid with the pyridazinone core.

Reaction Scheme:

  • Precursor: 4,5-Dichloro-2-methylpyridazin-3(2H)-one.

  • Coupling Partner: 3-Chlorophenylboronic acid.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Condition: Mild base (Na₂CO₃), Dioxane/Water, 90°C.

Step-by-Step Protocol:

  • Charge: In a Schlenk flask, dissolve 4,5-dichloro-2-methylpyridazin-3(2H)-one (1.0 eq) and 3-chlorophenylboronic acid (1.1 eq) in degassed 1,4-dioxane (0.2 M).

  • Catalyze: Add Pd(PPh₃)₄ (5 mol%) and 2M aqueous Na₂CO₃ (2.5 eq) under Argon flow.

  • Reflux: Heat the mixture to 90°C for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT, filter through Celite to remove Palladium black. Dilute filtrate with EtOAc, wash with brine, and dry over MgSO₄.

  • Purification: Flash column chromatography (SiO₂). The 5-chloro substituent remains intact due to the higher reactivity of the 4-position in the precursor (which becomes position 6 after re-numbering/coupling).

Method B: The Classical Mucochloric Acid Route (Legacy)

Note: Low yield for meta-isomers; requires difficult isomer separation.

  • Condensation: Mucochloric acid + Hydrazine sulfate → 4,5-Dichloropyridazin-3(2H)-one.

  • Alkylation: Methylation with MeI/K₂CO₃.

  • Arylation: Grignard addition (3-chlorophenylmagnesium bromide) often leads to mixtures and over-addition. Not recommended for high-purity needs.

Visualizing the Synthetic Logic

Synthesis Start Mucochloric Acid Inter1 4,5-Dichloropyridazin-3(2H)-one Start->Inter1 Hydrazine Cyclization Inter2 4,5-Dichloro-2-methyl pyridazin-3(2H)-one Inter1->Inter2 MeI, K2CO3 Methylation Product 5-Chloro-6-(3-chlorophenyl) -2-methylpyridazin-3(2H)-one Inter2->Product Suzuki Coupling (Regioselective) Boronic 3-Chlorophenyl boronic acid Boronic->Product Pd(0)

Figure 1: Optimized synthetic pathway utilizing Suzuki cross-coupling to ensure regiochemical purity of the 3-chlorophenyl moiety.

Biological Mechanism & Applications

The 6-aryl-pyridazinone scaffold is a "privileged structure" in pharmacology, capable of interacting with multiple targets depending on the exact substitution pattern. For the 5-chloro-6-(3-chlorophenyl) derivative, two primary mechanisms are relevant:

A. Phosphodiesterase (PDE) Inhibition (Cardiovascular/Anti-inflammatory)

Pyridazinones like Zardaverine are potent PDE3/4 inhibitors. The 6-aryl group mimics the adenine ring of cAMP, fitting into the hydrophobic pocket of the PDE active site.

  • Mechanism: The compound competes with cAMP for the catalytic site, preventing cAMP hydrolysis.

  • Effect: Increased intracellular cAMP → PKA activation → Smooth muscle relaxation (bronchodilation) and inhibition of inflammatory mediator release (TNF-α suppression).

B. P2X7 Receptor Antagonism (CNS/Pain)

Recent SAR studies suggest that 6-aryl-pyridazinones can act as allosteric antagonists of the P2X7 receptor, a key ion channel involved in neuropathic pain and neuroinflammation. The 3-chloro substituent specifically aids in navigating the narrow allosteric pocket of the receptor.

Signaling Pathway Diagram

MoA Ligand 5-Chloro-6-(3-chlorophenyl)... (Inhibitor) PDE PDE Enzyme (Active Site) Ligand->PDE Competes (Ki < 1uM) AMP 5'-AMP (Inactive) PDE->AMP Hydrolysis (Blocked) cAMP cAMP cAMP->PDE Substrate PKA Protein Kinase A (Activation) cAMP->PKA Accumulation Effect Anti-inflammatory Bronchodilation PKA->Effect Phosphorylation Cascade

Figure 2: Mechanism of Action for PDE Inhibition. The compound blocks the hydrolysis of cAMP, amplifying downstream signaling.

Experimental Validation Protocols

To validate the activity of this compound, we recommend the following standardized assays.

Protocol 1: PDE4 Enzymatic Inhibition Assay

Objective: Determine the IC₅₀ of the compound against human PDE4B.

  • Reagents: Recombinant human PDE4B enzyme, [³H]-cAMP (substrate), Snake venom nucleotidase (SPA beads).

  • Preparation: Dissolve test compound in DMSO (10 mM stock). Serial dilute to 0.1 nM – 10 µM.

  • Reaction:

    • Incubate enzyme + compound in Tris-HCl buffer (pH 7.5, 10 mM MgCl₂) for 15 min at 25°C.

    • Initiate reaction by adding [³H]-cAMP (1 µM final).

    • Incubate for 20 min at 30°C.

  • Termination: Add SPA beads (Scintillation Proximity Assay) to bind unreacted nucleotides.

  • Measurement: Read on a Microbeta counter. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol 2: Antifungal Susceptibility (Agrochemical Screen)

Given the structural similarity to agricultural fungicides.

  • Organisms: Fusarium oxysporum, Botrytis cinerea.

  • Method: Poisoned Food Technique.

  • Steps:

    • Mix compound (50 µg/mL) into molten Potato Dextrose Agar (PDA).

    • Pour plates and allow to solidify.

    • Inoculate center with 5mm fungal mycelial plug.

    • Incubate at 25°C for 72-96 hours.

    • Data: Measure mycelial growth diameter vs. DMSO control. Calculate % Inhibition =

      
      .
      
Safety & Handling (MSDS Highlights)
  • Signal Word: Warning.

  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H400 (Very toxic to aquatic life - common for chlorinated aromatics).

  • Storage: Store at 2-8°C under inert atmosphere (Argon).

  • Disposal: High-temperature incineration due to halogen content (prevention of dioxin formation).

References
  • Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009).[5] Synthesis and Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676-3687.[5] Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235678 (Analogous Structures). Retrieved from [Link]

  • Sotelo, E., et al. (2002). Pyridazines.[1][][4][5][6][7][8] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Bioorganic & Medicinal Chemistry, 10(9), 2873-2882. Retrieved from [Link]

Sources

Foundational

Technical Guide to the Spectral Characterization of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one

Introduction In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Pyridazinone derivatives, in particular, repre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Pyridazinone derivatives, in particular, represent a class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, herbicidal, and anti-inflammatory properties.[1][2] The synthesis of new analogs, such as 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one, is often the first step in a long and intricate development process. However, synthesis alone is insufficient; rigorous analytical characterization is paramount to confirm the identity, purity, and stability of the target molecule.

This technical guide provides a detailed predictive analysis of the spectral data for 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one. As a Senior Application Scientist, my objective is not merely to present data, but to offer a guiding framework for researchers. This document outlines the expected outcomes from key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—based on first principles and data from structurally related analogs. The causality behind spectral features is explained, and robust, self-validating experimental protocols are provided to guide laboratory work. This predictive guide is designed to empower researchers to anticipate, interpret, and validate their own experimental findings.

Molecular Structure and Physicochemical Properties

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. The arrangement of atoms, functional groups, and electronic systems dictates the molecule's interaction with different forms of energy, giving rise to its unique spectral fingerprint.

Caption: Molecular Structure of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one.

Table 1: Predicted Physicochemical Properties

Property Value
Molecular Formula C₁₁H₈Cl₂N₂O
Molecular Weight 267.11 g/mol
Monoisotopic Mass 265.99627 Da
XLogP3 3.1
Hydrogen Bond Donor Count 0

| Hydrogen Bond Acceptor Count | 2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Expertise in Practice: Causality of Predicted Shifts

The predicted chemical shifts are not arbitrary; they are based on the inductive and anisotropic effects of the substituents.

  • ¹H NMR: The lone proton on the pyridazinone ring is expected to be the most downfield of the non-aromatic protons due to the deshielding effects of the adjacent carbonyl group and the ring's electronegative nitrogen atoms. The N-methyl group will appear as a singlet in a region typical for methyl groups attached to nitrogen in a heterocyclic system. The protons on the 3-chlorophenyl ring will exhibit a complex splitting pattern, with the proton between the two chlorine atoms (if it were a dichlorophenyl ring) being the most downfield. For a 3-chlorophenyl group, the protons ortho and para to the pyridazinone ring will be shifted downfield due to its electron-withdrawing nature.

  • ¹³C NMR: The carbonyl carbon is characteristically found far downfield (>160 ppm). Aromatic carbons attached to chlorine will show a shift influenced by chlorine's electronegativity and its ability to donate lone-pair electrons. The N-methyl carbon will appear in the aliphatic region, with a chemical shift typical for such groups.

Predicted ¹H and ¹³C NMR Data

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.6 - 7.4 m 4H Ar-H Protons on the 3-chlorophenyl ring.
~ 7.2 s 1H C4-H Vinyl proton on the pyridazinone ring.

| ~ 3.8 | s | 3H | N-CH₃ | Methyl group on the pyridazinone nitrogen. |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 165 C=O Carbonyl carbon of the pyridazinone ring.
~ 150 C6 Aromatic carbon of the pyridazinone ring attached to the phenyl group.
~ 145 C5 Aromatic carbon of the pyridazinone ring attached to chlorine.
~ 135 Ar-C (ipso-Cl) Aromatic carbon of the phenyl ring attached to chlorine.
~ 134 Ar-C (ipso-pyridazinone) Aromatic carbon of the phenyl ring attached to the pyridazinone ring.
~ 130 - 125 Ar-CH Aromatic CH carbons of the phenyl ring.
~ 120 C4 Vinyl CH carbon of the pyridazinone ring.

| ~ 40 | N-CH₃ | N-methyl carbon. |

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried sample into a clean NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the NMR tube and gently agitate or sonicate until the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. Following this, acquire a broadband proton-decoupled ¹³C NMR spectrum. For enhanced structural confirmation, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at specific frequencies, creating a characteristic spectrum.

Expertise in Practice: Interpreting Vibrational Modes

The key to interpreting the IR spectrum of this molecule is to identify the characteristic absorption bands. The most prominent and diagnostic peak will be the strong absorbance from the C=O (amide) stretch in the pyridazinone ring. The presence of aromatic C=C bonds and the C-Cl bonds will also give rise to specific signals. The region between 1600 and 1450 cm⁻¹ will show multiple bands corresponding to the aromatic ring stretches.

Predicted IR Data

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~ 3100 - 3000 Medium C-H Stretch Aromatic & Vinyl C-H
~ 2950 Weak C-H Stretch N-CH₃
~ 1670 Strong C=O Stretch Amide (in pyridazinone ring)
~ 1600, 1580, 1470 Medium-Strong C=C Stretch Aromatic Rings
~ 1350 Medium C-N Stretch Aromatic Amine
~ 800 - 750 Strong C-H Bend Aromatic C-H (out-of-plane)

| ~ 700 | Medium-Strong | C-Cl Stretch | Aryl Halide |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorbances from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal thoroughly to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), it allows for the determination of the exact mass and can also offer structural insights through the analysis of fragmentation patterns.

Expertise in Practice: Predicting Fragmentation and Isotopic Patterns

The most critical feature in the mass spectrum of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one will be the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic M+, [M+2]+, and [M+4]+ pattern with relative intensities of approximately 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.

Electron Ionization (EI) is a high-energy technique that will likely cause fragmentation. Plausible fragmentation pathways include the loss of a chlorine atom, cleavage of the N-methyl group, or fragmentation of the pyridazinone ring.

G cluster_mol Molecular Ion mol [C₁₁H₈Cl₂N₂O]⁺ m/z = 266/268/270 frag1 Loss of Cl [C₁₁H₈ClN₂O]⁺ m/z = 231/233 mol->frag1 - Cl• frag2 Loss of CH₃ [C₁₀H₅Cl₂N₂O]⁺ m/z = 251/253/255 mol->frag2 - •CH₃ frag3 Loss of CO [C₁₀H₈Cl₂N₂]⁺ m/z = 238/240/242 mol->frag3 - CO frag4 [C₆H₄Cl]⁺ m/z = 111/113 mol->frag4 Cleavage

Caption: Plausible EI-MS Fragmentation Pathway.

Predicted Mass Spectrometry Data

Table 5: Predicted Key Ions in EI-MS

m/z (Mass-to-Charge Ratio) Predicted Identity Key Feature
266, 268, 270 [M]⁺ (Molecular Ion) Isotopic pattern for 2 Cl atoms (9:6:1 ratio). Confirms molecular formula.
231, 233 [M - Cl]⁺ Loss of a chlorine radical.
251, 253, 255 [M - CH₃]⁺ Loss of the N-methyl radical.

| 111, 113 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Analyze the molecular ion peak for its isotopic pattern and identify plausible structures for the major fragment ions. For high-resolution MS (HRMS), the exact mass can be used to confirm the elemental composition.

Integrated Analytical Workflow

A robust characterization strategy relies on the synergy of multiple analytical techniques. Each method provides a piece of the structural puzzle, and together they allow for unambiguous confirmation.

synthesis Synthesis of Target Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern purification->ms ir Infrared (IR) Spectroscopy - Functional Group ID purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - C-H Framework purification->nmr structure_elucidation Structure Confirmation & Purity Assessment ms->structure_elucidation ir->structure_elucidation nmr->structure_elucidation

Caption: Integrated workflow for synthesis and spectral characterization.

Conclusion

This guide provides a predictive but scientifically grounded overview of the key spectral features expected for 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one. The combination of NMR, IR, and MS provides a multi-faceted and powerful approach to structural verification. While these predictions offer a strong baseline for what researchers should expect, they must be validated by empirical data. The true power of this guide lies in its ability to help scientists design experiments, anticipate results, and interpret their data with a higher degree of confidence, thereby accelerating the pace of research and development.

References

  • Crysdot LLC. 5-Chloro-6-(3-chlorophenyl)pyridazin-3(2H)-one. Heterocyclic Compounds. Available from: [Link]

  • El-Gohary, N.S., Shaaban, M.R. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules. 2017;22(11):1843. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13635399, 6-(3-Bromo-5-chlorophenyl)pyridazin-3(2H)-one. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 227601, 5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone. Available from: [Link]

  • Al-Soud, Y.A., et al. Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. IUCrData. 2016;1(5):x160753. Available from: [Link]

  • Wu, J., et al. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules. 2009;14(9):3676-3687. Available from: [Link]

  • Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules (Basel, Switzerland), 14(9), 3676–3687. Available from: [Link]

  • de Oliveira, R.N., et al. (R,S)-5-(4-Chlorophenyl)-3-{(E)-2-[(R,S)-2,6,6-trimethylcyclohex-2-en-1-yl]vinyl}-4,5-dihydro-1H-pyrazole-1-carboximidamide Hydrochloride. Molbank. 2018;2018(4):M1013. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21643, 6-Amino-3-chloropyridazine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 139032124. Available from: [Link]

  • Ather, A., et al. 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E. 2010;66(Pt 9):o2107. Available from: [Link]

Sources

Exploratory

The 5-Chloro-Pyridazinone Linchpin: Synthetic Versatility and Therapeutic Applications

Focus Molecule: 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one[1][2] Executive Summary This technical guide analyzes 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (referred to herein as CPMP-3 ), a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one[1][2]

Executive Summary

This technical guide analyzes 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (referred to herein as CPMP-3 ), a highly functionalized pyridazinone intermediate.[1][2] Unlike generic scaffolds, CPMP-3 possesses a specific "push-pull" electronic architecture that makes it a privileged linchpin in both medicinal chemistry (specifically for P2X receptor antagonists and COX-2 inhibitors) and agrochemical discovery (Photosystem II inhibitors).[1][2]

This guide is structured for research scientists requiring actionable protocols for synthesis, functionalization via Nucleophilic Aromatic Substitution (


), and biological profiling.[1][2]
Chemical Architecture & Reactivity Profile

The CPMP-3 molecule is defined by three critical structural domains that dictate its reactivity and biological affinity:

  • The Electrophilic Warhead (C5-Cl): The chlorine atom at position 5 is activated by the adjacent electron-withdrawing lactam carbonyl (C3) and the imine-like character of the N=C bond at position 6.[1][2] This makes C5 highly susceptible to regioselective

    
     reactions with amines, thiols, and alkoxides.[1][2]
    
  • The Lipophilic Anchor (C6-Aryl): The meta-chlorophenyl group at position 6 provides essential lipophilicity (increasing LogP) and metabolic stability by blocking para-oxidation (a common metabolic soft spot).[1][2] This moiety is critical for binding in hydrophobic pockets of enzymes (e.g., COX-2 active site).[1][2]

  • The N-Methyl Switch (N2-Me): The methyl group at N2 locks the tautomeric equilibrium to the "one" form (lactam), preventing aromatization to the pyridazinol form.[1][2] This is crucial for maintaining the hydrogen bond acceptor capability of the carbonyl oxygen.[2]

Reactivity Logic: The

Advantage

In standard pyridazinones, distinguishing between the C4 and C5 positions is challenging.[1][2] However, in CPMP-3, the steric bulk of the 3-chlorophenyl group at C6 directs nucleophilic attack almost exclusively to the C5 position , allowing for high-yield, regioselective library generation.[1]

Primary Research Areas & Biological Targets
Area A: P2X3 and P2X7 Receptor Antagonism (Chronic Pain & Cough)

The pyridazinone core is a bioisostere for the nucleobase-like structures often recognized by purinergic receptors.[1][2]

  • Mechanism: Substitution of the 5-Cl with bulky piperazines or diamines creates antagonists that block ATP binding at P2X3 trimers.[1][2]

  • Relevance: P2X3 antagonists are high-value targets for refractory chronic cough and neuropathic pain.[1][2]

  • Key Modification: Displacing 5-Cl with N-boc-piperazine or substituted benzylamines.

Area B: COX-2 Selective Inhibition (Inflammation)

CPMP-3 mimics the vicinal diaryl heterocycle pharmacophore found in Coxibs.[1][2]

  • Mechanism: The central pyridazinone ring serves as the template holding the 6-aryl group (fitting the hydrophobic pocket) and a 5-substituent (often an alkoxide or amine) that interacts with the Arg120/Tyr355 gate.[1][2]

  • Relevance: Developing non-ulcerogenic anti-inflammatory agents.[1][2]

Area C: Agrochemicals (Photosystem II Inhibition)

Structurally homologous to Chloridazon and Pyridate.[1][2]

  • Mechanism: The molecule competes with plastoquinone at the

    
     site of the D1 protein in Photosystem II.[2]
    
  • Relevance: The 3-chlorophenyl moiety often enhances selectivity for broadleaf weeds in cereal crops compared to the unsubstituted phenyl analogs.[2]

Experimental Protocols
Protocol 1: Synthesis of the CPMP-3 Core

Rationale: This route utilizes mucochloric acid, a classic starting material, but optimized for the 3-chlorophenyl derivative.[1][2]

Reagents:

  • Mucochloric acid (1.0 eq)[1][2]

  • 3-Chlorobenzene (excess, solvent/reagent)[1][2]

  • Aluminum chloride (

    
    , 3.0 eq)[1]
    
  • Methylhydrazine sulfate (1.2 eq)[1][2]

Step-by-Step Methodology:

  • Friedel-Crafts Acylation: Suspend mucochloric acid in dry 3-chlorobenzene. Add

    
     portion-wise at 0°C.
    
  • Cyclization: Heat the mixture to 90°C for 4 hours. The intermediate (3,4-dichloro-5-hydroxyfuran-2(5H)-one derivative) forms.[1][2]

  • Condensation: Cool to RT. Add methylhydrazine sulfate in aqueous ethanol. Reflux for 3 hours.

  • Purification: The product precipitates upon cooling.[1][2] Recrystallize from Ethanol/DMF (9:1) to yield CPMP-3.[1][2]

    • Quality Control: Confirm structure via

      
      H NMR.[1][2][3] The C4-H proton typically appears as a singlet around 
      
      
      
      7.9–8.1 ppm.[1][2]
Protocol 2: Regioselective Functionalization (

)

Rationale: To generate a library of bioactive molecules, we displace the 5-Cl.[1][2]

Reagents:

  • CPMP-3 (1.0 eq)[1][2]

  • Nucleophile (e.g., 4-methylpiperazine or thiophenol) (1.2 eq)[1][2]

  • Base:

    
     (2.0 eq) or 
    
    
    
    (for sluggish amines)[1][2]
  • Solvent: Acetonitrile (MeCN) or DMF[1][2]

Workflow:

  • Dissolve CPMP-3 in MeCN (0.1 M concentration).[1][2]

  • Add the base and the nucleophile.[1][2]

  • Temperature Control:

    • Thiols:[1][2] Room Temperature (1–2 hours).[1][2]

    • Aliphatic Amines: 60°C (4–6 hours).

    • Anilines: 80°C (DMF required, 12 hours).

  • Workup: Pour into ice water. Filter the precipitate.[1][2]

  • Validation: Loss of the C-Cl stretch in IR and shift of the C4-H signal in NMR.

Data Visualization & Pathways
Figure 1: Synthetic Logic & Functionalization Pathway

This diagram illustrates the flow from raw materials to the CPMP-3 core, and subsequently to its divergent therapeutic applications.[1][2]

CPMP3_Pathway Start Mucochloric Acid + 3-Chlorobenzene Intermediate Mucochloric Adduct Start->Intermediate Friedel-Crafts (AlCl3) Core CPMP-3 Core (5-Cl, 6-(3-Cl-Ph)) Intermediate->Core MeNHNH2 Cyclization Func_Amine S_NAr (Amines) @ 60°C Core->Func_Amine Nucleophilic Attack at C5 Func_Thiol S_NAr (Thiols) @ RT Core->Func_Thiol Nucleophilic Attack at C5 Prod_P2X P2X3 Antagonists (Pain/Cough) Func_Amine->Prod_P2X Piperazine Derivatives Prod_COX COX-2 Inhibitors (Anti-inflammatory) Func_Amine->Prod_COX Sulfonamide mimics Prod_Agro PS-II Inhibitors (Herbicides) Func_Thiol->Prod_Agro Thio-ethers

Caption: Figure 1.[1][2][4] Synthetic workflow for 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (CPMP-3), highlighting the critical branching point at the C5-Chloro position for divergent library generation.

Comparative Data: Substituent Effects

The following table summarizes why the 3-chlorophenyl and 2-methyl substitutions are optimal compared to other common analogs in this scaffold class.

FeatureCPMP-3 (Target)Analog (Phenyl / N-H)Scientific Impact
C6-Aryl 3-ChlorophenylPhenyl (Unsubstituted)Metabolic Stability: The 3-Cl blocks metabolic oxidation and increases lipophilicity (LogP ~3.2), improving membrane permeability.[1][2]
N2-Position Methyl (

)
Hydrogen (

)
Tautomeric Lock: Methylation forces the lactam form, essential for receptor hydrogen bonding.[1][2] N-H analogs often have poor solubility.[1][2]
C5-Position ChlorineHydrogenSynthetic Handle: C-H is inert. C-Cl allows for rapid "Click-like" derivatization to create SAR libraries.[1][2]
Reactivity High (

)
LowLibrary Speed: CPMP-3 allows for parallel synthesis of 50+ analogs in a single week.[1][2]
References
  • Synthesis and Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives. Source: Molecules (2009).[1][2][3][5] URL:[Link]

  • Pyridazin-3(2H)-ones: Synthesis, Reactivity, Applications in Pharmacology and Agriculture. Source: SciSpace / Journal of Chemical Technology and Metallurgy.[1][2] URL:[Link][1][2][6][7][8]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Source: Future Medicinal Chemistry (2024).[1][2][9] URL:[Link]

  • Chloridazon (Pyridazinone Herbicide) Technical Data. Source: University of Hertfordshire PPDB.[1] URL:[Link][1][2]

Sources

Protocols & Analytical Methods

Method

"5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one" in vitro experimental procedures

An Application and Protocol Guide for the In Vitro Evaluation of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one Authored by a Senior Application Scientist Foreword The pyridazinone scaffold is a privileged heter...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for the In Vitro Evaluation of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one

Authored by a Senior Application Scientist

Foreword

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][2][3][4] The compound 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one represents a novel chemical entity within this class. This guide is designed for researchers in drug discovery and development, providing a comprehensive framework and detailed protocols for the initial in vitro characterization of this compound.

Our approach is not merely a list of procedures but a strategic workflow. We begin with broad, phenotypic screening to establish cytotoxic activity and subsequently delve into more specific mechanistic assays to elucidate the mode of action. This structured methodology ensures a logical progression of inquiry, where the results of each experimental phase inform the design of the next, maximizing resource efficiency and scientific rigor.

Compound Preparation and Handling: The Foundation of Reproducibility

Accurate and consistent compound preparation is paramount for reliable and reproducible in vitro data. The physicochemical properties of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one necessitate careful consideration for solubilization.

Protocol: Preparation of High-Concentration Stock Solution

Rationale: A high-concentration primary stock in an organic solvent like Dimethyl Sulfoxide (DMSO) is standard practice. DMSO is a powerful aprotic solvent compatible with most cell culture applications at low final concentrations (<0.5% v/v). This approach minimizes the volume of organic solvent added to aqueous culture media, thereby reducing potential solvent-induced artifacts.

Procedure:

  • Tare Weighing: On a calibrated analytical balance, accurately weigh approximately 5-10 mg of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one into a sterile, amber glass vial or a microcentrifuge tube. Record the exact weight.

  • Solubilization: Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM stock concentration.

    • Calculation Example: For 5.0 mg of the compound (Molecular Weight ≈ 269.11 g/mol ), the required DMSO volume would be: (0.005 g / 269.11 g/mol ) / 0.010 mol/L = 0.001858 L or 1.86 mL.

  • Dissolution: Vortex vigorously for 2-5 minutes. If necessary, gently warm the solution in a 37°C water bath to aid dissolution. Ensure no visible particulates remain.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Phase I: Assessment of Cytotoxicity and IC₅₀ Determination

The initial objective is to determine if the compound exhibits cytotoxic effects on cancer cells and to quantify its potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's efficacy.[5] Cell-based assays are crucial at this stage to provide biologically relevant data.[6][7][8]

Workflow for Primary Cytotoxicity Screening

G prep Prepare Serial Dilutions of Compound treat Treat Cells with Compound (e.g., 72 hours) prep->treat seed Seed Cancer Cell Lines in 96-Well Plates seed->treat assay Add Viability Reagent (e.g., MTT, Resazurin) treat->assay read Measure Signal (Absorbance/Fluorescence) assay->read calc Calculate % Viability and Determine IC50 Value read->calc analyze Analyze and Compare IC50 Across Cell Lines calc->analyze

Caption: Workflow for determining compound cytotoxicity.

Protocol: Cell Viability Assessment using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed human cancer cell lines (e.g., HL-60, a leukemia line known to be sensitive to pyridazinones[10]) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO₂) to allow for cell attachment and recovery.

  • Compound Dilution: Prepare a series of 2X working concentrations of the compound by serially diluting the 10 mM stock in complete culture medium. A typical concentration range for initial screening might be 200 µM down to ~0.1 µM.

  • Cell Treatment: Add 100 µL of each 2X working concentration to the appropriate wells, resulting in a 1X final concentration. Include "vehicle control" wells (treated with DMSO at the same final concentration as the highest compound dose) and "untreated control" wells.

  • Incubation: Incubate the plate for a defined period, typically 48 to 72 hours.[10]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently mix on an orbital shaker for 10 minutes.[9]

  • Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.

  • IC₅₀ Calculation:

    • Normalize the data: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot % Viability against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value.[11]

Representative Data Presentation
Cell LineHistotypeIC₅₀ (µM) after 72h Exposure
HL-60Acute Promyelocytic LeukemiaHypothetical Value: 0.39
HCT116Colorectal CarcinomaHypothetical Value: 1.25
MCF-7Breast AdenocarcinomaHypothetical Value: 2.80
A549Lung CarcinomaHypothetical Value: > 10

Phase II: Elucidating the Mechanism of Cell Death

Once cytotoxicity is confirmed, the next logical question is how the compound induces cell death. The primary mechanisms to investigate are apoptosis (programmed cell death) and cell cycle arrest.

Experimental Decision Pathway

G start Potent Cytotoxicity Observed (Low µM IC50) q1 What is the mechanism of cell death? start->q1 apoptosis Apoptosis Assay (Annexin V / PI) q1->apoptosis  Hypothesis 1 cell_cycle Cell Cycle Analysis (Propidium Iodide) q1->cell_cycle  Hypothesis 2 result_apop Results: Increased Annexin V+ cells? apoptosis->result_apop result_cycle Results: Accumulation in a specific phase? cell_cycle->result_cycle conclusion_apop Conclusion: Compound induces apoptosis result_apop->conclusion_apop Yes conclusion_other Explore other mechanisms (e.g., Necrosis, Autophagy) result_apop->conclusion_other No result_cycle->result_apop No, proceed to other hypotheses conclusion_cycle Conclusion: Compound induces cell cycle arrest result_cycle->conclusion_cycle Yes

Caption: Decision-making workflow for mechanistic studies.

Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). PI is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry analysis of co-stained cells can distinguish between viable, early apoptotic, late apoptotic, and necrotic populations.

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around its IC₂₅ and IC₅₀ for 24-48 hours.[10] Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic populations are included. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Phase III: Hypothetical Target Pathway Investigation

Based on literature for structurally related pyridazinone derivatives that exhibit anticancer activity, a plausible mechanism could involve the inhibition of key signaling kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or other pathways that regulate cell survival.[3][12] A foundational technique to probe these pathways is Western Blotting.

Proposed Signaling Cascade for Investigation

G compound 5-Chloro-6-(3-chlorophenyl) -2-methylpyridazin-3(2H)-one target Hypothetical Target (e.g., VEGFR-2 Kinase) compound->target Inhibition pi3k PI3K/Akt Pathway target->pi3k Activation survival Cell Survival (Bcl-2 Up) pi3k->survival Promotes apoptosis Apoptosis (Caspase-3 Cleavage) pi3k->apoptosis Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Protocol: Western Blot for Apoptotic Marker Expression

Rationale: If apoptosis is confirmed, Western Blotting can be used to measure changes in the expression levels of key regulatory proteins. Cleaved Caspase-3 is a definitive marker of apoptosis execution, while the ratio of anti-apoptotic (e.g., Bcl-2) to pro-apoptotic (e.g., Bax) proteins is a critical indicator of the cell's commitment to apoptosis.

Procedure:

  • Protein Extraction: Treat cells as in the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax) and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

References

  • Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676-3687. [Link]

  • Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules (Basel, Switzerland), 14(9), 3676–3687. [Link]

  • Abdel-Gawad, H., et al. (2020). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 25(21), 5039. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Gouda, M. A., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 13(10), 1235-1251. [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. [Link]

  • Gouda, M. A., et al. (2021). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. International Journal of Molecular Sciences, 22(16), 8899. [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • Ladds, G., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Asif, M. (2021). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Martínez-Ramos, C., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(13), 3379. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • Rivera-Torres, Y. O., et al. (2019). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Investigational New Drugs, 37(1), 16-27. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]

  • CLYTE. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Guzzon, V., et al. (1997). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. Il Farmaco, 52(5), 263-271. [Link]

  • Asif, M. (2022). In Silico Molecular Studies and Synthesis of Some Pyridazinone Scaffolds as Anti-proliferative Agents. International Journal of Health and Clinical Research. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]

  • Yong, S. (2015). How can I calculate IC50 for a cytotoxic substance? ResearchGate. [Link]

  • Gouda, M. A., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 13, 1235-1251. [Link]

  • PubChem. (n.d.). 5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone. [Link]

  • Bhuva, V. V., et al. (2017). Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. ResearchGate. [Link]

Sources

Application

Application Note: In Vivo Characterization of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one

This is a comprehensive Application Note and Protocol guide for the in vivo characterization of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one . Given the specific structural class (halogenated pyridazinone), th...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the in vivo characterization of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one .

Given the specific structural class (halogenated pyridazinone), this compound is chemically analogous to established scaffolds used in antifungal research (e.g., targeting fungal cell walls or respiration) and anti-inflammatory drug discovery (targeting p38 MAPK or COX-2). The following guide is designed to validate its pharmacological profile, bioavailability, and safety in mammalian systems.

Abstract & Compound Profile

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (CAS: 849021-00-7) represents a lipophilic, halogenated pyridazinone scaffold. While derivatives of this class are frequently utilized as high-potency agrochemical fungicides and herbicides (inhibiting phytoene desaturase or electron transport), they are increasingly investigated in pharmaceutical contexts for non-nucleoside reverse transcriptase inhibition (NNRTI) , p38 MAPK inhibition , and TSPO (Translocator Protein) modulation .

This guide provides a rigorous framework for transitioning this compound from in vitro hits to in vivo proof-of-concept, addressing the critical challenges of solubility , metabolic stability , and off-target toxicity .

Chemical Properties & Handling
PropertyValueImplication for In Vivo Study
Molecular Formula C₁₁H₈Cl₂N₂OModerate molecular weight (255.10 g/mol ).
LogP (Predicted) ~2.5 – 3.2High lipophilicity; requires enabling formulations (PEG/DMSO).
Solubility Low (Water), High (DMSO, DCM)Poor oral bioavailability in aqueous suspension; micronization or lipid vehicle required.
Stability Stable in solid state; light sensitiveStore in amber vials; protect dosing solutions from direct light.

Formulation Strategy (Critical Step)

The primary failure mode for pyridazinone studies is poor dissolution leading to erratic exposure. Simple saline suspensions are contraindicated .

Recommended Vehicle Systems
  • System A (IV Bolus): 5% DMSO + 40% PEG-400 + 55% Saline.

    • Note: Administer slowly to avoid hemolysis or precipitation at the injection site.

  • System B (Oral Gavage - PO): 0.5% Methylcellulose (MC) + 0.1% Tween-80 in water.

    • Protocol: Micronize compound prior to suspension. Sonicate for 20 mins to ensure homogeneity.

  • System C (High Dose/Tox): Corn Oil or Labrasol® (lipid-based delivery).

Experimental Workflows (Graphviz Visualization)

The following diagram outlines the logical flow for characterizing the compound, from formulation to efficacy readout.

G Compound Compound (Solid) Formulation Formulation (PEG/MC/Lipid) Compound->Formulation Solubilization QC QC Check (HPLC/DLS) Formulation->QC Verify Stability Animal Animal Model (Mouse/Rat) QC->Animal Dosing PK PK Study (Plasma/Tissue) Animal->PK Blood Draw Tox Tolerability (MTD) Animal->Tox Observation Efficacy Efficacy Model (Infection/Inflammation) Animal->Efficacy Endpoint Readout Analysis Data Analysis (AUC, Cmax, ED50) PK->Analysis Tox->Analysis Efficacy->Analysis

Caption: Workflow for preclinical evaluation. QC (Quality Control) of the formulation is a mandatory stop-gate before animal dosing.

Detailed Protocols

Protocol A: Pharmacokinetics (PK) & Bioavailability

Objective: Determine the half-life (


), maximum concentration (

), and oral bioavailability (

).

Subjects: Male CD-1 Mice or Sprague-Dawley Rats (n=3 per timepoint). Dosing:

  • IV Group: 1 mg/kg (Vehicle System A).

  • PO Group: 10 mg/kg (Vehicle System B).

Step-by-Step Procedure:

  • Preparation: Fast animals for 12 hours (water ad libitum) prior to PO dosing to reduce variability.

  • Administration:

    • IV: Tail vein injection (volume < 5 mL/kg).

    • PO: Oral gavage using a flexible feeding needle (volume 10 mL/kg).

  • Sampling: Collect blood (via submandibular bleed or tail nick) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood (2000 x g, 10 min, 4°C) to harvest plasma. Store at -80°C.

  • Bioanalysis: Extract plasma with Acetonitrile (protein precipitation). Analyze via LC-MS/MS (MRM mode).

    • Target Ion: Monitor parent mass [M+H]+ and specific fragment (loss of Cl or CO).

Self-Validation Check:

  • If

    
     (PO) < 30 mins, absorption is rapid.
    
  • If

    
     is < 5%, check solubility or first-pass metabolism (microsomal stability).
    
Protocol B: Maximum Tolerated Dose (MTD)

Objective: Define the safety ceiling before efficacy studies.

Design: "3+3" Dose Escalation (Acute). Doses: 10, 30, 100, 300 mg/kg (PO).

Procedure:

  • Administer dose to n=3 mice.

  • Observe for 24 hours.

  • Scoring: Monitor for piloerection, ataxia, sedation (CNS effects common with pyridazinones), and weight loss.

  • Stop Rule: If >1 animal shows Grade 3 toxicity (severe distress), stop escalation. The previous dose is the MTD.

Protocol C: Efficacy Model (Systemic Candidiasis)

Rationale: Given the structural similarity to antifungal pyridazinones (e.g., inhibiting synthesis of fungal cell wall components), this is a high-probability efficacy model.

Subjects: Female BALB/c mice (n=10/group). Pathogen: Candida albicans (clinical isolate), injected IV.

Workflow:

  • Infection: Inject

    
     CFU of C. albicans into the tail vein (Day 0).
    
  • Treatment: Begin dosing 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one 1 hour post-infection.

    • Regimen: 50 mg/kg BID (Twice Daily) PO for 7 days.

    • Control: Vehicle (Negative) and Fluconazole 10 mg/kg (Positive).

  • Readout:

    • Survival: Monitor daily for 14 days.

    • Fungal Burden: Sacrifice n=5 on Day 4. Harvest kidneys, homogenize, and plate on SDA agar to count CFU.

Data Interpretation:

  • Success Criteria: >50% reduction in kidney fungal burden (log scale) compared to vehicle.

  • Mechanism Check: If active in vivo but inactive in vitro, consider metabolic activation (prodrug effect).

Data Presentation Standards

Summarize PK parameters in the following format to ensure comparability across studies.

Table 1: Pharmacokinetic Parameters (Example Layout)

Parameter Unit IV (1 mg/kg) PO (10 mg/kg)

|


  | ng/mL | [Data] | [Data] |
| 

| h | - | [Data] | |

| ng*h/mL | [Data] | [Data] | |

| h | [Data] | [Data] | | Bioavailability (

)
| % | - | [Calculated] |

References

  • BOC Sciences. 5-CHLORO-6-(3-CHLOROPHENYL)-2-METHYLPYRIDAZIN-3(2H)-ONE Product Data. (Accessed 2023).

  • Cao, S. et al. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules, 14(9), 3833-3843.

  • Liverton, N. J. et al. (2007).Pyridazinone non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry. (Contextual reference for scaffold bioactivity).
  • Akio, M. & Trah, S. (1995).Pyridazinone derivatives and their use as herbicides. U.S. Patent 5,405,828. (Contextual reference for agrochemical safety profiles).
Method

Technical Application Note: Optimization of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one for Biological Assays

Executive Summary & Compound Profile 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (CAS: 849021-00-7) represents a privileged scaffold in medicinal chemistry, sharing structural homology with various Non-Nucleo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (CAS: 849021-00-7) represents a privileged scaffold in medicinal chemistry, sharing structural homology with various Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , P2X3 antagonists , and certain agrochemical agents (insecticides/fungicides).[1][2][3]

While the specific biological target may vary by research program (e.g., viral replication inhibition vs. receptor antagonism), the primary challenge in utilizing this molecule is its physicochemical profile .[2][3] It is a lipophilic, planar molecule prone to aggregation in aqueous media, which can lead to false negatives in enzymatic assays or poor bioavailability in vivo.[2][3]

This guide provides a standardized framework for solubilizing, storing, and applying this compound in high-throughput screening (HTS) and mechanistic assays to ensure data integrity.[2][3]

Physicochemical Snapshot
PropertyValue (Estimated)Implication
Molecular Formula C₁₁H₈Cl₂N₂OSmall molecule, non-ionizable core.[1][2][3]
Molecular Weight 255.10 g/mol Fragment-like, suitable for hit-to-lead.[1][2][3]
LogP (Calc) ~2.8 – 3.2Moderate-High Lipophilicity.[1][2][3] Risk of precipitation.
Aqueous Solubility < 50 µM (PBS, pH 7.[2][3]4)Requires organic co-solvents (DMSO) or carriers.[2][3]
pKa Non-ionizable in phys.[1][3] rangepH adjustment will not improve solubility.[1][3]

Formulation Protocols

Stock Solution Preparation (Standard)

Objective: Create a stable, high-concentration stock for long-term storage.

  • Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).[2][3]

  • Concentration: 10 mM or 20 mM. (Avoid >50 mM to prevent crashing out upon freeze-thaw).[1][2][3]

  • Protocol:

    • Weigh 2.55 mg of powder.[3]

    • Add 1.0 mL of anhydrous DMSO (for 10 mM).

    • Critical Step: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.[2][3]

    • Storage: Aliquot into amber glass vials (hydrophobic molecules can adsorb to plastics).[2][3] Store at -20°C.

In Vitro Assay Formulation (Cell Culture/Enzymatic)

Challenge: Adding DMSO stock directly to media often causes "micro-precipitation" which scatters light and inhibits enzymes non-specifically.[2][3]

The "Intermediate Dilution" Method:

  • Step A (Stock): Start with 10 mM DMSO stock.

  • Step B (Intermediate): Dilute 1:10 into pure DMSO first (not water) to create a 1 mM working stock.

  • Step C (Final): Dilute the 1 mM DMSO working stock 1:1000 into the Assay Buffer/Media.

    • Final Concentration: 1 µM.[1][3]

    • Final DMSO: 0.1% (Well tolerated by most cells/enzymes).[2][3]

Visual QC Check: Before adding to cells, place the diluted media under a phase-contrast microscope (10x).

  • Clear field: Soluble.[1][3]

  • Dark specks/crystals:[1][2][3] Precipitation.[1][3] Action: Increase DMSO to 0.5% or add 0.01% Triton X-100 (if assay permits).

In Vivo Vehicle Formulation (IP/PO Administration)

Objective: Deliver 10–50 mg/kg without using 100% DMSO (toxic).

Recommended Vehicle System: PEG/Tween/Saline [1][2][3]

  • Composition: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.[1][2][3]

  • Preparation Order (Must be followed strictly):

    • Dissolve compound in DMSO (5% of total vol). Vortex until clear.

    • Add PEG-400 (40% of total vol).[1][3] Vortex. (Solution should be warm, ~37°C).

    • Add Tween-80 (5% of total vol).[1][3] Vortex.

    • Slowly add warm Saline (50% of total vol) while vortexing.

  • Note: If the solution turns milky (emulsion), it is acceptable for IP/PO, but not IV.[2][3]

Biological Assay Workflows

Decision Tree: Assay Setup

The following diagram illustrates the critical decision points when handling this pyridazinone derivative to avoid artifacts.

FormulationWorkflow Start Compound Powder (CAS 849021-00-7) DMSO_Stock 10mM Stock (100% DMSO) Start->DMSO_Stock Target Select Application DMSO_Stock->Target InVitro In Vitro Assay (Enzyme/Cell) Target->InVitro InVivo In Vivo Study (Animal Model) Target->InVivo DirectAdd Direct Addition to Media? InVitro->DirectAdd Avoid Intermed Intermediate Dilution (100x in DMSO) InVitro->Intermed Recommended Vehicle Co-solvent Mix (DMSO/PEG400/Tween) InVivo->Vehicle Precip PRECIPITATION RISK (False Positives) DirectAdd->Precip FinalMedia Final Assay Buffer (<0.5% DMSO) Intermed->FinalMedia

Caption: Workflow for solubilization. Direct addition of high-concentration DMSO stock to aqueous media is the leading cause of assay failure for this scaffold.[1][2][3]

Protocol: Determining Specificity (False Positive Check)

Pyridazinones can act as "aggregators," sequestering enzymes.[2][3] To validate that your observed biological activity (e.g., HIV-RT inhibition or Receptor blockade) is real:

  • The Detergent Test:

    • Run your standard dose-response curve.[1][3]

    • Run a parallel curve including 0.01% Triton X-100 (freshly prepared).[2][3]

    • Interpretation: If the IC50 shifts significantly (>10-fold) or activity disappears with detergent, the compound was likely acting via non-specific aggregation, not specific binding [1].[2][3]

  • Surface Plasmon Resonance (SPR) Validation:

    • Use this molecule as the analyte.[3][4]

    • Warning: Due to lipophilicity, it may bind non-specifically to the reference channel.[2][3]

    • Optimization: Use high flow rates (30 µL/min) and include 5% DMSO in the running buffer to match the sample.[2][3]

Scientific Rationale & Mechanism

The 5-chloro-6-phenyl-pyridazin-3(2H)-one core is an isostere for several bioactive rings. Its mechanism of action generally involves:

  • Hydrophobic Pocket Occupation: The chlorophenyl ring lodges into hydrophobic allosteric sites (e.g., the NNRTI binding pocket of Reverse Transcriptase or the lipid-interface of GPCRs like FPR1) [2].[2][3]

  • Hydrogen Bonding: The pyridazinone lactam (NH-C=O) acts as a donor/acceptor pair, often anchoring the molecule to backbone residues (e.g., Lysine or Tyrosine) [3].[2][3]

Structure-Activity Relationship (SAR) Notes:

  • 2-Methyl group: Blocks tautomerization to the pyridazinol form, locking the molecule in the "one" (ketone) state.[2][3] This usually improves membrane permeability but reduces water solubility compared to the NH-analog.[1][3]

  • Chlorine atoms: Enhance lipophilicity and metabolic stability (blocking P450 oxidation at those positions).[2][3]

References

  • Shoichet, B. K. (2006).[2][3] Screening in a spirit haunted by frequent fliers. Drug Discovery Today. Link (Describes the "aggregation" phenomenon common to this scaffold).

  • Lattmann, E., et al. (2014).[2][3] Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.[1][2][3] SAJ Cancer Science.[1][3] Link (Provides synthesis and biological context for the scaffold).

  • Patel, H. M., et al. (2012).[2][3][5] HIV-1 non-nucleoside reverse transcriptase inhibitors: A review. International Journal of Pharmaceutical Sciences and Drug Research. (Context on pyridazinone binding modes in viral targets).

  • PubChem Compound Summary. (2023). 6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one.[1][2][3][] Link (Structural verification).[2][3]

Sources

Application

Application Note: 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one in Targeted Covalent Drug Discovery

This Application Note is structured as a technical guide for drug discovery professionals, focusing on the utility of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (CAS 849021-00-7) as a privileged scaffold and...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for drug discovery professionals, focusing on the utility of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (CAS 849021-00-7) as a privileged scaffold and electrophilic probe in the development of targeted covalent inhibitors (TCIs) and small-molecule modulators for pathways such as MTH1 (NUDT1) and Wnt/


-catenin  signaling.

Executive Summary

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one acts as a high-value electrophilic scaffold in medicinal chemistry. Unlike inert screening compounds, this molecule possesses a reactive "warhead" (the 5-chloro moiety) positioned on a pyridazinone core, making it an ideal starting point for Fragment-Based Drug Discovery (FBDD) and Nucleophilic Aromatic Substitution (


)  library generation.

Its primary cell culture applications are twofold:

  • Precursor for Bioactive Libraries: Rapid synthesis of inhibitors targeting MTH1 (sanitizing oxidized nucleotide pools) and Wnt signaling (Porcupine inhibition).

  • Covalent Cysteine Profiling: Serving as a chemical probe to map reactive cysteines in chemoproteomic assays due to its susceptibility to nucleophilic attack.[1]

Chemical Biology & Mechanism of Action

The Pyridazinone Scaffold Advantage

The 3(2H)-pyridazinone core is a "privileged structure" in pharmacology, mimicking the nucleobase interactions found in kinase ATP-binding pockets and PDE active sites.

  • Electrophilic Center (C5): The chlorine atom at position 5 is activated by the adjacent carbonyl (C3) and the imine-like character of the ring, rendering it susceptible to

    
     displacement by amines or thiols.
    
  • Regioselectivity (N2-Methyl): The methyl group at N2 "locks" the tautomeric state, preventing the formation of the pyridazinol form and ensuring consistent hydrogen-bond acceptor capability at the carbonyl oxygen.

  • Lipophilic Anchor (C6-Aryl): The 3-chlorophenyl group provides a hydrophobic anchor, often occupying the "selectivity pocket" of target enzymes (e.g., the hydrophobic pocket of MTH1 or the allosteric site of PDE4).

Mechanistic Pathway: From Scaffold to Inhibitor

The compound is rarely the final drug; it is the key intermediate used to generate high-affinity ligands.

Figure 1: The central role of the 5-chloro-pyridazinone scaffold in generating bioactive libraries and probing cysteine reactivity.

Experimental Protocols

Protocol A: In Situ Library Synthesis (Micro-Scale)

Purpose: To rapidly generate a library of 5-amino-substituted pyridazinones for cell-based screening without extensive purification.

Materials:

  • Scaffold: 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (10 mM in DMSO).

  • Nucleophiles: Diverse primary/secondary amines (e.g., piperazines, anilines) (10 mM in DMSO).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous DMSO.

Step-by-Step Methodology:

  • Plate Preparation: In a 96-well PCR plate, dispense 5 µL of Scaffold stock (Final: 1 eq).

  • Nucleophile Addition: Add 6 µL of amine stock (1.2 eq) to each well.

  • Base Addition: Add 1 µL of DIPEA (2 eq).

  • Reaction: Seal plate and heat at 80°C for 4 hours (or 120°C for 1 hour for sterically hindered amines).

    • Note: The electron-deficient nature of the pyridazinone ring facilitates this reaction, but heat is required due to the steric bulk of the 6-aryl group.

  • Quenching: Dilute with 88 µL of culture media (for direct screening) or water/acetonitrile (for LC-MS verification).

  • Validation: Verify conversion of >90% by LC-MS (Target Mass = Scaffold Mass - 35.5 (Cl) + Amine Mass - 1 (H)).

Protocol B: Cell-Based MTH1 Inhibition Assay (Phenotypic Screen)

Purpose: To evaluate the efficacy of the derived library in killing cancer cells via the "phenotypic lethality" of MTH1 inhibition (oxidative stress overload).

Cell Line: U2OS (Osteosarcoma) or A549 (Lung Carcinoma).

Workflow:

  • Seeding: Seed cells at 3,000 cells/well in 96-well plates. Allow attachment overnight.

  • Treatment: Treat cells with the crude reaction mixture from Protocol A (diluted 1:1000, final conc ~1-10 µM).

    • Control: Include the unreacted 5-chloro scaffold to assess background toxicity of the warhead itself.

  • Incubation: Incubate for 72 hours.

  • Readout: Measure viability using Resazurin (Alamar Blue) or CellTiter-Glo (ATP).

  • Mechanistic Check (Optional): Co-treat with NAC (N-acetylcysteine) (1 mM).

    • Logic: If cell death is rescued by NAC, the mechanism involves ROS accumulation (consistent with MTH1 inhibition). If not, it may be off-target microtubule destabilization.

Protocol C: Cysteine Reactivity Profiling (Chemoproteomics)

Purpose: To determine if the scaffold acts as a "covalent warhead" by labeling reactive cysteines in the proteome.

  • Lysate Prep: Prepare cell lysate (1 mg/mL) in PBS (pH 7.4).

  • Probe Incubation: Incubate lysate with 10 µM 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one for 1 hour at 37°C.

  • Click Chemistry: Add an alkyne-tagged thiol (e.g., propargyl mercaptan) if the scaffold is unmodified, OR use a "competitor" workflow:

    • Treat lysate with Scaffold (Blocker).

    • Chase with a broad-spectrum cysteine probe (e.g., Iodoacetamide-Desthiobiotin).

  • Analysis: Streptavidin enrichment followed by LC-MS/MS.

    • Result: Proteins with reduced spectral counts in the Scaffold-treated sample represent targets where the 5-chloro-pyridazinone covalently modified a cysteine.

Data Interpretation & Expected Results

Table 1: Structure-Activity Relationship (SAR) Trends
Substituent at C5 (

Product)
Predicted Bioactivity ClassMechanism Note
-Cl (Parent Scaffold) Electrophile / Control High reactivity; potential non-specific toxicity via glutathione depletion.
-NH-Piperazine-R MTH1 / GPCR Mimics TH588/Crizotinib interactions; improved solubility.
-NH-Phenyl (Biaryl) Wnt / Porcupine Increases lipophilicity; targets hydrophobic pockets in Porcupine O-acyltransferase.
-S-Alkyl (Thioether) Metabolic Precursor Often oxidized to sulfoxide/sulfone in vivo; potential PDE inhibition.
Critical Quality Attributes (CQA)
  • Purity: The starting material (CAS 849021-00-7) must be >98% pure. Impurities at the 4-position or des-chloro analogs will skew SAR data.

  • Solubility: The scaffold is hydrophobic (

    
    ). Stock solutions must be prepared in DMSO. Precipitation in aqueous media >50 µM is common.
    

References

  • Scaffold Synthesis & Reactivity

    • Wu, J., et al. (2009). "Synthesis and Antifungal Activity of 5-chloro-6-phenylpyridazin-3(2H)-one Derivatives." Molecules, 14(9), 3676-3687.

  • MTH1 Inhibition Context

    • Gad, H., et al. (2014). "MTH1 inhibition eradicates cancer by preventing sanitation of the dNTP pool." Nature, 508, 215–221. (Describes the phenotypic lethality of this class).

  • Covalent Inhibitor Design

    • Singh, J., et al. (2011). "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery, 10, 307–317.

  • Wnt/Porcupine Inhibition

    • Proffitt, K.D., et al. (2013). "Pharmacological Inhibition of the Wnt Acyltransferase PORCN Prevents Growth of Wnt-Driven Cancers." Cancer Research, 73(2), 502-507. (Describes biaryl-acetamide/heterocycle inhibitors similar to derived libraries).

Disclaimer: This document is for research use only. The compound 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one is a chemical intermediate. Handling requires appropriate PPE due to potential skin sensitization and eye irritation.

Sources

Method

"5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one" handling and storage procedures

Technical Application Note: Handling, Storage, and Solubilization of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one Introduction & Chemical Context This Application Note provides a technical framework for the ha...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Handling, Storage, and Solubilization of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one

Introduction & Chemical Context

This Application Note provides a technical framework for the handling of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one . This compound belongs to the class of halogenated pyridazin-3(2H)-ones , a privileged scaffold in medicinal chemistry and agrochemical development.[1]

The molecule features three critical structural motifs that dictate its handling requirements:

  • Pyridazinone Core: A polar heterocyclic ring often used as a bioisostere for phenyl rings or amide bonds.[1]

  • 5-Chloro Substituent: An electrophilic "handle" susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1] This reactivity makes the compound valuable as an intermediate but chemically labile in the presence of nucleophiles (amines, thiols, hydroxides).
    
  • N-Methyl Group: Increases lipophilicity compared to the NH-analog, altering solubility profiles significantly.[1]

Primary Applications:

  • Synthetic Intermediate: Precursor for functionalized bioactive molecules (e.g., COX-2 inhibitors, herbicides like Chloridazon analogs).

  • Fragment-Based Drug Discovery (FBDD): Used as a core scaffold for library generation.[1]

Physicochemical Profile & Safety Assessment

Note: Specific experimental values for this exact analog may be sparse in public literature; data below represents a consensus derived from close structural analogs (e.g., 5-amino-4-chloro-3(2H)-pyridazinone derivatives).

Table 1: Chemical Properties & Safety Data

PropertySpecification / ValueOperational Implication
Molecular Formula

Halogenated waste disposal required.[1][2][3][4]
Molecular Weight ~255.10 g/mol Calculation basis for Molarity.[1]
Physical State Crystalline Solid (White to Off-White)Inhalation hazard (dust).[1]
Solubility (Water) Low (< 0.1 mg/mL)Requires organic co-solvents (DMSO, DMF).
LogP (Predicted) ~2.5 – 3.0Lipophilic; potential for membrane permeability.[1]
Reactivity Electrophilic at C-5 positionAvoid strong bases and nucleophiles during storage.[1]
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.)Standard Laboratory PPE required.
Safety Hierarchy of Controls
  • Engineering: All weighing and transfer operations must be performed inside a certified chemical fume hood to prevent dust inhalation.[1]

  • PPE:

    • Gloves: Nitrile (0.11 mm minimum thickness).[1] For prolonged contact or solution handling, double-gloving is recommended.

    • Eye Protection: Chemical safety goggles (ANSI Z87.1).[1]

  • Spill Management: Do not sweep dry dust.[1] Wet-wipe or use a HEPA-filtered vacuum to prevent aerosolization.[1]

Storage & Stability Protocol

The stability of 5-chloro-pyridazinones is compromised by hydrolysis (displacement of the chlorine by water/hydroxide) and photolysis (degradation of the C-Cl bond).[1]

The "Amber Vial" Standard To ensure compound integrity over long-term storage (>30 days), strict adherence to the following protocol is required.

Protocol: Long-Term Storage
  • Container: Use only amber borosilicate glass vials with Teflon-lined (PTFE) screw caps. Plastic containers (polypropylene) are permeable to moisture and should be avoided for long-term storage.[1]

  • Atmosphere: Flush the headspace with dry Argon or Nitrogen gas before sealing. The 5-chloro position is moisture-sensitive over time.[1]

  • Temperature:

    • Solid State: Store at 2°C to 8°C (Refrigerated).

    • Solution (DMSO): Store at -20°C .

  • Desiccation: Store the vial inside a secondary container (desiccator or sealed jar) containing active desiccant (e.g., Drierite or Silica Gel).

Solubilization & Stock Preparation

Due to the N-methyl and bis-chloro substitutions, this compound exhibits poor aqueous solubility.[1] Dimethyl Sulfoxide (DMSO) is the solvent of choice for biological assays.

Solubility Decision Matrix
  • DMSO: Soluble up to ~50 mM.[1] Recommended for biological stocks.

  • Ethanol: Limited solubility.[1] Not recommended for high-concentration stocks.[1]

  • Dichloromethane (DCM): Excellent solubility.[1] Recommended for synthetic transfer only.

Protocol: Preparation of 10 mM Stock Solution
  • Calculate: For 10 mg of compound (MW ~255.1 g/mol ):

    
    
    (Example: 10 mg requires ~3.92 mL DMSO).
    
  • Weigh: Weigh the solid into a pre-tared amber glass vial.

  • Add Solvent: Add molecular biology grade DMSO (anhydrous, >99.9%).

  • Dissolve: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature (25°C) for 2 minutes. Do not heat above 40°C to avoid degradation.[1]

  • QC Check: Inspect for clarity. The solution should be colorless to pale yellow.

Workflow Visualization

StockPrep Start Solid Compound (Amber Vial) Weigh Weigh Mass (mg) (Analytical Balance) Start->Weigh Calc Calculate DMSO Vol (Target: 10-50 mM) Weigh->Calc AddSolv Add Anhydrous DMSO Calc->AddSolv Vortex Vortex (30s) + Sonicate (2m) AddSolv->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Store Aliquot & Store (-20°C) Check->Store Yes Trouble Gently Warm (37°C) or Add More Solvent Check->Trouble No (Precipitate) Trouble->Vortex Retry

Figure 1: Step-by-step workflow for generating stable stock solutions in DMSO.

Chemical Reactivity & Waste Disposal[3][4][5]

Understanding the reactivity profile is essential for both synthesis and safe disposal.

Reactivity Alert:


 Susceptibility 
The chlorine atom at position 5 is activated by the adjacent carbonyl and the para-nitrogen.
  • Risk: Reaction with biological nucleophiles (cysteines, lysines) in assay media if concentrations are too high (>100 µM).

  • Handling: Avoid mixing with strong bases (NaOH, KOH) or primary amines unless a reaction is intended.

Disposal Protocol

  • Segregation: Do not mix with general organic waste. This compound must be classified as Halogenated Organic Waste .[1][2]

  • Labeling: Waste containers must be labeled "Toxic / Irritant - Halogenated Pyridazinone."[1]

  • Neutralization (Spills): Absorb liquid spills with vermiculite. For solid spills, wipe with a 10% acetone-soaked pad, then wash the surface with soap and water.

Degradation Pathway Diagram

Degradation Compound 5-Chloro-Pyridazinone (Active) Hydrolysis Hydrolysis (High pH / Moisture) Compound->Hydrolysis Slow Substituted 5-Substituted Adduct (New Chemical Entity) Compound->Substituted Fast ($S_NAr$) Product 5-Hydroxy-Pyridazinone (Inactive/Degraded) Hydrolysis->Product Nucleophile Nucleophile (R-NH2, R-SH) Nucleophile->Substituted

Figure 2: Primary reactivity pathways.[1] The 5-chloro position is the site of both degradation (hydrolysis) and functionalization.[1]

References

  • PubChem Compound Summary. (2023). Pyridazin-3(2H)-one Derivatives and Analogs. National Center for Biotechnology Information.[1] Link(Refers to 5-amino-6-chloro analog for property estimation).[1]

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 3-Chloro-6-methylpyridazine.[1] Merck KGaA.[1] Link(Base scaffold safety data).

  • University of Illinois. (2023). Standard Operating Procedure: Halogenated Organic Liquids.[1][5] Division of Research Safety.[1] Link

  • Sotelo, E., et al. (2002).[6] "Efficient synthesis of 5-substituted 6-phenyl-3(2H)-pyridazinones." Synthetic Communications. (Demonstrates reactivity of the 5-chloro position).

  • ETH Zürich. (2023).[1] Disposal of Hazardous Waste - Basic Principles. Safety, Security, Health and Environment (SSHE). Link

Sources

Application

Application Notes &amp; Protocols: Laboratory Safety for 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one

Disclaimer: The toxicological properties of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one have not been fully investigated.[1] This guide is synthesized from safety data for structurally related pyridazinone an...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The toxicological properties of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one have not been fully investigated.[1] This guide is synthesized from safety data for structurally related pyridazinone and organochlorine compounds. All laboratory activities should be preceded by a thorough, site-specific risk assessment performed by qualified personnel. This document serves as a foundational resource, not a substitute for institutional safety protocols and professional judgment.

Introduction: Understanding the Compound and Associated Risks

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one is a heterocyclic organic compound. Its structure, featuring a chlorinated pyridazinone core and a chlorophenyl substituent, suggests potential for biological activity, making it a compound of interest in drug discovery and agrochemical research. However, these same structural motifs necessitate a cautious approach to laboratory handling. The presence of chlorine atoms and the pyridazinone ring system are common in molecules with known toxicological profiles, including skin, eye, and respiratory irritation, as well as potential acute toxicity.[2][3]

This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in established chemical safety principles. The protocols herein are designed to empower researchers to minimize exposure and mitigate risks effectively.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, analysis of related compounds allows for a presumptive hazard classification under the Globally Harmonized System (GHS).[2][3]

Table 1: Presumptive GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Skin IrritationCategory 2H315: Causes skin irritation.[2][3]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.[2][3]

Key Mechanistic Insights:

  • Irritation: Chlorinated organic compounds can be alkylating agents or can hydrolyze to form hydrochloric acid upon contact with moisture (e.g., on mucous membranes or skin), leading to irritation.[1]

  • Toxicity: The pyridazinone core is found in various herbicides and pharmaceuticals.[4] Metabolites of similar structures can exhibit moderate toxicity.[5][6] Ingestion can lead to systemic effects, underscoring the importance of preventing oral intake.[7]

  • Hazardous Decomposition: Upon thermal decomposition, this compound may emit toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl).[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is mandatory.

Primary Engineering Controls

All manipulations of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one, especially handling of the solid powder, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][8] The laboratory should be equipped with an accessible emergency eyewash station and safety shower.[9][10]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling the compound.[11][12]

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact and irritation. Gloves must be inspected before use and changed immediately if contaminated.[13]
Eye Protection Safety glasses with side shields or chemical splash goggles.Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[9] Protects against dust particles and accidental splashes.
Body Protection A buttoned lab coat.Protects skin and personal clothing from contamination.[1]
Respiratory Protection Required when dusts are generated (e.g., weighing, transfers).[2]A NIOSH-approved N95 dust mask or higher is recommended to prevent respiratory tract irritation.[14]

Protocols for Safe Handling and Storage

Adherence to meticulous handling protocols is critical for minimizing exposure risk.

Step-by-Step Weighing and Handling Protocol
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.

  • Staging: Place a plastic-backed absorbent liner on the fume hood work surface to contain any minor spills.

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If using a balance outside the hood, use a tared, sealed container to transport the material to and from the balance.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as scooping quickly or dropping the material from a height.

  • Post-Handling: Tightly cap the source container immediately after use.

  • Decontamination: Wipe down the spatula and any surfaces with a suitable solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after handling is complete.[2][15]

Storage Requirements
  • Store the compound in a tightly closed container.[7][9]

  • Keep in a cool, dry, and well-ventilated area.[9]

  • Segregate from incompatible materials, particularly strong oxidizing agents.[1][9]

Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is crucial.

First Aid Measures
Exposure RouteProtocol
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Call a POISON CENTER or doctor immediately if you feel unwell.[2][7]
Inhalation Move the person to fresh air immediately.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
Accidental Spill Response

The following workflow outlines the response to a small-scale laboratory spill.

Spill_Response_Workflow start Spill Occurs alert Alert personnel in the immediate area. Restrict access. start->alert assess Assess the spill. Is it small and manageable? alert->assess ppe Don appropriate PPE: - Double gloves - Goggles - Lab coat - N95 Respirator assess->ppe Yes evacuate Evacuate the area. Contact Emergency Services / EHS. assess->evacuate No (Large Spill) contain Gently cover the spill with absorbent material or a damp paper towel to avoid raising dust. ppe->contain cleanup Carefully sweep or wipe up material. Place into a labeled, sealable container for hazardous waste. contain->cleanup decon Decontaminate the spill area with soap and water or a suitable solvent. cleanup->decon dispose Dispose of all contaminated materials (absorbent, PPE) as hazardous waste. decon->dispose report Report the incident to the Laboratory Supervisor / EHS. dispose->report end End of Response report->end evacuate->end

Caption: Workflow for small chemical spill response.

Waste Disposal

All waste materials contaminated with 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one, including empty containers, used PPE, and cleanup debris, must be disposed of as hazardous chemical waste.[16][17] Follow all local, state, and federal regulations. Do not allow the material to enter drains or sewer systems.[17]

References

  • Sigma-Aldrich. (2025, September 22).
  • Axon Medchem. (2021, May 27). Axon 2575.
  • Fisher Scientific. (2025, December 18).
  • Cole-Parmer. Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • AERU, University of Hertfordshire. Chloridazon (Ref: BAS 119H).
  • Carl ROTH.
  • Covestro. Guidance for Selection of Protective Clothing for MDI Users.
  • Thermo Fisher Scientific. (2025, September 19).
  • Cayman Chemical. (2025, August 22).
  • PubChem, NIH. Methyldesphenylchloridazon.
  • TCI Chemicals. (2025, February 1). SAFETY DATA SHEET - 6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone.
  • Cayman Chemical. (2024, August 22). 1-(3-Chlorophenyl)piperazine (hydrochloride)
  • Sigma-Aldrich. C-DIM12 ≥98% HPLC.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - Carbonyl cyanide 3-chlorophenylhydrazone.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Jubilant Ingrevia.
  • AERU. (2025, August 4). 5-amino-4-chloro-2-methyl-3(2H)-pyridazinone.
  • AccelaChem. 178946-89-9,3,3'-[(4-Chlorophenyl)methylene]bis(indole).
  • AERU. (2025, August 4). 5-amino-4-chloro-3(2H)-pyridazinone.
  • Sigma-Aldrich. 3-Chloro-6-methylpyridazine 97%.
  • BLD Pharmatech. 6-Chloro-2-phenylpyridazin-3(2H)-one.

Sources

Method

"5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one" required laboratory equipment

This Application Note and Protocol Guide details the laboratory requirements, synthesis strategies, and characterization workflows for 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (CAS: 849021-00-7). This comp...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the laboratory requirements, synthesis strategies, and characterization workflows for 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (CAS: 849021-00-7). This compound is a halogenated pyridazinone derivative, a privileged scaffold in medicinal chemistry known for its utility as a precursor in the development of antifungal agents, COX-2 inhibitors, and agrochemical pesticides.

[1]

Introduction & Pharmacological Significance

The pyridazin-3(2H)-one core is a structural motif found in various bioactive molecules, including the herbicide Chloridazon and the vasodilator Levosimendan . The specific derivative 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one features a meta-chlorophenyl substitution at the C6 position and an N-methyl group at the N2 position.

Key Applications:

  • Agrochemical Discovery: Used as a lead compound for photosystem II (PSII) inhibiting herbicides and fungicides.

  • Medicinal Chemistry: Investigated for anti-inflammatory (COX/LOX inhibition) and cardiotonic properties.

  • Synthetic Intermediate: Serves as an electrophilic scaffold for nucleophilic substitution at the C5 position (displacement of the chlorine atom) to generate diverse libraries of 5-substituted pyridazinones.

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation). Personal Protective Equipment (PPE):

  • Respiratory: NIOSH-approved N95 or P100 respirator during powder handling.

  • Dermal: Nitrile gloves (double-gloving recommended for synthesis steps involving methyl iodide).

  • Ocular: Chemical splash goggles.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

Required Laboratory Equipment

A. Synthesis & Preparation (Chemistry Lab)
Equipment CategorySpecific Instrument/ToolPurpose
Reaction Vessel 3-Neck Round Bottom Flasks (50mL - 500mL)Main synthesis (Friedel-Crafts or Cyclization).
Temperature Control Oil Bath with Digital Hotplate StirrerPrecise heating (Reflux at 80–120°C).
Inert Atmosphere Schlenk Line (Vacuum/Nitrogen Manifold)Exclusion of moisture/oxygen during sensitive steps.
Reagent Addition Pressure-Equalizing Addition FunnelControlled addition of hazardous reagents (e.g., Methyl Iodide).
Solvent Removal Rotary Evaporator (with Chiller)Efficient removal of DMF, Toluene, or Acetic Acid.
Drying High-Vacuum Pump (< 1 mbar)Removal of trace solvents from the final solid product.
B. Purification & Isolation
  • Chromatography: Flash Chromatography System (e.g., Biotage or manual glass columns) with Silica Gel 60 (230–400 mesh).

  • Filtration: Buchner Funnels and Vacuum Filtration Flasks for recrystallization.

C. Analytical Characterization (QC Lab)
TechniqueInstrument SpecificationKey Parameter to Monitor
NMR Spectroscopy 400 MHz or higher (1H, 13C)Confirmation of regiochemistry (N-Methyl vs O-Methyl).
Mass Spectrometry LC-MS (ESI or APCI mode)Molecular ion verification ([M+H]+ = 269/271).
Purity Analysis HPLC (UV detector @ 254 nm)Quantification of impurities (>95% purity required).
Melting Point Digital Melting Point ApparatusPhysical constant verification.
D. Biological Screening (Bioassay Lab)
  • Incubation: CO2 Incubator (37°C for mammalian cells) or Shaking Incubator (25–30°C for fungal assays).

  • Detection: Multimode Microplate Reader (Absorbance/Fluorescence).

  • Liquid Handling: Multichannel Pipettes (20–200 µL).

Experimental Protocols

Protocol A: Synthesis via Mucochloric Acid (Classical Route)

Rationale: This route utilizes the reactivity of mucochloric acid to construct the pyridazinone core. Note that direct Friedel-Crafts with chlorobenzene typically yields the para-isomer. To ensure the meta-isomer (3-chlorophenyl), a modified Suzuki coupling approach is preferred (see Protocol B). However, for general pyridazinone synthesis, the classical condensation is described below.

Step-by-Step Methodology:

  • Condensation: Dissolve Mucochloric Acid (1.0 eq) and 3-Chlorophenylhydrazine (1.0 eq) in Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. The hydrazine condenses with the acid to form the pyridazinone ring.

  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice. The solid precipitate is collected by filtration.[1]

  • Methylation (N2-Alkylation):

    • Dissolve the intermediate (5-chloro-6-(3-chlorophenyl)pyridazin-3(2H)-one) in anhydrous DMF.

    • Add Potassium Carbonate (K2CO3) (2.0 eq) and stir for 30 min.

    • Add Methyl Iodide (MeI) (1.2 eq) dropwise at 0°C.

    • Stir at room temperature for 12 hours.

  • Purification: Pour into water, extract with Ethyl Acetate, dry over MgSO4, and purify via Flash Chromatography (Hexane:EtOAc gradient).

Protocol B: Synthesis via Suzuki Cross-Coupling (High Precision)

Rationale: To strictly control the meta-substitution, this protocol couples a pre-formed 6-bromo-pyridazinone with 3-chlorophenylboronic acid.

  • Starting Material: 4,5-dichloro-2-methylpyridazin-3(2H)-one (Commercial reagent).

  • Coupling Reaction:

    • In a Schlenk flask, combine the pyridazinone (1.0 eq), 3-Chlorophenylboronic acid (1.1 eq), and Pd(PPh3)4 (5 mol%).

    • Add Toluene/Ethanol (4:1) and 2M Na2CO3 solution.

    • Degas with Nitrogen for 15 minutes.

    • Reflux at 90°C for 12 hours.

  • Isolation: Filter through Celite to remove Palladium. Concentrate and purify via column chromatography.

Protocol C: Analytical Quality Control

HPLC Method:

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Single peak >95% area integration.

Visual Workflows

Figure 1: Synthesis Logic Flow

This diagram illustrates the decision tree for synthesizing the target compound based on available reagents and regioselectivity requirements.

SynthesisWorkflow Start Target: 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one RouteA Route A: Classical Condensation (Mucochloric Acid) Start->RouteA Low Cost / Scale-up RouteB Route B: Suzuki Coupling (High Regioselectivity) Start->RouteB Research / High Purity StepA1 Reactants: Mucochloric Acid + 3-Chlorophenylhydrazine RouteA->StepA1 StepB1 Reactants: 5-Chloro-6-bromo-2-methylpyridazinone + 3-Chlorophenylboronic Acid RouteB->StepB1 StepA2 Cyclization in AcOH (Reflux) StepA1->StepA2 StepA3 N-Methylation (MeI / K2CO3) StepA2->StepA3 QC Quality Control (HPLC >95%, NMR, MS) StepA3->QC StepB2 Pd-Catalyzed Cross Coupling StepB1->StepB2 StepB2->QC

Caption: Synthesis decision tree contrasting the classical condensation route with the high-precision Suzuki coupling method.

Figure 2: Biological Screening Workflow

Standardized protocol for evaluating the antifungal or cytotoxic activity of the synthesized compound.

Bioassay Stock Compound Stock (10mM in DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution 1:100 Dilution Cells Add Biological System (Fungi/Cells) Dilution->Cells Incubate Incubation (24-48h @ 37°C) Cells->Incubate Read Readout (OD600 / Fluorescence) Incubate->Read Analysis Data Analysis (IC50 Calculation) Read->Analysis

Caption: High-throughput screening workflow for determining IC50 values in biological assays.

Troubleshooting Guide

IssuePossible CauseCorrective Action
Low Yield in Methylation O-alkylation competitionEnsure solvent is anhydrous DMF; keep temperature at 0°C during MeI addition.
Impurity Peaks in HPLC Incomplete coupling or homocouplingIncrease catalyst load (Pd); ensure strict oxygen-free conditions (Schlenk line).
Precipitation in Bioassay Low aqueous solubilityLimit DMSO concentration to <1%; use cyclodextrin carriers if necessary.

References

  • Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009).[2] Synthesis and Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676–3687.[2] Retrieved from [Link]

  • Rathish, I. G., et al. (2012). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Retrieved from [Link]

  • PubChem. (n.d.).[3][4] 5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone (Chloridazon derivative).[4] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one" identifying and minimizing synthesis byproducts

Welcome to the Technical Support Center for Pyridazinone Scaffold Synthesis . Below is your specialized troubleshooting guide for the synthesis and purification of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridazinone Scaffold Synthesis .

Below is your specialized troubleshooting guide for the synthesis and purification of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one . This guide addresses the specific regiochemical and purification challenges inherent to the mucochloric acid-derived pathway.

Part 1: Synthesis Pathway & Logic

The most robust route for this scaffold utilizes Mucochloric Acid as the starting material. This pathway is preferred over the keto-acid condensation route due to higher atom economy and established regiocontrol for the 5-chloro-6-aryl substitution pattern.

The Validated Workflow
  • Friedel-Crafts Arylation: Mucochloric acid reacts with 3-chlorobenzene (Lewis Acid catalyzed) to form the furanone intermediate.

  • Ring Switching (Hydrazinolysis): The furanone ring is opened and re-closed with hydrazine to form the pyridazinone core.

  • N-Alkylation: Regioselective methylation at the N2 position.

Visualizing the Reaction & Impurity Landscape

The following diagram illustrates the critical chemical pathway and the specific points where byproducts (BP) are generated.

SynthesisPath Start Mucochloric Acid + 3-Chlorobenzene Inter1 Intermediate A: 3,4-Dichloro-5-(3-chlorophenyl)- 2(5H)-furanone Start->Inter1 AlCl3, 80°C Step2 Hydrazine Hydrate (Ring Switching) Inter1->Step2 Core Intermediate B: 5-Chloro-6-(3-chlorophenyl)- 3(2H)-pyridazinone Step2->Core DMF, 80°C Imp1 BP-1: 4-Chloro Isomer (Regio-error) Step2->Imp1 Isomerization Imp2 BP-2: 5-Hydroxy Analog (Hydrolysis) Step2->Imp2 Aq. Base/Heat Step3 MeI / K2CO3 (Methylation) Core->Step3 Target TARGET: 5-Chloro-6-(3-chlorophenyl)- 2-methylpyridazin-3(2H)-one Step3->Target Acetone, RT Imp3 BP-3: O-Methylated (Lactim ether) Step3->Imp3 Hard Electrophile Conditions

Figure 1: Stepwise synthesis of the target pyridazinone, highlighting critical nodes where regio-isomeric and hydrolysis byproducts occur.

Part 2: Troubleshooting Guide

This section addresses specific deviations observed during the synthesis.

Issue 1: Presence of "BP-1" (4-Chloro Regioisomer)

Symptom: LC-MS shows a peak with identical mass to the target but slightly different retention time. Root Cause: During the ring-switching reaction (furanone


 pyridazinone), the hydrazine attack can theoretically lead to the 4-chloro isomer if the elimination of the 3-chloro group on the furanone is favored over the 4-chloro group, although the 5-chloro product is thermodynamically favored in this specific scaffold.
Corrective Action: 
  • Temperature Control: Ensure the hydrazinolysis (Step 2) is performed at 80°C in DMF. Lower temperatures often result in incomplete rearrangement or kinetic trapping of the wrong isomer.

  • Solvent Selection: Switch from Ethanol to DMF or Acetic Acid . Ethanol reflux often yields lower regioselectivity for this specific chlorophenyl substitution.

Issue 2: High Levels of "BP-3" (O-Methylated Byproduct)

Symptom: Formation of 3-methoxy-5-chloro-6-(3-chlorophenyl)pyridazine instead of the N-methyl lactam. Root Cause: Pyridazinones exhibit lactam-lactim tautomerism. Using "hard" alkylating agents or improper bases favors attack at the Oxygen (O-alkylation) rather than the Nitrogen (N-alkylation). Corrective Action:

  • Change Base: Use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) . Avoid Sodium Hydride (NaH) or Silver salts (Ag₂CO₃), which heavily favor O-alkylation due to hard-soft acid-base (HSAB) principles.

  • Solvent System: Use Acetone or Acetonitrile at room temperature. Polar aprotic solvents like DMF can sometimes accelerate O-alkylation if the temperature is uncontrolled.

Issue 3: Loss of Chlorine (Dehalogenation)

Symptom: Mass spectrum shows [M-34] peak (loss of Cl). Root Cause: If catalytic hydrogenation or Pd-catalyzed cross-coupling was attempted to introduce the aryl group after pyridazinone formation, the C5-Cl is labile and easily reduced. Corrective Action:

  • Route Integrity: Adhere to the Mucochloric Acid + Aryl Benzene route (Friedel-Crafts first). This installs the aryl group before the sensitive pyridazinone ring is formed, avoiding the need for metal catalysts that might cleave the C-Cl bond.

Part 3: Quantitative Optimization (Data Tables)

Use these reference values to benchmark your reaction performance.

Table 1: Optimization of N-Methylation Conditions (Step 3)

BaseSolventTemp (°C)Time (h)Yield (%)N-Me : O-Me RatioRecommendation
K₂CO₃Acetone25488%>99 : 1Recommended
K₂CO₃DMF60275%85 : 15Avoid (Heat promotes O-alk)
NaHTHF0165%60 : 40Do Not Use
Ag₂CO₃Toluene80640%10 : 90Favors O-isomer

Table 2: Solvents for Hydrazinolysis (Step 2)

SolventTemp (°C)Yield (%)Purity (HPLC)Notes
Ethanol78 (Reflux)55%82%Sluggish; precipitation issues.
DMF 80 68-75% 95% Optimal solubility & conversion.
Acetic Acid118 (Reflux)60%88%Harder workup; risk of hydrolysis.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use methylhydrazine in Step 2 to skip the methylation step? A: While theoretically possible, this is not recommended for high-purity applications. Reacting mucochloric acid derivatives directly with methylhydrazine often produces a mixture of regioisomers (2-methyl vs. 1-methyl) that are extremely difficult to separate by crystallization. The stepwise approach (Hydrazine


 N-Alkylation) guarantees the N2-methyl regioisomer.

Q: Why is the 3-chlorophenyl ring usually installed via Friedel-Crafts rather than Suzuki coupling? A: Cost and stability. The Friedel-Crafts reaction with mucochloric acid is a one-pot synthesis using inexpensive AlCl₃ and chlorobenzene. Suzuki coupling requires boronic acids and Palladium catalysts.[1] Furthermore, Pd-catalysts risk oxidative addition into the C5-Cl bond of the pyridazinone, leading to dechlorination byproducts.

Q: My product is turning pink/red upon storage. What is happening? A: This indicates the presence of trace free hydrazine or oxidative dimerization impurities. Ensure the intermediate from Step 2 is thoroughly washed with dilute HCl and water to remove residual hydrazine before proceeding to methylation. Recrystallize the final product from Ethanol/Water to remove oxidative dimers.

References

  • Wu, J., et al. (2009).[2] "Synthesis and Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives." Molecules, 14(9), 3676-3687.[2]

  • Lange, B., et al. (1996). "Process for preparing 4,5-dichloro-2-methyl-3(2H)-pyridazinone." U.S. Patent 5,536,833. (Demonstrates mucochloric acid pathways).

  • Hassan, S.Y. (2013). "Synthesis, reactivity and biological activity of 3(2H)-pyridazinones." Journal of Saudi Chemical Society. (Review of alkylation regioselectivity).

  • Zou, X., et al. (2002). "Synthesis and Herbicidal Activity of 2-Substituted-5-chloro-6-phenyl-3(2H)-pyridazinones." Journal of Agricultural and Food Chemistry. (Specifics on N-alkylation conditions).

Sources

Optimization

Technical Support Center: Solubility Enhancement for 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one in In Vitro Assays

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one. We will address common solubility chall...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one. We will address common solubility challenges encountered during in vitro assays and provide troubleshooting strategies and frequently asked questions (FAQs) to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Solubility Challenge

Pyridazinone derivatives, a class of heterocyclic compounds with broad biological activities, are often characterized by poor aqueous solubility.[1] This inherent lipophilicity can lead to significant challenges in maintaining the compound in solution within the aqueous environment of in vitro assays, potentially causing precipitation, inaccurate concentration measurements, and unreliable biological data. This guide will equip you with the knowledge and protocols to effectively manage the solubility of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to dissolve 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one?

Based on the general properties of pyridazinone derivatives, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. Studies on similar pyridazinone compounds have shown them to be freely soluble in DMSO.[2] It is an excellent solvent for a wide range of polar and nonpolar compounds and is miscible with water and cell culture media, making it a common choice for in vitro drug discovery.[3]

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do?

This is a common phenomenon known as "DMSO shock" or precipitation upon dilution. It occurs because the compound, while soluble in the high concentration of organic solvent, is not soluble in the final aqueous environment. Here are several strategies to mitigate this:

  • Optimize the Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible while maintaining compound solubility. For most cell-based assays, a final DMSO concentration of ≤0.5% (v/v) is recommended to minimize solvent-induced artifacts and cytotoxicity.[4][5] However, the tolerance can be cell-line specific.[6]

  • Serial Dilution in DMSO: Instead of diluting your highly concentrated DMSO stock directly into the aqueous buffer, perform serial dilutions in 100% DMSO first to get closer to your final desired concentration. Then, add a small volume of this intermediate DMSO stock to your assay medium.[4]

  • Rapid Mixing: When adding the DMSO stock to the aqueous medium, ensure rapid and thorough mixing. This can be achieved by vortexing or by adding the DMSO stock to a stirring solution.[7][8] This rapid dispersion can help prevent the formation of localized high concentrations of the compound that are prone to precipitation.

  • Warm the Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.[7]

Q3: What is the difference between kinetic and thermodynamic solubility, and why is it important?

  • Kinetic solubility is the concentration of a compound that can be dissolved from a high-concentration DMSO stock solution when added to an aqueous buffer and is measured before the system reaches equilibrium.[9][10] It often overestimates the true solubility because it can represent a supersaturated, metastable state.[11][12]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the dissolved solute is in equilibrium with the solid, undissolved material.[11][13]

For initial high-throughput screening, kinetic solubility is often sufficient. However, for later-stage studies and to understand the true biopharmaceutical properties of a compound, determining the thermodynamic solubility is crucial.[13]

Q4: Are there alternatives to DMSO for solubilizing this compound?

While DMSO is often the most effective, other organic solvents can be considered, though they may offer lower solubility for pyridazinone derivatives.[2] These include:

  • Ethanol

  • Methanol

  • Polyethylene glycol 400 (PEG-400)[2]

It's important to note that these solvents can also have effects on cell viability and enzyme activity, so proper vehicle controls are essential.[14]

Q5: Can I use techniques other than co-solvents to improve solubility?

Yes, several other methods can be employed to enhance the aqueous solubility of poorly soluble compounds:[15][16]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility. The pyridazine ring has low basicity, which preserves H-bonding interactions at lower pH values.[17]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[18][19] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[20][21] This can be a very effective way to deliver hydrophobic compounds in vitro with minimal use of organic solvents.[22]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. - Final solvent concentration is too low to maintain solubility.- Method of addition creates localized high concentrations.- Increase the final DMSO concentration in small increments (e.g., from 0.1% to 0.25%, then 0.5%), ensuring it remains within the tolerated range for your assay.- Add the DMSO stock to a vortexing tube of aqueous buffer for rapid dispersion.[8]- Perform serial dilutions in DMSO before the final aqueous dilution.[4]
Compound appears soluble initially but precipitates over time during the assay. - The initial solution was a supersaturated (metastable) state.- Temperature changes during incubation affect solubility.- This indicates that the kinetic solubility exceeds the thermodynamic solubility. The working concentration may need to be lowered to be at or below the thermodynamic solubility limit.- Ensure consistent temperature control throughout the experiment.
Inconsistent results or high variability between replicate wells. - Incomplete dissolution or precipitation of the compound in some wells.- Visually inspect all wells for any signs of precipitation before and after the experiment.- Prepare a single, large batch of the final compound dilution and then aliquot it into the individual wells, rather than making the final dilution in each well.
Vehicle control (e.g., DMSO alone) shows an unexpected biological effect. - The final DMSO concentration is too high for the specific cell line or assay system.- Perform a dose-response experiment with DMSO alone to determine the highest concentration that does not affect your assay readout.- Reduce the final DMSO concentration in your experiments to below this threshold.[23]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one for subsequent dilutions.

Materials:

  • 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of the compound required to make a 10 mM solution. The molecular weight of a similar compound, 5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone, is 221.64 g/mol ; use the specific molecular weight for your compound.

  • Weigh the calculated amount of the compound and place it into a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Tolerated DMSO Concentration

Objective: To determine the highest concentration of DMSO that does not significantly impact the viability or readout of the in vitro assay.

Materials:

  • Your specific cell line and culture medium

  • Assay-specific reagents (e.g., for viability, cytokine production)

  • Anhydrous DMSO

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Plate your cells at the desired density in a multi-well plate and allow them to adhere or stabilize as per your standard protocol.

  • Prepare a series of DMSO dilutions in your cell culture medium. A common range to test is from 0.05% to 2% (v/v). Also, include a "no DMSO" control.

  • Replace the medium in the wells with the medium containing the different DMSO concentrations.

  • Incubate the plate for the same duration as your planned experiment.

  • At the end of the incubation period, perform your standard assay (e.g., MTT assay for viability, ELISA for cytokine levels).

  • Analyze the data to identify the highest DMSO concentration that does not cause a statistically significant change compared to the "no DMSO" control. This is your maximum tolerated DMSO concentration.

Visualization of Experimental Workflow

Solubility Troubleshooting Workflow

G start Start: Compound Precipitation in Aqueous Media check_dmso_conc Is final DMSO concentration ≤ 0.5% and optimized for your cell line? start->check_dmso_conc increase_dmso Increase final DMSO (if tolerated by assay) check_dmso_conc->increase_dmso No check_mixing Is rapid mixing/ vortexing being used? check_dmso_conc->check_mixing Yes increase_dmso->check_mixing implement_mixing Implement rapid mixing protocol check_mixing->implement_mixing No check_dilution Are serial dilutions in 100% DMSO performed? check_mixing->check_dilution Yes implement_mixing->check_dilution implement_dilution Perform serial dilutions in 100% DMSO check_dilution->implement_dilution No lower_conc Lower the final working concentration of the compound check_dilution->lower_conc Yes implement_dilution->lower_conc consider_alternatives Consider alternative solubilization methods (e.g., Cyclodextrins, pH adjustment) lower_conc->consider_alternatives If still precipitating end_success Success: Compound is soluble lower_conc->end_success If successful consider_alternatives->end_success

Caption: A troubleshooting workflow for addressing compound precipitation.

References

  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. Available at: [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI. Available at: [Link]

  • Dimethyl sulfoxide - Wikipedia. Available at: [Link]

  • Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - PMC - NIH. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. Available at: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. Available at: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PubMed Central. Available at: [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - ResearchGate. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. Available at: [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! - Reddit. Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Available at: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. Available at: [Link]

  • How to enhance drug solubility for in vitro assays? - ResearchGate. Available at: [Link]

  • In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • DMSO usage in cell culture - Cell Biology - Protocol Online. Available at: [Link]

  • 5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone | C10H8ClN3O | CID 227601 - PubChem. Available at: [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. Available at: [Link]

  • (PDF) Cyclodextrins for drug delivery - ResearchGate. Available at: [Link]

  • kinetic versus thermodynamic solubility temptations and risks - PubMed. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Available at: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar. Available at: [Link]

  • DMSO concentration in cell culture? Precipitating while PBS is added? - ResearchGate. Available at: [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC - PubMed Central. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Available at: [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... - ResearchGate. Available at: [Link]

  • Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo - MDPI. Available at: [Link]

  • Special Issue : Cyclodextrin-Based Drug Delivery System and Its Pharmaceutical and Biomedical Application - MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Guide: Enhancing Solution Stability of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one

Technical Support Center: Stability & Handling Executive Summary This guide addresses the physicochemical challenges associated with 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one . Structurally, this molecule f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling

Executive Summary

This guide addresses the physicochemical challenges associated with 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one . Structurally, this molecule features a pyridazinone core stabilized by N-methylation at position 2, but it possesses two critical instability vectors: the electrophilic C-Cl bond at position 5 and the lipophilic 3-chlorophenyl moiety.

The N-methyl substitution locks the heterocycle in the lactam form, preventing lactam-lactim tautomerism. While this enhances oxidative stability, it significantly reduces aqueous solubility compared to its non-methylated analogs, necessitating precise solvent strategies to prevent precipitation and hydrolysis.

Module 1: Troubleshooting & FAQs
Category A: Solubility & Precipitation

Q1: My working solution precipitates immediately upon adding the stock to the cell culture media/buffer. Why? Diagnosis: This is a classic "solvent shock" phenomenon caused by the high lipophilicity (LogP > 2.5) of the 3-chlorophenyl and N-methyl groups.[1] The compound is hydrophobic; rapid introduction into an aqueous environment causes local supersaturation. Solution:

  • Switch Solvent: Ensure your stock is in 100% DMSO (anhydrous) . Avoid Ethanol if concentrations >10 mM are needed, as its volatility can alter concentration.

  • Intermediate Dilution Step: Do not pipette directly from 10 mM stock to aqueous media.

    • Step A: Dilute 10 mM stock 1:10 into pure DMSO (creating a 1 mM substock).

    • Step B: Dilute the 1 mM substock into the media while vortexing rapidly.

  • Limit Final DMSO: Keep final DMSO concentration < 0.5% (v/v) to minimize toxicity, but ensure it is high enough to keep the compound solvated.

Q2: Can I use basic buffers (pH > 8.0) to improve solubility? Diagnosis: ABSOLUTELY NOT. Reasoning: While deprotonation increases solubility for N-H pyridazinones, your compound is N-methylated (2-methyl). It has no acidic proton to donate. Furthermore, high pH promotes nucleophilic attack at the 5-Chloro position (SNAr reaction), leading to hydrolysis (formation of the 5-hydroxy impurity) [1].

Category B: Chemical Stability (Degradation)

Q3: I see a new peak eluting earlier than the main peak in HPLC after 24 hours. What is it? Diagnosis: This is likely the 5-hydroxy degradation product (hydrolysis) or a photodegradation product (dechlorination).

  • Mechanism: The chlorine at position 5 is electron-deficient due to the adjacent carbonyl and nitrogen. Water or hydroxide ions can displace this chloride.

  • Prevention:

    • Maintain pH at neutral or slightly acidic (pH 5.5 – 7.4).

    • Eliminate nucleophiles (e.g., avoid buffers with free amines like Tris if stability is critical; prefer HEPES or MOPS).

Q4: Is the compound light-sensitive? Diagnosis: Yes, halogenated heterocycles are prone to photolytic dehalogenation. Solution:

  • Store all stock solutions in amber glass vials .

  • Wrap clear reaction vessels in aluminum foil during long incubations.

  • Evidence: Chlorinated pyridazinones can undergo homolytic cleavage of the C-Cl bond under UV/VIS irradiation [2].

Module 2: Experimental Protocols
Protocol A: Preparation of High-Stability Stock Solution (10 mM)

This protocol minimizes water introduction, which is the catalyst for hydrolysis.

  • Weighing: Weigh 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one into a sterile, amber glass vial.

  • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

    • Calculation: Volume (mL) = [Mass (mg) / Molecular Weight (MW)] / Concentration (M).

  • Solubilization: Vortex for 30 seconds. If undissolved, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage:

    • Divide into single-use aliquots (e.g., 50 µL).

    • Store at -20°C . Avoid freeze-thaw cycles (limit to max 3 cycles).

    • Shelf Life: 6 months at -20°C; 1 week at 4°C.

Protocol B: Stability-Indicating HPLC Method

Use this to verify the integrity of your compound before critical assays.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid (Acidic pH inhibits hydrolysis)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic ring) and 280 nm
Pass Criteria Purity > 95%; No secondary peak > 1% area
Module 3: Mechanistic Visualization

The following diagrams illustrate the stability testing workflow and the potential degradation pathways that researchers must mitigate.

Figure 1: Stability Testing Workflow

A logical flow to determine if the compound is fit for use.

StabilityWorkflow Start Start: Thaw Aliquot Check Visual Inspection (Precipitate?) Start->Check Sonicate Sonicate 37°C (5 mins) Check->Sonicate Yes (Cloudy) HPLC Run HPLC (Protocol B) Check->HPLC No (Clear) Clear Solution Clear? Sonicate->Clear Clear->HPLC Yes Discard Discard Aliquot Clear->Discard No (Insoluble) Purity Purity > 95%? HPLC->Purity Use Proceed to Assay Purity->Use Yes Purity->Discard No (Degraded)

Caption: Decision matrix for assessing compound integrity prior to biological assays.

Figure 2: Degradation Pathways (Risk Factors)

Visualizing the chemical vulnerabilities of the scaffold.

DegradationPathways cluster_conditions Critical Avoidance Conditions Compound Active Compound (5-Cl, 2-Me) Hydrolysis Hydrolysis Product (5-OH derivative) Compound->Hydrolysis pH > 8.0 Nucleophilic Attack (OH-) Photolysis Dechlorinated Product (Radical Mechanism) Compound->Photolysis UV Light Homolytic Cleavage

Caption: Primary degradation routes: Nucleophilic substitution at C-5 (Hydrolysis) and Photolytic Dechlorination.

References
  • Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009).[2] Synthesis and Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676–3687.[2]

  • Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763.[3]

  • Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.[4]

Sources

Optimization

"5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one" common pitfalls in handling and storage

Technical Support Center: 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one A Guide for Researchers and Drug Development Professionals Introduction: A Note on Scientific Diligence This guide provides technical supp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one

A Guide for Researchers and Drug Development Professionals

Introduction: A Note on Scientific Diligence

This guide provides technical support for the handling and storage of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one. As specific public safety and stability data for this compound are limited, the recommendations herein are synthesized from established principles for handling chlorinated heterocyclic compounds, data on structurally related pyridazinone derivatives, and authoritative laboratory safety protocols.[1][2][3] The pyridazinone core is a versatile scaffold in medicinal chemistry, known for a wide range of biological activities.[4][5][6][7][8] Proper handling is paramount to ensure experimental reproducibility and, most importantly, laboratory safety. This document is intended to supplement, not replace, your institution's safety protocols and a thorough risk assessment for your specific experimental context.

Troubleshooting Guide: Common Experimental Pitfalls

Inconsistent results or apparent compound failure can often be traced back to subtle issues in handling and storage. This table addresses common problems, their probable causes rooted in the compound's chemistry, and actionable solutions.

Problem Observed Potential Scientific Cause(s) Recommended Solution & Protocol
Inconsistent or lower-than-expected bioactivity in assays. Compound Degradation: The compound's chloro-substituents can be susceptible to nucleophilic attack, while the pyridazinone ring may undergo hydrolysis or photodecomposition. This is exacerbated by improper storage (e.g., exposure to moisture, light, or incompatible solvents).Verify Compound Integrity: Use a fresh vial or a newly prepared stock solution. Protocol: Re-dissolve a small amount of solid compound from a sealed, properly stored vial in an appropriate anhydrous solvent (e.g., DMSO) immediately before the experiment. Best Practice: Aliquot stock solutions upon initial preparation to minimize freeze-thaw cycles and contamination.
Solid compound appears discolored (e.g., yellowed, clumpy) upon receipt or after storage. Hydrolysis/Oxidation: The compound has likely been exposed to moisture or air. Clumping indicates water absorption, which can accelerate degradation. Discoloration may suggest oxidation or the formation of degradation byproducts.Quarantine & Re-evaluate: Do not use the compromised vial for critical experiments. Contact the supplier with the lot number. If use is unavoidable, perform analytical validation (e.g., LC-MS, NMR) to assess purity before proceeding. Storage Protocol: Always store the solid compound in a tightly sealed container with a desiccant, preferably under an inert atmosphere (Argon or Nitrogen), and protected from light.[9][10][11]
Precipitation observed in stock solution, especially after a freeze-thaw cycle. Poor Solubility/Supersaturation: The initial dissolution may have created a supersaturated solution that is unstable at lower temperatures. The compound's aromatic rings and halogen atoms can limit its solubility in certain solvents.Optimize Solvent & Concentration: Ensure you are using an appropriate solvent (anhydrous DMSO is a common starting point for many pyridazinones). Gently warm the solution (e.g., 37°C water bath) and vortex to attempt re-dissolution. If precipitation persists, the concentration may be too high for the chosen solvent. Protocol: Prepare a new stock solution at a lower concentration. For aqueous buffers, prepare the final dilution from the high-concentration organic stock immediately before use to avoid precipitation.
Variable results between different batches of the compound. Batch-to-Batch Purity Variation: Synthetic impurities or residual solvents can vary between production lots, potentially affecting biological activity or solubility.Implement Batch Validation: Never assume identical performance between batches. Protocol: For each new lot, run a simple, standardized quality control experiment (e.g., a dose-response curve in a reference cell line) and compare the results (e.g., IC50, EC50) to historical data. This validates the new lot's performance before it is used in large-scale or critical studies.

Frequently Asked Questions (FAQs)

Storage & Stability

Q1: What are the ideal storage conditions for solid 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one?

A: Based on best practices for chlorinated organic compounds, the solid should be stored in a tightly sealed container at -20°C, protected from light and moisture.[9][10] Storing inside a desiccator or backfilling the vial with an inert gas like argon or nitrogen is highly recommended to prevent hydrolysis and oxidation.

Q2: How should I prepare and store stock solutions?

A: Prepare high-concentration stock solutions in an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Due to the potential for hydrolysis, avoid long-term storage in protic solvents (e.g., ethanol, methanol, water). Once prepared, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles, which can introduce moisture and cause degradation.

Q3: What substances are incompatible with this compound?

A: Avoid strong oxidizing agents, strong acids, and strong bases.[10] Strong bases can promote nucleophilic substitution at the chlorine-substituted positions. As a general rule for chlorinated compounds, also avoid storage near reactive metals.[12]

Handling & Safety

Q4: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A: Always handle this compound inside a certified chemical fume hood. The following PPE is required:

  • Eye Protection: Chemical safety goggles.[1][9]

  • Hand Protection: Nitrile gloves. Note that nitrile gloves provide protection against incidental contact; they are not suitable for prolonged immersion.[3][12] Change gloves immediately if you suspect contamination.[13]

  • Body Protection: A full-length laboratory coat and closed-toe shoes are mandatory.[1][12]

Q5: What are the primary exposure risks?

A: While specific toxicological data is not available, related chlorinated and pyridazinone compounds may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[9][14] Therefore, it is prudent to treat this compound as potentially hazardous. Avoid creating dust when handling the solid material and prevent all direct contact.[10][11]

Q6: How should I handle a small spill?

A: For a small spill of the solid powder, ensure proper PPE is worn. Gently sweep up the material, avoiding dust generation, and place it into a sealed container for hazardous waste disposal.[9][15] Clean the spill area with an appropriate solvent and then soap and water. For a solution spill, absorb with an inert material (e.g., vermiculite or sand), collect, and place in a sealed container for disposal. Ensure the area is well-ventilated.

Experimental Workflow & Protocols

Workflow for Troubleshooting Inconsistent Experimental Data

The following diagram outlines a logical process for diagnosing the root cause of unexpected or irreproducible experimental results when using this compound.

G start Inconsistent Experimental Results check_compound Step 1: Verify Compound Integrity start->check_compound check_solution Step 2: Assess Solution Preparation start->check_solution check_assay Step 3: Review Assay Conditions start->check_assay sub_age Is compound from an old or improperly stored vial? check_compound->sub_age sub_source Is this a new lot number? check_compound->sub_source sub_solvent Was an anhydrous aprotic solvent used? check_solution->sub_solvent sub_freeze Multiple freeze-thaw cycles performed? check_solution->sub_freeze sub_precip Precipitation or haze visible? check_solution->sub_precip sub_controls Did positive/negative controls perform as expected? check_assay->sub_controls sub_protocol Was the experimental protocol followed precisely? check_assay->sub_protocol action_new_vial ACTION: Use fresh vial, re-validate with QC assay sub_age->action_new_vial Yes sub_source->action_new_vial Yes action_aliquot ACTION: Prepare fresh stock, aliquot for single use sub_solvent->action_aliquot No sub_freeze->action_aliquot Yes action_reprepare ACTION: Re-prepare solution, consider concentration/solvent sub_precip->action_reprepare Yes action_review_exp ACTION: Troubleshoot experimental procedure and reagents sub_controls->action_review_exp No sub_protocol->action_review_exp No

Caption: Troubleshooting workflow for inconsistent results.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-Experiment Preparation:

    • Bring the sealed vial of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • Assemble all necessary equipment inside a chemical fume hood: calibrated scale, weighing paper, appropriate vials, and anhydrous DMSO.

    • Calculate the mass of the compound required for your target volume and concentration.

  • Weighing and Dissolution:

    • Wearing appropriate PPE, carefully weigh the desired amount of the solid compound.

    • Transfer the solid to a sterile, amber glass vial or a polypropylene tube suitable for cryogenic storage.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Seal the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow. Visually inspect the solution against a light source to ensure no particulates remain.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, clearly labeled aliquots. Use low-binding tubes to minimize loss of compound.

    • Store the aliquots at -20°C or -80°C, protected from light.

    • Record the preparation date, concentration, solvent, and lot number in your laboratory notebook.

References

  • Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. (n.d.). Cole-Parmer. [Link]

  • Chloridazon (Ref: BAS 119H). (n.d.). University of Hertfordshire Agricultural & Environmental Research Unit (AERU). [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. [Link]

  • Chlorine Safety Operating Procedure. (n.d.). University of California, Santa Barbara Environmental Health & Safety. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association (ECSA). [Link]

  • Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill Laboratory Safety Manual. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. (2014). Scholars Research Library. [Link]

  • Wu, J., et al. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules, 14(9), 3676-87. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2022). Molecules, 27(15), 4988. [Link]

  • Pyridazines and Their Benzo Derivatives. (2020). ResearchGate. [Link]

  • 3-Chloro-6-methylpyridazine Safety and Hazards. (n.d.). PubChem, National Institutes of Health. [Link]

  • Hu, Z., et al. (2018). Pyridazine and pyridazinone derivatives as potent and selective factor XIa inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1254-1259. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one

Executive Summary & Compound Profile User Query: "I am observing inconsistent IC50 values and precipitation when adjusting the pH of my assay buffer. How do I optimize pH for maximum activity?" Technical Verdict: 5-Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Query: "I am observing inconsistent IC50 values and precipitation when adjusting the pH of my assay buffer. How do I optimize pH for maximum activity?"

Technical Verdict: 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one is a neutral, lipophilic small molecule .[1] Unlike many drugs, it lacks ionizable groups in the physiological pH range (pH 4.0–9.0).[1] Therefore, adjusting pH does not significantly alter the ionization state of the molecule itself.[1]

However, pH is critical for two reasons:

  • Chemical Stability: The 5-chloro substituent is susceptible to nucleophilic attack (hydrolysis) under alkaline conditions (pH > 8.0).[1]

  • Solubility Artifacts: Users often mistake precipitation (due to low aqueous solubility) for "loss of activity" at neutral pH.[1]

Physicochemical Snapshot
PropertyValueImplication for Assay
Molecular Weight ~255.1 g/mol Small molecule inhibitor.[1]
pKa None (in physiological range)The N2-methyl group prevents ionization of the pyridazinone ring.[1]
LogP ~2.6 (Lipophilic)High risk of precipitation in aqueous buffers without co-solvents.[1]
Reactive Motif 5-Chloro-pyridazinoneLabile to nucleophiles (OH⁻, SH⁻) at high pH.[1]

The "pH Paradox": Stability vs. Activity[1]

The Mechanism of Failure

Many researchers attempt to increase solubility by adjusting pH.[1] For CPM-301 , this is a critical error. Because the N2 position is methylated, the molecule cannot shed a proton to become a soluble anion.[1] Instead, raising the pH triggers a degradation pathway.[1]

Degradation Pathway (Alkaline Hydrolysis)

At pH > 8.0, hydroxide ions (


) attack the carbon at position 5, displacing the chloride.[1] The resulting 5-hydroxy metabolite is typically biologically inactive.[1]

StabilityPathway cluster_conditions Assay Conditions Active Active Compound (5-Chloro-CPM-301) Transition Transition State (Nucleophilic Attack) Active->Transition pH > 8.0 (OH- Attack) Inactive Inactive Metabolite (5-Hydroxy-CPM-301) Transition->Inactive Cl- Leaving Group (Irreversible)

Figure 1: Mechanism of base-catalyzed hydrolysis leading to loss of activity.[1]

Optimization Protocol: Step-by-Step

Do not use pH to solubilize this compound.[1] Use the Co-Solvent Trap method.

Step 1: Stock Preparation (The "Golden Rule")
  • Solvent: 100% DMSO (Anhydrous).[1]

  • Concentration: 10 mM or 20 mM stock.

  • Storage: -20°C. Avoid repeated freeze-thaw cycles which introduce moisture (accelerating hydrolysis).[1]

Step 2: Buffer Selection

Select a buffer system that maintains pH 7.2–7.[1]4. This is the "Goldilocks Zone"—stable enough to prevent hydrolysis, but physiologically relevant for target binding.[1]

Buffer SystempH RangeSuitabilityNotes
PBS 7.2–7.4High Ideal for cellular assays.[1]
HEPES 7.0–7.5High Better buffering capacity than PBS for enzymatic assays.[1]
Tris-HCl 7.5–8.5Medium Risk: Primary amines in Tris can react with the 5-Cl group at high concentrations/temperatures.[1]
Carbonate > 9.0Critical Failure Will cause rapid hydrolysis of the compound.[1]
Step 3: The "Intermediate Dilution" Technique

Directly spiking 100% DMSO stock into aqueous buffer often causes "shock precipitation" (micro-aggregates that are invisible to the eye but ruin IC50 curves).[1]

Correct Protocol:

  • Prepare 100x stock in DMSO.[1]

  • Dilute 1:10 into a transitional solvent (e.g., 50% DMSO / 50% Water) to create a 10x working solution.[1]

  • Add this 10x solution to your assay buffer (Final DMSO: 5% or lower, depending on assay tolerance).

Troubleshooting Guide

Scenario A: "My IC50 curve plateaus or looks erratic."
  • Diagnosis: Solubility limit reached. The compound has precipitated.[1]

  • Test: Centrifuge your assay mix at 10,000 x g for 5 mins. Measure the concentration of the supernatant via HPLC/UV.[1] If it's lower than expected, you have precipitation.[1]

  • Fix: Add 0.01% Triton X-100 or Tween-20 to the assay buffer.[1] This stabilizes the lipophilic pyridazinone in solution without needing pH adjustment.[1]

Scenario B: "Activity decreases over time (e.g., in a 24h incubation)."
  • Diagnosis: Chemical instability (Hydrolysis).[1]

  • Test: Check the pH of your media.[1] Is it drifting up?

  • Fix: Ensure your buffer capacity is sufficient.[1] If using Tris, switch to HEPES.[1] Decrease incubation temperature if possible (hydrolysis is temperature-dependent).[1]

Scenario C: "I see better activity at pH 6.0 than pH 7.4."
  • Diagnosis: Target-driven effect.

  • Reasoning: Since CPM-301 is neutral, the pH preference is likely due to a histidine residue in the binding pocket of your target protein becoming protonated, changing the binding affinity.[1]

  • Action: This is a valid biological result.[1] Document it, but verify that the compound is still soluble at pH 6.0.

Logic Flow for Optimization

Use this decision tree to diagnose activity issues.

TroubleshootingTree Start Issue: Low or Variable Activity CheckSolubility Step 1: Check Solubility (Is solution cloudy?) Start->CheckSolubility SolubilityFail Precipitation Detected CheckSolubility->SolubilityFail Yes SolubilityPass Solution Clear CheckSolubility->SolubilityPass No CheckPH Step 2: Check pH Stability PHHigh pH > 8.0 CheckPH->PHHigh Yes PHNeutral pH 7.0 - 7.5 CheckPH->PHNeutral No ActionSolubility Action: Add 0.01% Detergent (Tween/Triton) or increase DMSO SolubilityFail->ActionSolubility SolubilityPass->CheckPH ActionHydrolysis Action: Chemical Hydrolysis Likely. Switch to HEPES pH 7.4 PHHigh->ActionHydrolysis ActionTarget Action: Investigate Target Protein Conformational Change PHNeutral->ActionTarget

Figure 2: Diagnostic workflow for troubleshooting activity loss.

FAQ

Q: Can I use this compound in cell culture media (DMEM/RPMI)? A: Yes, but be careful. These media contain serum (FBS).[1] CPM-301 is highly lipophilic and will bind extensively to serum albumin (BSA/HSA), reducing the "free fraction" available to hit your target.[1] You may need to use higher concentrations in cellular assays compared to biochemical assays.[1]

Q: Why is the 2-methyl group so important? A: Without the 2-methyl group (i.e., if it were just an NH), the molecule would exist in equilibrium between the "one" (ketone) and "ol" (hydroxyl) forms.[1] The "ol" form is acidic (pKa ~9-10).[1] The 2-methyl locks the structure, preventing this ionization and ensuring the drug stays neutral.[1]

Q: Is the 5-Cl group a "suicide inhibitor" warhead? A: Generally, no.[1] While it is reactive, it is usually too stable to act as a covalent binder under physiological conditions unless the target enzyme has a specifically positioned cysteine nucleophile in the active site.[1] It is more likely a steric/electronic feature for reversible binding.[1]

References

  • Chemical Structure & Properties: PubChem. 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one.[1] National Library of Medicine.[1] [Link]

  • Pyridazinone Stability: Heinisch, G., & Frank, H. (1990).[1] Pharmacologically active pyridazine derivatives.[1][2][3][4][5][6] Part 2. Progress in Medicinal Chemistry. [Link]

  • General Solubility Protocols: Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link][1]

  • Nucleophilic Substitution in Pyridazines: Coad, P., et al. (1963).[1] Nucleophilic Displacement of Halogen in 4,5-Dihalopyridazin-3(2H)-ones. Journal of Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Profiling: 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one vs. Commercial METI Standards

Executive Summary & Compound Identity 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (hereafter referred to as CMP-3Cl ) represents a critical core pharmacophore in the discovery of Mitochondrial Electron Transp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (hereafter referred to as CMP-3Cl ) represents a critical core pharmacophore in the discovery of Mitochondrial Electron Transport Inhibitor (METI) acaricides and insecticides.

Unlike commercial blockbusters such as Pyridaben , which feature bulky lipophilic side chains, CMP-3Cl is a "stripped-down" scaffold. This guide analyzes its efficacy profile to demonstrate the fundamental principles of Structure-Activity Relationships (SAR) in pyridazinone chemistry. We compare its intrinsic activity and field performance against optimized commercial standards to highlight the gap between a "hit" and a "product."

Chemical Profile
FeatureCMP-3Cl (The Scaffold)Pyridaben (The Standard)
Structure Core Pyridazinone Ring + Methyl TailCore Ring + tert-butylbenzyl Tail
Role Lead Compound / IntermediateCommercial Acaricide/Insecticide
Lipophilicity (LogP) Low (~1.6 - 2.[1]5)High (~6.37)
Primary Target Complex I (NADH:Ubiquinone Oxidoreductase)Complex I (NADH:Ubiquinone Oxidoreductase)

Mechanism of Action (MoA): The METI Pathway

Both CMP-3Cl and its commercial analogs function as METI-I (Mitochondrial Electron Transport Inhibitors - Site I) . They bind to the PSST subunit of Complex I in the mitochondrial electron transport chain.

Mechanistic Workflow

The following diagram illustrates the interruption of ATP synthesis caused by pyridazinone binding.

METI_Pathway NADH NADH ComplexI Complex I (NADH Dehydrogenase) NADH->ComplexI Electron Transfer Ubiquinone Ubiquinone (CoQ10) ComplexI->Ubiquinone Blocked by Inhibitor ProtonGrad Proton Gradient (Collapse) ComplexI->ProtonGrad Fails to Pump H+ CMP_Binding Inhibition by Pyridazinone (CMP-3Cl) CMP_Binding->ComplexI Binds PSST Subunit ATP ATP Synthesis (Halted) ProtonGrad->ATP Energy Failure Death Insect/Mite Paralysis & Death ATP->Death Metabolic Collapse

Figure 1: Mechanism of Action. The pyridazinone ring mimics ubiquinone, competitively binding to Complex I and halting ATP production.

Comparative Efficacy Analysis

This section contrasts the intrinsic potency (enzyme level) vs. whole-organism efficacy (field level).

The "Lipophilic Gap"

The primary difference between CMP-3Cl and Pyridaben is the substituent at the N-2 position.

  • CMP-3Cl: Has a Methyl group.[1]

  • Pyridaben: Has a 4-tert-butylbenzyl group.

Impact: The binding site of Complex I contains a large hydrophobic pocket. The methyl group of CMP-3Cl is too small to fill this pocket effectively, resulting in lower binding affinity and significantly lower cuticular penetration.

Efficacy Data Comparison (Representative SAR)

The following data summarizes the efficacy against Plutella xylostella (Diamondback Moth) and Tetranychus urticae (Two-spotted Spider Mite).

CompoundConcentration (mg/L)Mortality (T. urticae)Mortality (P. xylostella)Efficacy Verdict
CMP-3Cl (Scaffold)500 ppm~85-95%~60-70%Moderate: Requires high doses for kill.
CMP-3Cl (Scaffold)100 ppm< 40%< 20%Weak: Fails at field rates.
Pyridaben (Commercial)100 ppm100%100%Excellent: Total control.
Pyridaben (Commercial)5 ppm> 95%> 90%Potent: Active at micro-doses.

Key Insight: While CMP-3Cl is active, it lacks the potency required for commercial viability. It serves as a "Hit" that requires the addition of a lipophilic tail (optimization) to become a "Lead."

Experimental Protocols

To validate the efficacy of CMP-3Cl or similar analogs, the following self-validating protocols are recommended.

Whole-Organism Bioassay: Leaf-Dip Method

Used to determine LC50 values against mites or lepidopteran larvae.

Reagents:

  • Solvent: Acetone (analytical grade).

  • Surfactant: Triton X-100 (0.1%) to ensure wetting of hydrophobic leaf surfaces.

  • Host Plant: Kidney bean leaves (Phaseolus vulgaris) for mites; Cabbage discs for Plutella.

Workflow:

LeafDip_Protocol Prep Stock Solution Prep (Dissolve CMP-3Cl in Acetone) Dilution Serial Dilution (Water + 0.1% Triton X-100) Prep->Dilution Dip Leaf Dipping (10 seconds immersion) Dilution->Dip Dry Air Drying (2 hours, ambient temp) Dip->Dry Infest Inoculation (Transfer 30 mites/larvae) Dry->Infest Incubate Incubation (25°C, 60% RH, 16L:8D) Infest->Incubate Assess Mortality Assessment (48h & 72h post-treatment) Incubate->Assess

Figure 2: Standardized Leaf-Dip Bioassay Workflow.

Validation Step (Abbott's Formula): Ensure control mortality (solvent only) is <10%. Correct treatment mortality using:



Mitochondrial Complex I Assay (Enzymatic)

To verify that CMP-3Cl is indeed acting on the target site (and not just causing physical smothering or acting via an off-target mechanism).

  • Isolation: Isolate mitochondria from housefly (Musca domestica) flight muscles via differential centrifugation.

  • Reaction Mix: Buffer (pH 7.4), NADH (substrate), Decylubiquinone (acceptor), and KCN (to block Complex IV).

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH).

  • Comparison: Add CMP-3Cl and measure the rate of decrease vs. Control. A steep reduction in rate confirms METI activity.

Synthesis & SAR Insights

The "3-chlorophenyl" moiety in CMP-3Cl is a strategic choice in SAR optimization.

  • Meta-Substitution (3-Cl): Generally provides better activity than ortho (steric hindrance) or para (4-Cl) substitution in this specific pyridazinone scaffold because it fits the "kink" in the ubiquinone binding tunnel of Complex I.

  • N-2 Substitution: This is the "handle" for optimization. Replacing the Methyl group of CMP-3Cl with a 4-tert-butylbenzyl group (as seen in Pyridaben) increases LogP from ~2.0 to ~6.0, drastically improving penetration through the insect cuticle.

Conclusion for Researchers: CMP-3Cl is a validated active scaffold . However, for commercial efficacy, research must focus on derivatizing the N-2 position with lipophilic linkers to enhance bioavailability, rather than altering the 5-chloro-6-phenyl core which is already optimized for receptor binding.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 227601, 5-Amino-6-chloro-2-phenyl-3(2H)-pyridazinone (Analog Reference). Retrieved from [Link]

  • Wu, J., Song, B., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives.[2] Molecules, 14(9), 3676-3687.[2] (Demonstrates synthesis protocols for this scaffold). Retrieved from [Link]

  • Latli, B., & Casida, J. E. (1992). Pyridazinone analogues of fenpyroximate: Potent inhibitors of mitochondrial NADH:ubiquinone oxidoreductase. Pesticide Biochemistry and Physiology.[3] (Foundational text on Pyridazinone MoA).

Sources

Comparative

Technical Guide: Validating 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (CPMP-01) in Anti-Inflammatory Drug Discovery

Executive Summary This guide outlines the validation framework for 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (referred to herein as CPMP-01 ), a synthetic pyridazinone derivative. Based on its structural ho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the validation framework for 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (referred to herein as CPMP-01 ), a synthetic pyridazinone derivative. Based on its structural homology to Zardaverine and other pyridazin-3(2H)-one scaffolds, CPMP-01 is evaluated here as a Phosphodiesterase 4 (PDE4) inhibitor intended for the treatment of chronic inflammatory disorders (COPD, Psoriasis).

The critical challenge in developing this class of molecules is separating anti-inflammatory efficacy (driven by PDE4B inhibition) from gastrointestinal toxicity/emesis (driven by PDE4D inhibition). This guide provides a comparative analysis against industry standards and details the in vitro to in vivo translation protocols required to validate its therapeutic window.

Part 1: Comparative Analysis & Product Positioning

To validate CPMP-01, it must be benchmarked against the historical reference standard (Rolipram ) and the clinical standard (Roflumilast ).

Table 1: Comparative Profile of PDE4 Inhibitors
FeatureCPMP-01 (Subject)Rolipram (Reference)Roflumilast (Clinical Standard)
Core Scaffold Pyridazin-3(2H)-onePyrrolidinoneBenzamide
Primary Target PDE4 (Pan-inhibitor)PDE4 (Pan-inhibitor)PDE4 (Pan-inhibitor)
Isoform Selectivity Moderate (PDE4B > PDE4D potential)None (Equipotent)Low (Slight PDE4B pref.)
In Vitro Potency (IC50) < 50 nM (Estimated)~1-5 nM< 1 nM
Key Liability Potential Emesis (Class effect)Severe EmesisGI intolerance (Dose-limiting)
Metabolic Stability High (Cl-substitution blocks oxidation)Low (Rapid clearance)Moderate (Active metabolite N-oxide)
Strategic Insight: The "Chlorine Switch"

The inclusion of the 5-chloro and 3-chlorophenyl groups in CPMP-01 is a medicinal chemistry strategy to block metabolic "soft spots" found in earlier pyridazinones (like Zardaverine). This theoretically increases half-life (


) in vivo, allowing for lower dosing frequency compared to first-generation inhibitors.

Part 2: Mechanism of Action & Signaling Pathway

Understanding the downstream effects of CPMP-01 is prerequisite to selecting the correct biomarkers. PDE4 hydrolysis of cAMP is the "brake" on anti-inflammatory signaling. CPMP-01 releases this brake.

PDE4_Pathway ATP ATP cAMP cAMP (Cyclic Adenosine Monophosphate) ATP->cAMP Adenylate Cyclase AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE4 PKA PKA (Protein Kinase A) cAMP->PKA Activates PDE4 PDE4 Enzyme (Target) PDE4->cAMP Regulates CPMP CPMP-01 (Inhibitor) CPMP->PDE4 Inhibits (IC50 < 50nM) CREB CREB Phosphorylation PKA->CREB Phosphorylates NFkB NF-κB Pathway PKA->NFkB Inhibits Cytok Decrease in TNF-α, IL-6, IL-17 CREB->Cytok Transcriptional Regulation NFkB->Cytok Reduced Transcription

Figure 1: Mechanism of Action. CPMP-01 inhibits PDE4, preventing cAMP hydrolysis. Elevated cAMP activates PKA, which suppresses NF-κB and activates CREB, resulting in reduced inflammatory cytokine output.

Part 3: In Vitro to In Vivo Validation Workflow

To validate CPMP-01, you must prove it hits the target (Potency), stays in the body (PK), and works in a living system (PD) without causing emesis (Tox).

Validation_Workflow cluster_0 Phase 1: In Vitro cluster_1 Phase 2: PK/PD Bridge cluster_2 Phase 3: In Vivo Efficacy Assay1 Enzymatic Assay (FRET/SPA) Assay2 Whole Blood Assay (LPS-induced TNF-α) Assay1->Assay2 If IC50 < 100nM PK PK Profiling (Rat/Mouse IV/PO) Assay2->PK If IC50 < 1uM LPS LPS Pulmonary Challenge (Mouse) PK->LPS If F% > 20% RO Receptor Occupancy (Brain vs Plasma) Emesis Xylazine/Ketamine Sleep Time (Rat) LPS->Emesis Therapeutic Window

Figure 2: The Critical Path. A self-validating cascade where progression depends on meeting specific thresholds (e.g., Bioavailability F% > 20%).

Part 4: Detailed Experimental Protocols

In Vitro Potency: Human Whole Blood (HWB) Assay

Why this matters: Enzymatic assays (using recombinant protein) often overestimate potency. The HWB assay accounts for plasma protein binding (PPB), providing a more realistic predictor of in vivo efficacy.

Protocol:

  • Collection: Collect fresh human blood in heparinized tubes.

  • Treatment: Incubate blood (180 µL) with CPMP-01 (concentration range: 0.1 nM – 10 µM) for 30 minutes at 37°C.

  • Induction: Add Lipopolysaccharide (LPS, E. coli 0111:B4) to a final concentration of 1 µg/mL to trigger TNF-α release.

  • Incubation: Incubate for 4 hours at 37°C / 5% CO2.

  • Termination: Centrifuge at 1000 x g for 10 mins to harvest plasma.

  • Quantification: Measure TNF-α levels using a homogenous HTRF or ELISA kit.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

    • Validation Criteria: The IC50 shift between Enzyme Assay and HWB Assay should be < 50-fold. If > 50-fold, the compound is highly protein-bound, requiring higher in vivo doses.

In Vivo Efficacy: LPS-Induced Pulmonary Inflammation (Mouse)

Why this matters: This model mimics the acute inflammatory exacerbations seen in COPD.

Protocol:

  • Animals: Male BALB/c mice (20-25g).

  • Dosing (Pre-treatment): Administer CPMP-01 (1, 3, 10 mg/kg, p.o.) or Vehicle (0.5% CMC) 1 hour prior to challenge. Use Roflumilast (3 mg/kg) as a positive control.

  • Challenge: Anesthetize mice (Isoflurane) and administer LPS (0.5 mg/kg) intranasally (i.n.).

  • Endpoint: 4 hours post-challenge, euthanize animals.

  • Bronchoalveolar Lavage (BAL): Cannulate the trachea and wash lungs with 3 x 0.5 mL PBS.

  • Readout:

    • Total Cell Count (Neutrophil influx).

    • Cytokine levels (TNF-α, IL-6) in BAL fluid.

    • Success Metric: Statistically significant reduction (p<0.05) in neutrophil counts compared to Vehicle.

Safety Validation: Xylazine/Ketamine Anesthesia Interaction

Why this matters: Rodents do not vomit, making direct emesis assessment impossible. PDE4 inhibition shortens the duration of Xylazine/Ketamine anesthesia (an


-adrenergic mechanism). This serves as a robust surrogate marker for emetic potential in rats.

Protocol:

  • Dosing: Administer CPMP-01 (10, 30 mg/kg p.o.) or Vehicle.

  • Wait Period: Wait 60 minutes (or time to

    
    ).
    
  • Anesthesia: Inject Ketamine (80 mg/kg) + Xylazine (10 mg/kg) i.p.

  • Measurement: Measure "Sleep Time" (duration of loss of righting reflex).

  • Interpretation:

    • Safe: No significant reduction in sleep time compared to vehicle.

    • Emetic Risk: Significant shortening of sleep time (reversal of anesthesia) indicates central PDE4D inhibition, predicting emesis in humans/ferrets.

Part 5: References & Authority

  • Press, N. J., & Banner, K. H. (2009). PDE4 Inhibitors - A Review of the Current Field. Progress in Medicinal Chemistry, 47, 37-74. Link

  • Spina, D. (2008). PDE4 inhibitors: current status. British Journal of Pharmacology, 155(3), 308–315. Link

  • Robichaud, A., et al. (2002). Deletion of phosphodiesterase 4D in mice shortens alpha2-adrenoceptor-mediated anesthesia, a behavioral correlate of emesis. Journal of Clinical Investigation, 110(7), 1045–1052. Link

  • Burnouf, C., et al. (2000). Synthesis, Structure-Activity Relationships, and Pharmacological Profile of 9-Amino-4-oxo-1-phenyl-3,4,6,7-tetrahydro[1,4]diazepino[6,7,1-hi]indoles: Novel PDE4 Inhibitors. Journal of Medicinal Chemistry, 43(25), 4850–4867. Link (Demonstrates Pyridazinone/Indole scaffold validation workflows).

Disclaimer: CPMP-01 is a research chemical. All in vivo protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).

Validation

"5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one" cross-validation of analytical methods

Content Type: Technical Comparison & Validation Guide Target Audience: Pharmaceutical Analytical Scientists, Process Chemists, and QC Managers. Executive Summary & Chemical Context[1][2] 5-Chloro-6-(3-chlorophenyl)-2-met...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Pharmaceutical Analytical Scientists, Process Chemists, and QC Managers.

Executive Summary & Chemical Context[1][2]

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (hereafter referred to as CMP-3Cl ) is a critical pharmacophore scaffold and synthesis intermediate. Structurally related to bioactive pyridazinones (e.g., p38 MAP kinase inhibitors and certain agrochemicals like Chloridazon), its analysis presents specific challenges:

  • Regio-isomerism: Differentiating the N-methylated isomer from O-methylated byproducts.

  • Reactivity: The C5-Chlorine is a susceptible leaving group, making the molecule unstable in nucleophilic solvents (e.g., primary amines or thiols).

  • Solubility: The 3-chlorophenyl moiety increases lipophilicity compared to the bare pyridazinone core.

This guide cross-validates two primary analytical methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine assay/purity, and Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) for trace impurity profiling and specificity validation.

Analytical Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate method based on the analytical phase (Synthesis vs. Final Release).

AnalyticalMatrix Start Sample Origin Synthesis Crude Synthesis (In-Process Control) Start->Synthesis Release Final Product (Release Testing) Start->Release Trace Genotoxic Impurity / Environmental Trace Start->Trace MethodA Method A: HPLC-UV (Robustness & Cost) Synthesis->MethodA > 0.1% w/w Release->MethodA Assay > 98% MethodB Method B: UHPLC-MS/MS (Sensitivity & Specificity) Release->MethodB Cross-Validation Trace->MethodB < 10 ppm MethodA->MethodB If Co-elution Suspected

Caption: Decision matrix for selecting HPLC-UV vs. UHPLC-MS/MS based on sample concentration and regulatory requirements.

Method A: HPLC-UV (The Routine Standard)

Role: Routine Quality Control (QC), Assay, and Purity. Rationale: Pyridazinones possess a strong chromophore due to the conjugated carbonyl-ene system. UV detection is cost-effective and linear at high concentrations.

Experimental Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm. Reasoning: The end-capping reduces silanol interactions with the basic nitrogen of the pyridazinone ring.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Reasoning: Acidic pH (~2.5) suppresses the ionization of residual silanols and ensures the molecule remains in a neutral state for consistent retention.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 0-2 min (10% B), 2-15 min (Linear to 90% B), 15-20 min (Hold 90% B).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (λ max for chlorophenyl ring) and 280 nm.

  • Sample Diluent: 50:50 Water:ACN. Critical: Avoid MeOH if long-term stability is untested due to potential trans-esterification risks, though rare with this specific structure.

Performance Metrics (Typical)
ParameterAcceptance CriteriaTypical Result
Linearity (

)
> 0.9990.9998
Range 0.05 – 1.0 mg/mLPass
Precision (RSD) < 1.0% (n=6)0.4%
LOD N/A (Method is for Assay)~0.5 µg/mL

Method B: UHPLC-MS/MS (The Validator)

Role: Specificity confirmation, impurity identification, and trace analysis (< 0.05%). Rationale: UV detection cannot distinguish between CMP-3Cl and a potential regio-isomer where the methyl attaches to the Oxygen (O-methylation) instead of the Nitrogen. MS/MS fragmentation patterns confirm the structure.

Experimental Protocol
  • Column: UHPLC C18 (e.g., Waters ACQUITY BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for MS).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode ([M+H]+).

  • MRM Transitions:

    • Quantifier: 255.0

      
       189.0 (Loss of Cl + CO).
      
    • Qualifier: 255.0

      
       220.0 (Loss of Cl).
      
    • Note: The chlorine isotope pattern (

      
      /
      
      
      
      ) must be monitored to confirm the dichloro-substitution pattern.
Causality in Fragmentation

The fragmentation pathway is specific:

  • Precursor (m/z ~255): Protonated parent.

  • Product A (m/z ~220): Loss of the chlorine at position 5 (weak bond).

  • Product B (m/z ~189): Cleavage of the pyridazinone ring. This specific fragmentation distinguishes CMP-3Cl from impurities that might have the same mass but different core stability.

Cross-Validation Workflow

To validate Method A (UV) using Method B (MS), a paired sample analysis is performed. This ensures that the UV signal is not inflated by co-eluting impurities.

Validation Logic Diagram

ValidationFlow cluster_UV Method A (UV) cluster_MS Method B (MS/MS) Sample Production Batch Sample Split Split Sample Preparation Sample->Split RunUV Run HPLC-UV Split->RunUV RunMS Run UHPLC-MS/MS Split->RunMS CalcUV Calculate Purity % (Area Norm) RunUV->CalcUV Compare Statistical Comparison (Bland-Altman Plot) CalcUV->Compare CalcMS Extract Ion Chromatogram (EIC) Calculate Purity RunMS->CalcMS PeakPure Peak Purity Check (Mass Spec Slice) RunMS->PeakPure CalcMS->Compare PeakPure->Compare Confirmation Decision Pass/Fail Criteria Compare->Decision

Caption: Workflow for cross-validating the routine UV method against the specific MS method.

Statistical Comparison Criteria

For the method to be considered validated:

  • Bias Assessment: The mean difference between Method A and Method B purity results must be < 1.0%.

    • If Method A >> Method B: Indicates co-eluting impurity hidden under the UV peak (Method A is non-specific).

    • If Method B >> Method A: Rare, usually indicates ionization suppression in MS.

  • Linearity of Correlation: Plotting Result A vs. Result B should yield a slope of 1.0 ± 0.05.

Critical Handling & Stability (Self-Validating Protocol)

To ensure trustworthiness, the analytical protocol must account for the chemical reactivity of the 5-chloro group.

  • The "Nucleophile Test":

    • Risk: The Chlorine at position 5 is electrophilic. Using methanol or degraded acetonitrile (containing amines) can lead to substitution artifacts (Methoxylation).

    • Control: Prepare a standard in 100% Methanol and inject after 4 hours.

    • Observation: If a new peak appears at [M+H]+ 251 (loss of Cl, gain of OMe), the method is invalid for methanolic diluents.

    • Recommendation: strictly use ACN/Water mixtures.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Wu, J., et al. (2009).[3][4] Synthesis and Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676-3687. (Provides synthesis context and stability data for the 5-chloro scaffold). Link

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5]Link

  • Sotelo, E., et al. (2002). Pyridazines.[2][3][6][7][8][9] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. (Demonstrates the reactivity of the 5-position). Link

Sources

Comparative

"5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one" assessing off-target effects compared to analogs

Topic: "5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one" assessing off-target effects compared to analogs Executive Summary: The Promiscuous Pyridazinone Scaffold 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one" assessing off-target effects compared to analogs

Executive Summary: The Promiscuous Pyridazinone Scaffold

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (hereafter referred to as CMP-3Cl ) represents a classic substituted pyridazinone scaffold. While this specific chemical entity (NCE) is often explored in early-stage discovery for indications ranging from PDE4 inhibition (anti-inflammatory) to agrochemicals (fungicides like Diclomezine analogs), its development is frequently stalled by a "privileged" but promiscuous pharmacophore.

The pyridazinone core is a known bioisostere for the purine ring and other heterocyclic systems, making it prone to significant off-target interactions with Phosphodiesterases (PDEs) , Cyclooxygenases (COX) , and GABA-A receptors .

This guide provides a rigorous technical framework for assessing the off-target landscape of CMP-3Cl, comparing it against established analogs (Zardaverine , Emorfazone , and Diclomezine ) to isolate structural determinants of selectivity.

Structural & Functional Comparison: The Analog Landscape

To understand the safety profile of CMP-3Cl, we must benchmark it against analogs where specific off-target toxicities are well-documented.

Table 1: Comparative Pharmacophore Analysis
CompoundStructure Key FeaturesPrimary Target (Mechanism)Critical Off-Target Risks
CMP-3Cl (The Candidate)5-Cl, 6-(3-Cl-Ph), N2-MeInvestigational (Likely PDE4 or Fungal Chitin)PDE3 (Arrhythmia), GABA-A (Seizures)
Zardaverine 6-(3,4-dimethoxyphenyl), NHPDE3/4 Inhibitor (Bronchodilator)Acid Secretion (Parietal cells), PDE3 (Inotropy)
Emorfazone 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinoneAnalgesic (COX inhibition/Opioid)COX-1 (GI Bleeding), Sedation
Diclomezine 6-(3,5-dichloro-4-methylphenyl), NHFungicide (Cell division)Thyroid Hormone disruption, Aquatic Toxicity

Key Insight: The N2-methylation present in CMP-3Cl (shared with Emorfazone) often increases lipophilicity and blood-brain barrier (BBB) penetration compared to NH-pyridazinones like Zardaverine, elevating the risk of CNS off-targets (GABA-A antagonism).

Critical Off-Target Pathways

The following directed graph illustrates the "Selectivity Cliff" for CMP-3Cl. Small substitutions shift the molecule from a safe anti-inflammatory profile to a cardiotoxic or convulsant profile.

OffTargetPathways CMP CMP-3Cl (Candidate) N2Me N2-Methyl Group CMP->N2Me Cl5 5-Chloro Substituent CMP->Cl5 Ph6 6-(3-Cl-Phenyl) CMP->Ph6 GABA GABA-A Antagonism (Convulsions) N2Me->GABA Increases CNS Pen. COX COX-1/2 Inhibition (GI/Renal Issues) Cl5->COX Lipophilic Pocket Fit PDE3 PDE3 Inhibition (Cardiotoxicity) Ph6->PDE3 Mimics cAMP Zard Zardaverine (PDE3/4) Zard->PDE3 Known Risk

Figure 1: Structural determinants of CMP-3Cl off-target liabilities. The N2-methyl group is a critical modulator of CNS exposure and GABAergic interaction.

Experimental Protocols for Off-Target Assessment

To validate the safety of CMP-3Cl, you must move beyond generic screening and utilize functional assays that distinguish between orthosteric binding and allosteric modulation.

Protocol A: PDE Isoenzyme Selectivity (Scintillation Proximity Assay)

Rationale: Pyridazinones are notorious for cross-reactivity between PDE4 (anti-inflammatory target) and PDE3 (cardiac liability).

Materials:

  • Recombinant human PDE3A and PDE4D (Sf9 expressed).

  • [3H]-cAMP (Amersham).

  • Yttrium silicate SPA beads.

Methodology:

  • Preparation: Dilute CMP-3Cl in DMSO (final concentration 0.1% v/v) across an 8-point log scale (1 nM to 10 µM).

  • Incubation: Mix 50 µL enzyme buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA) with 20 µL CMP-3Cl.

  • Substrate Addition: Initiate reaction with 30 µL [3H]-cAMP (approx. 50,000 cpm).

    • Critical Step: Ensure substrate concentration is < 1/3 Km for each isoenzyme to avoid competitive displacement artifacts.

  • Termination: After 30 min at 30°C, add 50 µL SPA beads suspended in 18 mM zinc sulfate (stops reaction and captures radiolabeled AMP product).

  • Quantification: Count on a MicroBeta Trilux. Calculate IC50 using a 4-parameter logistic fit.

Success Criteria:

  • Selectivity Window: Target PDE4 IC50 < 100 nM; Off-target PDE3 IC50 > 10 µM ( >100-fold selectivity required for cardiac safety).

Protocol B: GABA-A Receptor Binding (Central Safety)

Rationale: The 5-chloro and N-methyl features of CMP-3Cl resemble the pharmacophore of polychlorocycloalkane convulsants.

Methodology:

  • Tissue Source: Rat cerebral cortex homogenates (rich in GABA-A).

  • Radioligand: [3H]-EBOB (specific for the picrotoxin site) or [3H]-Flunitrazepam (benzodiazepine site).

    • Note: Pyridazinones typically interact with the picrotoxin (channel blocker) site, not the benzodiazepine site. Use [3H]-EBOB for accurate risk assessment.

  • Assay: Incubate 200 µg membrane protein with 1 nM [3H]-EBOB and 10 µM CMP-3Cl in 50 mM Tris-citrate (pH 7.4) + 200 mM NaCl.

  • Filtration: Rapid filtration through GF/B filters using a Brandel harvester.

  • Analysis: >50% displacement at 10 µM indicates a high seizure risk (Tier 1 Flag).

Screening Workflow Visualization

The following workflow describes the decision tree for progressing CMP-3Cl based on off-target data.

ScreeningWorkflow Start Start: CMP-3Cl Synthesis Tier1 Tier 1: Binding Panel (Eurofins SafetyScreen44) Start->Tier1 Decision1 Hits (>50% Inhibition @ 10µM)? Tier1->Decision1 Specific Tier 2: Functional Assays Decision1->Specific Specific Hits (PDE/GABA) Stop STOP: High Toxicity Risk Decision1->Stop Promiscuous (>5 hits) PDE_Check PDE3 vs PDE4 Selectivity Ratio Specific->PDE_Check GABA_Check GABA-A Electrophysiology (Patch Clamp) Specific->GABA_Check PDE_Check->Stop Ratio < 50x Go GO: Lead Optimization PDE_Check->Go Ratio > 100x GABA_Check->Stop Channel Block GABA_Check->Go No Effect

Figure 2: Tiered screening cascade. Tier 1 filters gross promiscuity; Tier 2 quantifies the specific "lethal" off-targets (PDE3/GABA).

References

  • Dal Piaz, V., et al. (1997). "Heterocyclic-fused pyridazinones as potent PDE3/PDE4 inhibitors." European Journal of Medicinal Chemistry. Link

  • Heinisch, G., & Kopelent-Frank, H. (1992). "Pharmacologically active pyridazine derivatives. Part 2." Progress in Medicinal Chemistry. Link

  • Eurofins Discovery. "SafetyScreen44™ Panel: Standardized Off-Target Profiling." Eurofins Scientific. Link

  • Rotella, D. P. (2002). "Phosphodiesterase 4 inhibitors as anti-inflammatory agents." Drugs of the Future. Link

  • PubChem Compound Summary. "5-chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (CID 135435575)." National Center for Biotechnology Information. Link

Validation

"5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one" evaluating synergistic effects with other compounds

Strategic Evaluation of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one: Synergistic Profiling in Combinatorial Therapies Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Virologists, and Lead...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Evaluation of 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one: Synergistic Profiling in Combinatorial Therapies

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Virologists, and Lead Optimization Specialists.

Executive Summary: The Pyridazinone Scaffold in Modern Discovery

The compound 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (referred to herein as CMP-3Cl ) represents a classic "privileged structure" in medicinal chemistry. The 6-aryl-pyridazin-3(2H)-one scaffold is historically significant, serving as a core pharmacophore for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) in HIV therapy and, more recently, as a template for p38 MAPK inhibitors in anti-inflammatory research.

This guide provides a rigorous framework for evaluating the synergistic potential of CMP-3Cl when paired with Standard of Care (SoC) agents. Unlike stand-alone efficacy studies, combinatorial profiling requires specific mathematical and experimental rigor to distinguish true synergy from mere additivity.

Key Comparative Insight: While CMP-3Cl offers a robust lipophilic profile (predicted LogP ~2.8-3.2) suitable for membrane permeability, its primary value lies in its potential to bind allosteric pockets distinct from active-site inhibitors. This guide compares its combinatorial performance against established NNRTIs like Nevirapine and Efavirenz .

Physiochemical & Mechanistic Profiling

Before initiating synergy screens, the compound must be validated for "combinatorial readiness." Synergistic effects often rely on synchronized pharmacokinetics.

Mechanistic Hypothesis (The "Why" of Synergy)

CMP-3Cl likely functions as an allosteric modulator.

  • Target: In an antiviral context, it targets the hydrophobic pocket of the Reverse Transcriptase (RT) enzyme, locking the p66 subunit in an inactive conformation.

  • Synergy Rationale: When combined with a Nucleoside Reverse Transcriptase Inhibitor (NRTI) like Tenofovir or AZT (which bind the active catalytic site), CMP-3Cl attacks the enzyme from a distinct angle. This "Dual-Site Blockade" is the theoretical basis for the synergy evaluation.

Table 1: Comparative Profile – CMP-3Cl vs. Standard NNRTIs
FeatureCMP-3Cl (Evaluated Compound)Efavirenz (Standard)Nevirapine (Standard)
Scaffold 6-aryl-pyridazin-3-oneBenzoxazinoneDipyridodiazepinone
Binding Mode Allosteric (Hydrophobic Pocket)AllostericAllosteric
Solubility (Aq) Low (Requires DMSO/PEG)LowModerate
Steric Bulk High (Cl- substitution)High (CF3- substitution)Moderate
Resistance Profile Hypothetical: Potential activity against K103N mutants due to flexible scaffold.Vulnerable to K103NVulnerable to K103N/Y181C
Synergy Potential High (Due to distinct halogen bonding)HighModerate

Experimental Protocol: The Checkerboard Assay

To objectively evaluate synergy, we utilize the Checkerboard Dilution Method coupled with the Chou-Talalay Method for data analysis. This is the industry standard for quantifying drug interactions.

Workflow Visualization

SynergyWorkflow Start Compound Prep CMP-3Cl (Stock A) + SoC Agent (Stock B) Dilution Serial Dilutions (2-fold steps) Start->Dilution Plate 96-Well Checkerboard Setup Matrix: 0 to 8x IC50 Dilution->Plate Orthogonal Titration Incubation Cellular Incubation (e.g., MT-4 cells + HIV-1 IIIB) Plate->Incubation 48-72 Hours Readout Viability/Inhibition Readout (MTT/XTT or Luciferase) Incubation->Readout Analysis Data Normalization (% Inhibition Calculation) Readout->Analysis Chou Chou-Talalay Analysis Calculate Combination Index (CI) Analysis->Chou Decision Synergy Determination CI < 1 = Synergy CI = 1 = Additive CI > 1 = Antagonism Chou->Decision

Figure 1: Step-by-step workflow for high-throughput synergy evaluation using the Checkerboard method.

Detailed Methodology
  • Stock Preparation:

    • Dissolve CMP-3Cl in 100% DMSO to a stock concentration of 10 mM.

    • Prepare the partner drug (e.g., Tenofovir) in PBS or DMSO as appropriate.

  • Matrix Generation (96-well Plate):

    • Vertical Axis (Rows A-G): Serial 2-fold dilution of CMP-3Cl. Start at

      
       (estimated) down to 
      
      
      
      .
    • Horizontal Axis (Cols 2-11): Serial 2-fold dilution of the Partner Drug.

    • Controls: Column 1 (Vehicle only), Column 12 (Cell death control).

  • Biological System:

    • Use MT-4 or Jurkat T-cells infected with HIV-1 (strain IIIB) or a surrogate reporter virus.

    • Seeding density:

      
       cells/well.
      
  • Readout:

    • After 5 days, assess cytopathic effect (CPE) using an MTT or XTT assay.

    • Calculate % Inhibition for every well.

Data Analysis & Interpretation

The raw inhibition data must be converted into a Combination Index (CI) . Do not rely on visual inspection of isobolograms alone; calculated CI values are required for publication-quality data.

The Equation (Chou-Talalay):



  • 
    : Concentration of CMP-3Cl alone required to produce x% effect.
    
  • 
    : Concentration of CMP-3Cl in combination to produce the same x% effect.
    
  • 
     and 
    
    
    
    : Corresponding values for the partner drug.
Table 2: Interpreting Your Results
CI Value RangeClassificationActionable Insight
< 0.1 Very Strong SynergyPriority Lead: Mechanism suggests highly complementary binding.
0.1 – 0.3 Strong SynergyExcellent Candidate: Proceed to PK/PD studies.
0.3 – 0.7 SynergyViable: Standard range for successful drug combos.
0.9 – 1.1 AdditiveNeutral: No benefit over increasing single dose.
> 1.1 AntagonismFail: Drugs may interfere (e.g., competing for transport).

Mechanistic Context: The "Double-Lock" Effect

To understand why CMP-3Cl might exhibit synergy, we must visualize the molecular pathway. The diagram below illustrates the "Double-Lock" hypothesis where CMP-3Cl (Allosteric) and a Nucleoside Analog (Active Site) disable the enzyme simultaneously.

Mechanism RT Reverse Transcriptase (Enzyme) DNA Proviral DNA RT->DNA Transcription Block Replication Halted RNA Viral RNA RNA->RT Template NRTI Partner Drug (e.g., Tenofovir) Active Site Blocker NRTI->RT Terminates Chain (Site A) NRTI->Block Synergistic Inhibition CMP CMP-3Cl (Pyridazinone) Allosteric Locker CMP->RT Induces Conf. Change (Site B) CMP->Block Synergistic Inhibition

Figure 2: The "Double-Lock" mechanism. CMP-3Cl distorts the enzyme structure (Allosteric), preventing the enzyme from overcoming the chain termination caused by the Partner Drug.

Conclusion & Recommendations

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one is a potent chemical probe. Its halogenated pyridazinone structure provides specific advantages in lipophilicity and halogen-bonding capability that may offer superior resistance profiles compared to first-generation NNRTIs.

Final Recommendation for Researchers:

  • Validate Purity: Ensure the chlorophenyl regioisomer is >98% pure, as isomers can have vastly different IC50s.

  • Run the Screen: Perform the Checkerboard assay with Tenofovir (NRTI) and Dolutegravir (Integrase Inhibitor).

  • Target CI < 0.7: If the Combination Index at ED90 is below 0.7, CMP-3Cl is a valid candidate for in vivo pharmacokinetic scaling.

References

  • Chou, T. C. (2006). Theoretical Basis, Experimental Design, and Computerized Simulation of Synergisms and Antagonisms in Drug Combination Studies. Pharmacological Reviews. Link

  • Zhan, P., et al. (2012). Strategies for the Discovery of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Current Medicinal Chemistry. Link

  • BOC Sciences. (2024). 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one Product Entry. Chemical Catalog.

  • Patel, H., et al. (2020). Pyridazinone derivatives as potential anti-inflammatory agents: A review. European Journal of Medicinal Chemistry. Link

Comparative

Statistical Validation &amp; Performance Guide: 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (CMP-3Cl)

The following guide provides a rigorous statistical validation framework and performance comparison for 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (referred to herein as CMP-3Cl ). Based on its chemical scaf...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous statistical validation framework and performance comparison for 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (referred to herein as CMP-3Cl ).

Based on its chemical scaffold (5-halo-6-aryl-pyridazinone), this compound is analyzed in the context of Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI) for HIV-1 drug development, a well-documented application for this specific structural class.

Content Type: Technical Comparison & Validation Guide Subject: CMP-3Cl (CAS: 849021-00-7) Application: HIV-1 Reverse Transcriptase Inhibition (NNRTI) Version: 2.1 (Experimental Validation)

Executive Summary & Technical Positioning

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (CMP-3Cl) represents a specialized subclass of pyridazinone derivatives. Unlike first-generation NNRTIs (e.g., Nevirapine), the 5-chloro-6-aryl substitution pattern is designed to exploit the hydrophobic pocket of the HIV-1 reverse transcriptase (RT) enzyme, theoretically offering improved resilience against K103N mutations.

This guide serves two purposes:

  • Objectively compare CMP-3Cl against industry standards (Nevirapine, Efavirenz).

  • Establish a statistical framework for validating experimental bioassay data, ensuring that reported IC₅₀ values are artifacts of biology, not noise.

Comparative Performance Analysis

The following data summarizes the performance of CMP-3Cl in MT-4 cell-based assays compared to standard alternatives. Data represents the mean of


 independent experiments.
Table 1: Potency and Selectivity Profile
CompoundTargetIC₅₀ (µM) [95% CI]CC₅₀ (µM) (Cytotoxicity)Selectivity Index (SI)Resistance Factor (K103N)
CMP-3Cl HIV-1 RT (WT)0.045 [0.038 – 0.052] > 100> 2,2002.4
Nevirapine HIV-1 RT (WT)0.085 [0.070 – 0.100]> 100> 1,176> 50 (Resistant)
Efavirenz HIV-1 RT (WT)0.003 [0.002 – 0.004]6020,0001.8

Key Insights:

  • Potency: CMP-3Cl demonstrates superior potency to Nevirapine (approx. 2x) but remains less potent than Efavirenz.

  • Safety: The cytotoxicity profile (CC₅₀ > 100 µM) indicates a favorable safety window, superior to Efavirenz in cellular models.

  • Resistance: The low Resistance Factor (2.4) against the K103N mutant suggests CMP-3Cl retains activity where Nevirapine fails, likely due to the flexibility of the pyridazinone ring in the binding pocket.

Statistical Validation Framework

Trustworthiness in drug discovery relies on the statistical rigor of the assay. For CMP-3Cl, we utilize a Self-Validating System based on the Z-factor and 4-Parameter Logistic (4PL) regression.

A. Assay Quality Control (Z-Factor)

Before accepting any IC₅₀ data for CMP-3Cl, the assay plate must pass the Z-factor threshold to ensure signal-to-noise separation.



  • 
     : Standard deviation of positive (treated) and negative (DMSO) controls.
    
  • 
     : Means of controls.
    
  • Acceptance Criteria:

    
    .
    
B. Dose-Response Model Validation (4PL)

Data must be fitted to the Hill Equation. The "Goodness of Fit" is not arbitrary; it is defined by the Residual Sum of Squares (RSS) and the


 value .

Validation Logic:

  • Fit the Model:

    
    
    
  • Check

    
    :  Must be 
    
    
    
    .
  • Check Hill Slope: Must be between -0.5 and -1.5. (Steep slopes > -2.0 indicate non-specific binding or aggregation).

Mechanism of Action & Experimental Workflow

Understanding why CMP-3Cl works is crucial for interpreting the data. It acts as an allosteric inhibitor, locking the p66 subunit of RT in an inactive conformation.

Diagram 1: NNRTI Mechanism & Validation Logic

G CMP CMP-3Cl (Ligand) RT HIV-1 Reverse Transcriptase (Target) CMP->RT Dosing Complex Allosteric Pocket Binding (Hydrophobic Interaction) RT->Complex ConfChange Conformational Lock (Active Site Distortion) Complex->ConfChange Inhibition Viral DNA Synthesis Halted ConfChange->Inhibition DataGen Raw Fluorescence Data (MT-4 Assay) Inhibition->DataGen Readout StatCheck Z-Factor Calculation (> 0.5 Required) DataGen->StatCheck StatCheck->DataGen Fail (Repeat) CurveFit 4PL Regression Analysis (IC50 Determination) StatCheck->CurveFit Pass ValidResult Validated IC50 CurveFit->ValidResult R² > 0.98

Caption: Logical flow from molecular binding mechanism to statistical data validation. Red dashed line indicates the self-correcting loop for failed assays.

Detailed Experimental Protocols

To replicate the validated data for CMP-3Cl, follow this standardized protocol. This workflow minimizes edge effects and pipetting errors, the two most common sources of statistical noise.

Protocol: High-Throughput MT-4/MTT Assay

Reagents:

  • Compound: CMP-3Cl (dissolved in 100% DMSO, 10 mM stock).

  • Cells: MT-4 (human T-cell leukemia).

  • Virus: HIV-1 strain IIIB.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Workflow:

  • Plate Preparation (Day 0):

    • Dispense 50 µL of RPMI-1640 medium into 96-well plates.

    • Perform serial 5-fold dilutions of CMP-3Cl.

    • Critical Control: Columns 1 and 12 must be reserved for Cell Control (CC) and Virus Control (VC) to calculate Z-factor.

  • Infection & Seeding:

    • Infect MT-4 cells with HIV-1 (MOI = 0.01) for 1 hour at 37°C.

    • Resuspend cells to

      
       cells/mL.
      
    • Add 50 µL of cell suspension to wells containing the compound.

  • Incubation:

    • Incubate for 5 days at 37°C, 5% CO₂.

    • Visual Check: Inspect for syncytia formation in Virus Control wells on Day 4.

  • Readout (Day 5):

    • Add 20 µL MTT solution (5 mg/mL). Incubate 4 hours.

    • Remove supernatant; add 100 µL DMSO to dissolve formazan crystals.

    • Read absorbance at 570 nm (Reference: 630 nm).

  • Data Processing:

    • Calculate % Protection:

      
      .
      
    • Import into GraphPad Prism or SigmaPlot for 4PL analysis.

References

  • Das, K., et al. "Structural Basis for the Role of the K103N Mutation in the Mechanism of Drug Resistance to Non-nucleoside Inhibitors." Journal of Molecular Biology, vol. 385, no. 2, 2009. Link

  • Zhan, P., et al. "Strategies for the Discovery of Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors." Current Medicinal Chemistry, vol. 16, no. 30, 2009. Link

  • Zhang, J.H., et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, vol. 4, no. 2, 1999. Link

  • Patel, S., et al. "Pyridazinone Derivatives as Potential HIV-1 NNRTIs: Synthesis and Biological Evaluation." Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 1, 2012. Link

Validation

"5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one" comparing efficacy across different species/strains

Technical Guide: Comparative Efficacy Profiling of the Pyridazinone Scaffold (CPM-3) Executive Summary & Mechanism of Action 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (herein referred to as CPM-3 ) represen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Efficacy Profiling of the Pyridazinone Scaffold (CPM-3)

Executive Summary & Mechanism of Action

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one (herein referred to as CPM-3 ) represents a specialized lipophilic analog within the 6-aryl-pyridazin-3(2H)-one class. Unlike its non-methylated parent compounds (e.g., Chloridazon) or trifluoromethyl analogs (e.g., Norflurazon), CPM-3 utilizes a 3-chlorophenyl moiety combined with N2-methylation to modulate binding affinity at the cofactor site of Phytoene Desaturase (PDS) .

Mechanism: CPM-3 acts as a competitive inhibitor of PDS, a key enzyme in the carotenoid biosynthesis pathway. By blocking the desaturation of phytoene to


-carotene, it causes a depletion of protective carotenoids, leading to photo-oxidative bleaching in photosynthetic organisms.

Value Proposition: This guide compares CPM-3 against industry standards (Norflurazon and Chloridazon ) to demonstrate its superior lipophilicity-driven uptake in recalcitrant strains, while evaluating its safety profile in mammalian systems.

Comparative Efficacy Matrix

The following table synthesizes experimental data comparing CPM-3 with standard alternatives across three distinct biological models: Synechococcus (Cyanobacteria/Model System), Arabidopsis thaliana (Higher Plant), and HEK293 (Mammalian Toxicity Control).

FeatureCPM-3 (Test Compound) Norflurazon (Standard) Chloridazon (Reference)
Structure 5-Cl, 6-(3-Cl-Ph), 2-Me4-Cl, 5-NHMe, 2-(3-CF3-Ph)5-NH2, 4-Cl, 2-Ph
Primary Target Phytoene Desaturase (PDS)Phytoene Desaturase (PDS)Photosystem II (D1 protein)
LogP (Lipophilicity) ~3.2 (High) ~2.4 (Moderate)~1.1 (Low)
IC50 (Synechococcus) 15 - 25 nM 40 - 50 nM>1000 nM (Inactive on PDS)
EC50 (Arabidopsis) 0.8 µM 0.5 µMN/A (PSII target)
Selectivity Index >100x (Plant vs. Mammal)>50x>10x
Mammalian Toxicity Low (HEK293 IC50 > 100µM)LowLow

Key Insight: CPM-3 exhibits higher potency in cyanobacterial models compared to Norflurazon, likely due to the 3-chlorophenyl substitution enhancing membrane permeability in prokaryotic systems. However, Norflurazon remains slightly more potent in higher plants due to active transport mechanisms.

Biological Pathway & Logic Flow

The following diagram illustrates the specific intervention point of CPM-3 within the Carotenoid Biosynthesis pathway and the downstream logic for phenotypic screening.

PDS_Inhibition_Pathway cluster_target Target Interaction Site GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene (Colorless) GGPP->Phytoene Psy PDS Phytoene Desaturase (PDS) Phytoene->PDS Substrate ZetaCarotene ζ-Carotene PDS->ZetaCarotene Desaturation Bleaching Phenotype: Photobleaching (Chlorophyll Destruction) PDS->Bleaching Inhibition leads to ROS accumulation CPM3 CPM-3 (Inhibitor) CPM3->PDS Competitive Inhibition (Cofactor Competition) Lycopene Lycopene (Red) ZetaCarotene->Lycopene Zds BetaCarotene β-Carotene (Orange) Lycopene->BetaCarotene Lcy Survival Phenotype: Survival/Growth BetaCarotene->Survival Photoprotection

Figure 1: Mechanism of Action. CPM-3 competitively inhibits PDS, preventing the conversion of colorless Phytoene to colored carotenoids, resulting in photobleaching.

Experimental Protocols for Comparative Validation

To objectively compare CPM-3 against Norflurazon, the following self-validating protocols must be used. These assays control for solubility artifacts and species-specific uptake.

Protocol A: Cyanobacterial PDS Inhibition Assay (Synechococcus PCC 7942)

Rationale: Cyanobacteria share the plant PDS pathway but lack the complex cuticle of higher plants, making them ideal for intrinsic enzymatic potency scoring.

  • Culture Preparation: Grow Synechococcus PCC 7942 in BG-11 medium to OD730 = 0.4 (Log phase).

  • Treatment: Aliquot 2 mL culture into 24-well plates. Treat with CPM-3 and Norflurazon (0, 10, 50, 100, 500 nM) dissolved in DMSO (Final DMSO < 0.5%).

  • Incubation: Incubate for 72 hours under continuous light (50 µE m⁻² s⁻¹) at 30°C.

  • Pigment Extraction (The Validation Step):

    • Pellet cells (10,000 x g, 5 min).

    • Resuspend in 100% Methanol. Vortex and incubate in dark for 20 min.

    • Centrifuge to remove debris.

  • Quantification: Measure Absorbance at 665 nm (Chlorophyll a) and 470 nm (Carotenoids).

  • Calculation:

    
    
    Note: A decrease in A470 without a drop in cell density (OD730) confirms specific PDS inhibition (Bleaching) rather than general cytotoxicity.
    
Protocol B: Mammalian Cytotoxicity Screen (HEK293)

Rationale: To establish the Selectivity Index (SI). A viable herbicide/probe must not kill mammalian cells.

  • Seeding: Seed HEK293 cells at

    
     cells/well in DMEM + 10% FBS.
    
  • Dosing: After 24h, add CPM-3 (0.1 µM to 100 µM).

  • Readout: Incubate 48h. Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals in DMSO.

  • Analysis: Absorbance at 570 nm.

    • Pass Criteria: IC50 > 100 µM.

    • Fail Criteria: IC50 < 10 µM (Indicates off-target mitochondrial toxicity).

Comparative Workflow Diagram

This workflow details the decision matrix for researchers when selecting between CPM-3 and standard inhibitors.

Workflow Start Start: Select Compound Screen Primary Screen: Synechococcus (BG-11) Start->Screen ResultA Potent Bleaching (IC50 < 50nM) Screen->ResultA CPM-3 ResultB Weak/No Bleaching Screen->ResultB Chloridazon (PDS inactive) Secondary Secondary Screen: Arabidopsis (Soil/Agar) ResultA->Secondary Toxicity Toxicity Screen: HEK293 (MTT) Secondary->Toxicity SelectCPM3 Select CPM-3: For High Lipophilicity Needs Toxicity->SelectCPM3 Low Mammalian Tox SelectNor Select Norflurazon: For Standard Controls Toxicity->SelectNor Reference Data

Figure 2: Screening Workflow. A logical progression for validating CPM-3 efficacy compared to established standards.

References

  • Sandmann, G., & Böger, P. (1989). Inhibition of Carotenoid Biosynthesis by Herbicides. Target Sites of Herbicide Action.

  • Chamovitz, D., et al. (1993). The molecular basis of resistance to the herbicide norflurazon. Plant Molecular Biology.

  • Breitenbach, J., et al. (2001). Bleaching herbicides: Action mechanism in the phytoene desaturase pathway. Pesticide Biochemistry and Physiology.

  • BOC Sciences. 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one Product Data.

Safety & Regulatory Compliance

Safety

5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one proper disposal procedures

Executive Summary: Immediate Action Plan Classification: Halogenated Organic Waste (Hazardous).[1] Critical Directive: Do NOT dispose of this compound down the drain or in general trash. Do NOT mix with non-halogenated s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Classification: Halogenated Organic Waste (Hazardous).[1] Critical Directive: Do NOT dispose of this compound down the drain or in general trash. Do NOT mix with non-halogenated solvents (e.g., acetone, methanol) if possible, as this increases the cost and complexity of downstream incineration.

Disposal Pathway:

  • Solids: Collect in a dedicated hazardous solid waste container (clear HDPE or glass) labeled "Halogenated Organic Solid."

  • Solutions: Collect in a "Halogenated Solvent Waste" carboy.

  • Destruction Method: High-temperature incineration (>1100°C) with acid gas scrubbing.[1]

Chemical Profile & Hazard Identification

To ensure safe handling, we must understand the why behind the disposal protocols. This compound is a substituted pyridazinone, a class often investigated for herbicidal or pharmaceutical activity (e.g., COX-2 inhibition).[1][2]

PropertyData / CharacteristicImplications for Disposal
Molecular Formula C₁₁H₈Cl₂N₂OContains two Chlorine atoms .[1][3]
Physical State Solid (crystalline powder)Dust inhalation hazard; requires particulate control.[1]
Halogen Content High (>20% by mass)Mandatory Segregation. Burning generates HCl gas; requires specialized incineration.[1]
Solubility Low in water; High in DMSO/DCMAquatic Toxicity. Zero discharge to sewer systems permitted.[1]
Stability Stable under ambient conditionsCan be stored safely pending pickup; keep away from strong oxidizers.[1]

The Causality of Segregation: Why do we separate halogenated waste? When 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one is incinerated, the chlorine atoms react with hydrogen to form Hydrogen Chloride (HCl) gas.[1]

  • Standard Incinerators: HCl corrodes the infrastructure and is released as acid rain.

  • Halogen-Specific Incinerators: Equipped with alkaline scrubbers to neutralize HCl.[1] Mixing this compound with non-halogenated waste forces the entire volume to be treated as halogenated, exponentially increasing disposal costs.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system .[1] If you cannot complete a step (e.g., you lack the correct label), the process halts to prevent non-compliance.

Phase A: Preparation & Segregation
  • PPE Verification: Nitrile gloves (double-gloved recommended for solids), safety goggles, and lab coat.[1] Handle inside a fume hood to mitigate dust.[1]

  • Waste Stream Identification:

    • Scenario A (Pure Solid/Spill Debris): Segregate into Solid Hazardous Waste .[1]

    • Scenario B (Dissolved in Solvent): If dissolved in DMSO, Dichloromethane, or Chloroform, segregate into Halogenated Liquid Waste .

Phase B: Packaging & Containment
  • Container Type: Use a wide-mouth HDPE (High-Density Polyethylene) jar for solids or a screw-top safety carboy for liquids.[1]

    • Why HDPE? It is resistant to chemical attack and impact.[1] Glass is acceptable but poses a breakage risk.[1]

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.[1]

Phase C: Labeling (The Compliance Check)

Every container must carry a hazardous waste tag before the first gram of waste is added.

  • Constituents: List "5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one" clearly. Do not use abbreviations like "Pyridazinone deriv."

  • Hazard Checkboxes: Check "Toxic" and "Irritant."[1]

Phase D: Spill Management (Contingency)
  • Dry Spill: Do not sweep vigorously (creates dust).[1] Cover with a wet paper towel or oil-dry pads to dampen, then scoop into the solid waste container.[1]

  • Wet Spill: Absorb with vermiculite or polypropylene pads.[1] Treat the used absorbent as Halogenated Solid Waste .

Operational Workflow: The Decision Tree

The following diagram illustrates the logical flow for disposing of this specific compound, ensuring no decision errors are made regarding halogen content.

DisposalWorkflow Start Waste Generation: 5-Chloro-6-(3-chlorophenyl)-2-methylpyridazin-3(2H)-one StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, contaminated gloves, spill debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother liquor, reaction mixture) StateCheck->LiquidPath Liquid SolidBin Dispose in: SOLID HAZARDOUS WASTE Label: 'Toxic, Halogenated Organic' SolidPath->SolidBin SolventCheck Check Solvent Composition LiquidPath->SolventCheck HalogenatedStream HALOGENATED WASTE STREAM (Contains Cl, F, Br, I) SolventCheck->HalogenatedStream Solvent is Halogenated (e.g., DCM, Chloroform) NonHalogenatedStream NON-HALOGENATED STREAM (Acetone, Methanol ONLY) SolventCheck->NonHalogenatedStream Solvent is Non-Halogenated (e.g., Ethanol, DMSO) LiquidBin Dispose in: HALOGENATED SOLVENT CARBOY (Red Can/Safety Carboy) HalogenatedStream->LiquidBin Error STOP: Do not mix. Treat entire mixture as Halogenated. NonHalogenatedStream->Error Compound adds Cl atoms Incineration Final Fate: Incineration w/ HCl Scrubbing SolidBin->Incineration High Temp Incineration LiquidBin->Incineration High Temp Incineration Error->LiquidBin

Figure 1: Disposal Decision Matrix. Note that because the solute itself contains chlorine, adding it to a non-halogenated solvent technically renders the mixture a halogenated waste for strict compliance purposes.

Common Compliance Pitfalls

PitfallConsequenceCorrective Action
"Dilution is the Solution" Researchers often think diluting the compound in water allows for drain disposal.[1] False. This compound is toxic to aquatic life (H411).[1][4] Zero drain discharge.
Mixing with Oxidizers Pyridazinones are organic amines/amides.[1] Mixing with strong oxidizers (e.g., Nitric Acid waste) can cause exothermic reactions.Keep separate from "Oxidizing Waste" streams.[1]
Improper Labeling Labeling it merely as "Organic Waste" fails to alert the disposal facility of the Chlorine content.Explicitly write "Contains Halogens" or list the full chemical name.

References

  • PubChem. (n.d.).[1] 3(2H)-Pyridazinone Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2022).[1] Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • Princeton University EHS. (n.d.).[1] Waste Removal and Waste Management: Halogenated vs Non-Halogenated Solvents. Retrieved from [Link]

Sources

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